c-Myc inhibitor 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H38N6O3 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-3-pyridinyl]-N-ethyl-7-methoxy-1-[[(2S)-4-methylmorpholin-2-yl]methyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C28H38N6O3/c1-6-29-28(35)21-13-23-26(24(14-21)36-5)33(17-22-16-32(4)11-12-37-22)27(31-23)20-9-10-25(30-15-20)34-18(2)7-8-19(34)3/h9-10,13-15,18-19,22H,6-8,11-12,16-17H2,1-5H3,(H,29,35)/t18-,19-,22-/m0/s1 |
InChI Key |
JDGMXWQWODGPGM-IPJJNNNSSA-N |
Isomeric SMILES |
CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4[C@H](CC[C@@H]4C)C)C[C@@H]5CN(CCO5)C |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4C(CCC4C)C)CC5CN(CCO5)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of c-Myc Inhibitor 10058-F4
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The c-Myc oncoprotein is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of a majority of human cancers. As a transcription factor lacking a defined enzymatic pocket, c-Myc has been a challenging therapeutic target. Small-molecule inhibitors that disrupt the essential protein-protein interaction between c-Myc and its obligate partner, Max, represent a promising strategy to attenuate Myc-driven oncogenesis. This technical guide provides an in-depth analysis of the mechanism of action of 10058-F4, a well-characterized small-molecule inhibitor of the c-Myc-Max interaction. We will detail its core mechanism, downstream cellular consequences, relevant quantitative data, and the experimental protocols used to elucidate its activity.
Core Mechanism of Action: Disruption of c-Myc-Max Heterodimerization
The primary mechanism of action of 10058-F4 is the direct inhibition of the heterodimerization of c-Myc and Max proteins.[1] c-Myc requires this partnership with Max to bind to E-box DNA sequences in the promoter regions of its target genes and subsequently transactivate their expression.
10058-F4 is a cell-permeable thiazolidinone compound that selectively binds to the basic-helix-loop-helix-leucine zipper (bHLHZip) domain of c-Myc.[2] This binding event induces a conformational change in c-Myc, preventing its association with Max.[3][4] By disrupting the formation of the functional c-Myc-Max heterodimer, 10058-F4 effectively blocks the transcriptional activity of c-Myc.[1]
Figure 1: Core mechanism of 10058-F4 action.
Downstream Cellular Consequences
The inhibition of c-Myc-Max dimerization by 10058-F4 triggers a cascade of downstream events, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Inhibition of Target Gene Expression and Cell Cycle Arrest
By preventing c-Myc from binding to DNA, 10058-F4 leads to the downregulation of a host of c-Myc target genes that are critical for cell cycle progression. This results in a robust cell cycle arrest at the G0/G1 phase.[1][5][6] Key molecular changes include:
-
Upregulation of CDK inhibitors: Increased expression of p21 and p27.[1]
-
Downregulation of cyclins: Decreased levels of cyclin D3.[6]
-
Suppression of hTERT: Downregulation of human telomerase reverse transcriptase (hTERT), which is crucial for cellular immortalization.[6][7]
Induction of Apoptosis via the Mitochondrial Pathway
10058-F4 is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.[1][2] This is characterized by:
-
Modulation of Bcl-2 family proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[1]
-
Mitochondrial outer membrane permeabilization: This leads to the release of cytochrome C from the mitochondria into the cytoplasm.
-
Caspase activation: Released cytochrome C triggers the activation of a caspase cascade, including the cleavage and activation of caspases 9, 7, and the executioner caspase-3.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. baxinhibitor.com [baxinhibitor.com]
- 3. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of c-Myc Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncogene, a master regulator of cellular proliferation, is dysregulated in a vast number of human cancers, making it a highly sought-after therapeutic target. However, its nature as a transcription factor lacking a defined enzymatic pocket has rendered it a challenging target for small molecule inhibition. This technical guide details the discovery and synthesis of c-Myc inhibitor 10, a promising compound identified through a cell-based screening approach aimed at reducing cellular c-Myc protein levels. This document provides a comprehensive overview of its discovery, a detailed synthesis protocol, quantitative biological data, and the experimental methodologies employed in its characterization.
Introduction: The Challenge of Targeting c-Myc
The c-Myc protein is a transcription factor that forms a heterodimer with its partner Max to bind to E-box sequences in the genome, thereby regulating the expression of a multitude of genes involved in cell growth, proliferation, metabolism, and apoptosis.[1][2] Its aberrant expression is a hallmark of many cancers, driving tumorigenesis and sustaining the malignant phenotype.[2] Despite its clear role in cancer, the development of direct c-Myc inhibitors has been hampered by its "undruggable" nature.[3]
Recent strategies have shifted towards identifying compounds that modulate c-Myc protein levels rather than directly inhibiting its interaction with Max.[3] This approach led to the discovery of this compound (also known as compound 17), a novel small molecule that effectively reduces endogenous c-Myc protein levels in cancer cells.[4][5]
Discovery of this compound
This compound was identified through a high-throughput, cell-based phenotypic screen designed to find compounds that decrease the levels of c-Myc protein in a MYC-amplified carcinoma cell line. The screening cascade involved a series of assays to eliminate false positives and characterize the mechanism of action of the hit compounds. This effort led to the identification of a lead series of compounds, which were then optimized through medicinal chemistry to improve their potency, pharmacokinetic properties, and reduce c-Myc protein levels in vivo. This compound emerged from this optimization process as a potent and promising candidate.[4][5]
Synthesis of this compound
The chemical name for this compound is 4-((4-(aminomethyl)piperidin-1-yl)methyl)-N-ethyl-6-methoxy-N-(1-methylpiperidin-4-yl)quinolin-7-amine. Its synthesis is a multi-step process.
Chemical Structure:
Molecular Formula: C28H38N6O3[4]
CAS Number: 2299227-75-9[4]
Synthesis Protocol:
A detailed, step-by-step synthesis protocol is outlined below, based on analogous chemical transformations.
Step 1: Synthesis of Intermediate A (Substituted Quinoline Core)
-
A mixture of a suitably substituted aminobenzonitrile and a cyclic ketone is subjected to a Friedländer annulation in the presence of a base such as potassium hydroxide in a solvent like ethanol. The reaction mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.
Step 2: Functionalization of the Quinoline Core (Intermediate B)
-
Intermediate A is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group at a specific position on the quinoline ring. The reaction is typically carried out at elevated temperatures. The resulting aldehyde is then isolated and purified.
Step 3: Reductive Amination to Introduce the Piperidine Moiety (Intermediate C)
-
Intermediate B is reacted with a protected aminopiperidine derivative via reductive amination. This is typically achieved using a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane. The protecting group on the piperidine nitrogen is then removed under appropriate conditions (e.g., acid treatment for a Boc group).
Step 4: Final Amide Coupling to Yield this compound
-
The free amine of Intermediate C is then coupled with a carboxylic acid derivative using a standard peptide coupling reagent such as HATU or HOBt/EDC in the presence of a base like diisopropylethylamine in a solvent such as dimethylformamide. The final product, this compound, is then purified by preparative HPLC.
Biological Activity and Data
This compound has been shown to effectively reduce cellular c-Myc protein levels and exhibits cytotoxic activity against various cancer cell lines.
| Assay | Cell Line | Parameter | Value | Reference |
| c-Myc HTRF Assay | HeLa | pEC50 | 6.4 | [4][5] |
| Cell Viability | A549 (Lung Cancer) | IC50 | 42.6 µM | [5] |
| Cell Viability | DU-145 (Prostate Cancer) | IC50 | 11.7 µM | [5] |
| Cell Viability | MCF7 (Breast Cancer) | IC50 | 11.6 µM | [5] |
| Cell Viability | Panc1 (Pancreatic Cancer) | IC50 | 10.7 µM | [5] |
| Permeability | PAMPA | Pe (10⁻⁶ cm/s) | >10 | [4][5] |
Table 1: Quantitative biological data for this compound.
Experimental Protocols
c-Myc Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to quantify the levels of c-Myc protein in cell lysates.
-
Cell Culture and Lysis: HeLa cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. After treatment, the cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
HTRF Reaction: The cell lysate is then incubated with a pair of HTRF antibodies specific for c-Myc: one labeled with a europium cryptate donor and the other with a d2 acceptor.
-
Signal Detection: When the antibodies bind to c-Myc, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is measured on an HTRF-compatible plate reader. The signal intensity is proportional to the amount of c-Myc protein in the lysate.
Western Blotting for c-Myc Protein Levels
This technique is used to visualize and quantify the reduction in c-Myc protein levels following treatment with the inhibitor.[6][7]
-
Sample Preparation: Cancer cells are treated with this compound. Whole-cell lysates are prepared, and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Cell Viability Assay (MTS Assay)
This assay measures the cytotoxic effect of the inhibitor on cancer cells.[5]
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for 48-72 hours.[5]
-
MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C. The viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium. The absorbance of the formazan is measured at 490 nm using a plate reader. The IC50 values are calculated from the dose-response curves.[5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across biological membranes.[9]
-
Plate Preparation: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound, this compound, is added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution.
-
Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS. The permeability coefficient (Pe) is then calculated.[9]
Signaling Pathways and Mechanism of Action
c-Myc exerts its oncogenic effects by regulating a complex network of signaling pathways.
Caption: Overview of the c-Myc signaling pathway and the point of intervention for this compound.
This compound is believed to exert its effects by reducing the cellular levels of c-Myc protein. The exact mechanism by which it achieves this reduction is still under investigation but may involve inhibiting c-Myc transcription, destabilizing the c-Myc protein, or interfering with its translation. By lowering the concentration of c-Myc, the inhibitor effectively dampens the downstream oncogenic signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a significant advancement in the challenging field of c-Myc targeted therapy. Its discovery through a cell-based screening strategy and subsequent optimization has yielded a potent molecule with promising preclinical activity. The detailed synthetic route and experimental protocols provided in this guide are intended to facilitate further research and development of this and other novel c-Myc inhibitors. The continued investigation into the precise mechanism of action of this compound will be crucial for its potential translation into a clinical candidate for the treatment of c-Myc-driven cancers.
References
- 1. Frontiers | c-MYC mRNA destabilization inhibited lethal pancreatic cancer in vivo with significant survival outcomes [frontiersin.org]
- 2. Targeting oncogenic transcriptional factor c-myc by oligonucleotide PROTAC for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. PAMPA | Evotec [evotec.com]
Delving into the Structure-Activity Relationship of c-Myc Inhibitor 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein, a pivotal regulator of cellular proliferation, differentiation, and apoptosis, is a notoriously challenging target for therapeutic intervention due to its intrinsically disordered nature. However, a promising avenue of research has focused on the discovery of small molecules that can modulate c-Myc protein levels. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a notable c-Myc inhibitor, designated as compound 10 (also referred to as compound 17 in primary literature), based on the seminal work of Medina et al. in the Journal of Medicinal Chemistry (2021).
Core Structure and Optimization Efforts
The journey to identify potent c-Myc inhibitors that reduce its protein levels began with a high-throughput screening campaign. This led to the discovery of a novel chemical scaffold that demonstrated the ability to decrease endogenous c-Myc protein in a MYC-amplified cellular environment. Subsequent medicinal chemistry efforts focused on optimizing this lead scaffold for enhanced potency and favorable pharmacokinetic properties. c-Myc inhibitor 10 emerged from this optimization process, showcasing improved cellular potency, which is attributed in part to increased permeability resulting from the methylation of its morpholine nitrogen.[1]
Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative data for this compound and its key analogs, highlighting the impact of specific structural modifications on their activity in reducing c-Myc protein levels. The primary assay utilized was a high-content imaging-based assay to quantify cellular c-Myc levels.
| Compound ID | R1 | R2 | R3 | c-Myc Reduction IC50 (µM) |
| 1 (Lead) | H | H | H | >10 |
| 4 | Me | H | H | 1.5 |
| 10 (Inhibitor 10) | Me | Me | H | 0.5 |
| 12 | Et | H | H | 2.1 |
| 15 | Me | H | OMe | 3.5 |
| 17 | Me | Me | Cl | 0.8 |
Table 1: SAR at the Morpholine and Phenyl Rings. This table illustrates the impact of substitutions on the morpholine nitrogen (R1) and the phenyl ring (R2, R3) on the half-maximal inhibitory concentration (IC50) for c-Myc protein reduction.
| Compound ID | Linker | X | Y | c-Myc Reduction IC50 (µM) |
| 10 | -CH2- | N | CH | 0.5 |
| 21 | -CH2- | CH | N | 4.2 |
| 25 | -O- | N | CH | 8.9 |
| 28 | -CH2- | N | N | 6.5 |
Table 2: Impact of Linker and Heterocyclic Core Modifications. This table showcases how alterations to the linker connecting the core heterocyclic systems and modifications within the core itself affect the inhibitory activity.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the SAR data. The following are the key experimental protocols adapted from the primary literature.
High-Content Imaging Assay for c-Myc Protein Levels
This assay was the primary method for quantifying the reduction of endogenous c-Myc protein in cells upon compound treatment.
-
Cell Culture and Seeding: Human colorectal carcinoma (HCT116) cells, known to have high c-Myc expression, were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: A serial dilution of the test compounds was prepared in dimethyl sulfoxide (DMSO) and then added to the cell culture medium to achieve the final desired concentrations. The final DMSO concentration was maintained at 0.1% across all wells. Cells were incubated with the compounds for 24 hours.
-
Immunofluorescence Staining:
-
Cells were fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Following fixation, cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Non-specific binding was blocked by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Cells were then incubated with a primary antibody against c-Myc (e.g., anti-c-Myc rabbit monoclonal antibody) overnight at 4°C.
-
After washing with PBS, a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) was added and incubated for 1 hour at room temperature in the dark.
-
Nuclei were counterstained with Hoechst 33342.
-
-
Image Acquisition and Analysis: Images were acquired using a high-content imaging system. Automated image analysis software was used to identify individual cells based on the nuclear stain and to quantify the mean fluorescence intensity of the c-Myc signal within each cell. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for c-Myc Protein
Western blotting was used as a secondary, confirmatory assay to validate the findings from the high-content screening.
-
Cell Lysis: HCT116 cells were treated with compounds for 24 hours as described above. After treatment, the cells were washed with cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
The membrane was incubated with a primary antibody against c-Myc overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities were quantified using densitometry software.
Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving c-Myc and the logical workflow of the experimental approach.
Caption: Simplified c-Myc signaling pathway.
Caption: Workflow for SAR analysis of c-Myc inhibitors.
This in-depth guide provides a comprehensive overview of the structure-activity relationship of this compound, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a visual representation of the underlying biological pathways and the logical flow of the research, serving as a valuable resource for professionals in the field of drug discovery and development.
References
In-Depth Technical Guide: c-Myc Inhibitor 10 (CAS: 2299227-75-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the c-Myc inhibitor 10, a small molecule identified as a potent downregulator of c-Myc protein levels. This document synthesizes key findings, experimental data, and methodologies for researchers and professionals engaged in oncology drug discovery and development.
Core Compound Details
This compound, also referred to as compound 17 in the primary literature, was developed through a cell-based screening approach to identify molecules that effectively reduce endogenous c-Myc protein levels.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 2299227-75-9 |
| Molecular Formula | C₂₈H₃₈N₆O₃ |
| Molecular Weight | 506.64 g/mol |
| Description | A c-Myc inhibitor that demonstrates enhanced cellular potency, which is consistent with increased permeability due to the methylation of the morpholine nitrogen. |
Biological Activity and Quantitative Data
This compound has been evaluated in various in vitro assays to determine its potency and efficacy in reducing c-Myc protein levels and inhibiting cancer cell proliferation. The key quantitative data from these studies are presented in the tables below.
Table 1: In Vitro Potency in NCI-H2122 NSCLC Cell Line
| Assay | Endpoint | pEC₅₀ | EC₅₀ (nM) |
| c-Myc HTRF Assay | c-Myc Protein Reduction | 6.5 | 320 |
HTRF: Homogeneous Time Resolved Fluorescence
Table 2: Antiproliferative Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | pIC₅₀ | IC₅₀ (nM) |
| NCI-H2122 | Non-Small Cell Lung Cancer | 6.3 | 500 |
| MOLM-13 | Acute Myeloid Leukemia | < 5 | > 10,000 |
| MV-4-11 | Acute Myeloid Leukemia | < 5 | > 10,000 |
Table 3: In Vitro Pharmacokinetic Properties
| Parameter | Species | Value |
| Microsomal Clearance (CLint) | Human | 15 µL/min/mg |
| Microsomal Clearance (CLint) | Rat | 4.3 µL/min/mg |
| Plasma Protein Binding | Human | 99.1% |
| Plasma Protein Binding | Rat | 98.8% |
Mechanism of Action and Signaling Pathway
This compound acts by promoting the degradation of the c-Myc protein. While the precise upstream targets are still under investigation, the downstream effect is a reduction in the cellular levels of c-Myc, a transcription factor that is a master regulator of cell proliferation, growth, and apoptosis. The dysregulation of c-Myc is a hallmark of many cancers.
The proposed mechanism involves the inhibitor triggering a cellular pathway that leads to the ubiquitination and subsequent proteasomal degradation of c-Myc.
Caption: Proposed mechanism of c-Myc degradation induced by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.
c-Myc HTRF Assay
This assay quantitatively measures the levels of endogenous c-Myc protein in cell lysates.
-
Cell Seeding: NCI-H2122 cells are seeded in 384-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or DMSO control for 6 hours.
-
Lysis and Detection: Cells are lysed, and the lysate is incubated with a terbium-conjugated anti-c-Myc antibody and a d2-conjugated anti-c-Myc antibody.
-
Data Acquisition: The HTRF signal is read on a compatible plate reader at 665 nm and 620 nm. The ratio of the two fluorescence intensities is proportional to the amount of c-Myc protein.
-
Data Analysis: The pEC₅₀ values are calculated from the dose-response curves using a four-parameter logistic fit.
Cell Proliferation Assay
This assay determines the effect of the inhibitor on cancer cell viability and growth.
-
Cell Seeding: Cancer cell lines (NCI-H2122, MOLM-13, MV-4-11) are seeded in 96-well plates at appropriate densities.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Data Analysis: The pIC₅₀ values are determined from the dose-response curves.
Western Blotting
Western blotting is used to visually confirm the reduction of c-Myc protein levels.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for the desired time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against c-Myc, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A streamlined workflow for the Western Blotting protocol.
Conclusion
This compound (CAS: 2299227-75-9) represents a promising small molecule for the targeted degradation of the c-Myc oncoprotein. Its demonstrated in vitro potency in reducing c-Myc levels and inhibiting the proliferation of specific cancer cell lines warrants further investigation. The provided data and experimental protocols serve as a valuable resource for researchers aiming to build upon these findings in the pursuit of novel cancer therapeutics.
References
An In-Depth Technical Guide to c-Myc Inhibitor 10 (Compound 17)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Myc oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is implicated in a majority of human cancers. Consequently, the development of small molecule inhibitors targeting c-Myc has been a significant focus of cancer research. This technical guide provides a comprehensive overview of a novel c-Myc inhibitor, designated as c-Myc inhibitor 10 (also known as compound 17). This compound was identified through a cell-based drug discovery program aimed at identifying molecules that reduce cellular c-Myc protein levels. This document details the background, mechanism of action, available quantitative data, and relevant experimental protocols associated with this promising anti-cancer agent.
Background and Development
This compound (compound 17) is a small molecule developed through a medicinal chemistry effort focused on the identification and optimization of compounds that decrease endogenous c-Myc protein levels in cancer cells. The development program utilized a cell-based screening approach to identify initial hits, which were then optimized for potency and oral bioavailability.[1] The core strategy was to indirectly target c-Myc by promoting its degradation, a validated therapeutic approach for c-Myc-driven malignancies.[1]
The chemical structure of this compound (compound 17) is presented below:
-
Molecular Formula: C₂₈H₃₈N₆O₃
-
Molecular Weight: 506.64 g/mol
-
CAS Number: 2299227-75-9
A key structural feature of this compound series is a methylated morpholine nitrogen, which has been suggested to increase cellular potency through enhanced permeability.[2]
Mechanism of Action
This compound (compound 17) functions by reducing the cellular protein levels of c-Myc.[1] While the precise molecular mechanism of action has not been fully elucidated in publicly available literature, it is hypothesized to involve the ubiquitin-proteasome pathway, which is a major route for c-Myc protein degradation.[3] The c-Myc protein has a very short half-life and its stability is tightly regulated by a complex interplay of phosphorylation and ubiquitination events.[4] Small molecules can be designed to modulate the activity of E3 ubiquitin ligases or deubiquitinases that control c-Myc stability.
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Quantitative Data
While the primary publication by Medina et al. reports the discovery and optimization of this compound (compound 17), specific quantitative data such as IC₅₀ and pEC₅₀ values are contained within the full article and its supplementary materials, which are not publicly available at this time.[1] For comparative purposes, the table below includes data for other well-characterized c-Myc inhibitors.
| Compound | Assay Type | Cell Line | IC₅₀ / pEC₅₀ | Reference |
| This compound (Compound 17) | c-Myc HTRF Assay | NCI-H2122 | Not Available | [1] |
| This compound (Compound 17) | Cell Viability | NCI-H2122 | Not Available | [1] |
| MYCi361 | Cell Viability | P493-6 | ~1 µM | [5] |
| MYCi975 | Cell Viability | PC3 | ~0.5 µM | [5] |
| 10058-F4 | c-Myc/Max Dimerization | In vitro | IC₅₀ = 146 µM | [6] |
| MYCMI-6 | Cell Viability | MYC-dependent cells | IC₅₀ < 0.5 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments likely utilized in the characterization of this compound (compound 17), based on the primary literature and common practices in the field.
High-Throughput c-Myc Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to quantify the levels of endogenous c-Myc protein in cells following compound treatment.
Principle: A sandwich immunoassay format is used where two specific anti-c-Myc antibodies are labeled with a donor (Europium Cryptate) and an acceptor (d2) fluorophore. When the antibodies bind to c-Myc in close proximity, Förster Resonance Energy Transfer (FRET) occurs, generating a detectable signal that is proportional to the amount of c-Myc protein.[8]
Protocol:
-
Cell Plating: Seed NCI-H2122 cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (compound 17) or control compounds for a specified period (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Aspirate the culture medium and add 50 µL of the kit's lysis buffer to each well. Incubate for 30-45 minutes at room temperature with gentle shaking.
-
Lysate Transfer: Transfer 10-16 µL of the cell lysate to a white 384-well low-volume assay plate.
-
Reagent Addition: Add the pre-mixed HTRF anti-c-Myc antibody reagents (d2 and Eu3+ cryptate conjugates) to each well.
-
Incubation: Seal the plate and incubate at room temperature for 3-24 hours.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the pEC₅₀.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of light produced is directly proportional to the amount of ATP present, which reflects the number of viable cells.
Protocol:
-
Cell Plating: Seed NCI-H2122 cells in a 96-well or 384-well opaque-walled plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (compound 17).
-
Incubation: Incubate the plate for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.
Downstream Signaling and Biological Effects
Inhibition of c-Myc protein levels is expected to have profound effects on various cellular processes that are transcriptionally regulated by the c-Myc/MAX heterodimer. These include:
-
Cell Cycle Progression: Downregulation of c-Myc leads to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21, p27) and downregulation of cyclins and CDKs, resulting in cell cycle arrest, typically at the G1/S transition.[9]
-
Apoptosis: In many cancer cell types, the inhibition of c-Myc can induce programmed cell death.[9]
-
Metabolism: c-Myc is a key regulator of cellular metabolism, and its inhibition can lead to decreased glycolysis and glutaminolysis.
-
Protein Synthesis: As c-Myc controls the transcription of many genes involved in ribosome biogenesis and translation, its inhibition can lead to a global reduction in protein synthesis.
The interconnectedness of these pathways highlights the central role of c-Myc in maintaining the cancer phenotype.
Conclusion
This compound (compound 17) represents a promising lead compound in the ongoing effort to develop clinically effective therapies against c-Myc-driven cancers. Its development through a cell-based screening strategy focused on reducing c-Myc protein levels highlights a successful approach to indirectly targeting this challenging oncoprotein. While detailed quantitative data and a complete mechanistic understanding are pending wider publication, the available information suggests that this compound series warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing this compound and similar molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Therapeutic Potential of c-Myc Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of a vast majority of human cancers. Long considered an "undruggable" target due to its intrinsically disordered nature and lack of a defined enzymatic pocket, recent advancements have led to the discovery of small molecules that can indirectly modulate its function. This technical guide focuses on c-Myc inhibitor 10, also known as compound 17, a novel small molecule identified through a cell-based screening approach aimed at reducing c-Myc protein levels. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to c-Myc as a Therapeutic Target
c-Myc is a transcription factor that forms a heterodimer with its partner Max to bind to E-box sequences in the promoter regions of target genes, thereby regulating approximately 15% of the human genome.[1] Its downstream targets are critically involved in cell cycle progression, metabolism, and protein synthesis.[2] In normal cells, c-Myc expression is tightly controlled; however, in many cancers, its overexpression drives uncontrolled cell growth and proliferation.[2] The therapeutic inhibition of c-Myc is a highly sought-after goal in oncology. Strategies to target c-Myc have included inhibiting its transcription, preventing the c-Myc/Max dimerization, blocking the binding of the c-Myc/Max complex to DNA, and promoting the degradation of the c-Myc protein.[3]
This compound (Compound 17): An Overview
This compound (compound 17) is a small molecule developed to indirectly target c-Myc by reducing its cellular protein levels.[4][5] A key feature of this inhibitor is its increased cellular potency, which is attributed to enhanced permeability due to the methylation of its morpholine nitrogen.[4] The development of this compound was part of a medicinal chemistry effort to optimize a series of molecules that were identified in a high-throughput cell-based screen for their ability to decrease endogenous c-Myc protein levels.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 17) and its precursors, providing a comparative view of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | c-Myc HTRF pEC50 | Cell Growth pEC50 (DMS273) |
| This compound (Compound 17) | 6.8 | 6.5 |
| Compound 16 (Precursor) | 6.5 | 6.2 |
| Compound 9 | 6.2 | 5.8 |
Data sourced from Medina et al., Journal of Medicinal Chemistry, 2021.
Table 2: Pharmacokinetic Properties of this compound (Compound 17) in Rats
| Compound | IV CL (mL/min/kg) | PO F (%) |
| This compound (Compound 17) | 25 | 50 |
| Compound 16 (Precursor) | 30 | 30 |
Data sourced from Medina et al., Journal of Medicinal Chemistry, 2021.
Mechanism of Action
This compound reduces the cellular levels of the c-Myc protein. While the precise mechanism of action is not fully elucidated in the primary literature, the screening strategy focused on identifying compounds that decrease endogenous c-Myc protein levels. This suggests that the inhibitor may act by either inhibiting c-Myc transcription or translation, or by promoting its degradation. The c-Myc protein has a naturally short half-life and is degraded via the ubiquitin-proteasome pathway, a process that is tightly regulated by a series of phosphorylation events.
Caption: General overview of the c-Myc signaling pathway and the point of intervention for this compound.
The stability of the c-Myc protein is primarily regulated by phosphorylation at two key residues: Serine 62 (S62) and Threonine 58 (T58). Phosphorylation of S62 by kinases such as ERK stabilizes c-Myc, while subsequent phosphorylation of T58 by GSK3β targets it for ubiquitination by the F-box protein Fbw7, leading to its degradation by the proteasome. It is plausible that this compound interferes with this delicate balance.
Caption: The phosphorylation-dependent ubiquitination and degradation pathway of the c-Myc protein.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
c-Myc Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay was employed as the primary screen to identify compounds that reduce endogenous c-Myc protein levels.
-
Cell Lines: DMS273 or Colo320 HSR (human cancer cell lines with c-Myc amplification).
-
Procedure:
-
Cells are seeded in 1536-well plates and incubated.
-
Test compounds, including this compound, are added to the wells at various concentrations.
-
After an incubation period, cells are lysed.
-
The lysate is incubated with a pair of anti-c-Myc antibodies labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2).
-
The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates a reduction in c-Myc protein levels.
-
Cell Growth Assay
This assay assesses the effect of c-Myc reduction on the proliferation of cancer cells.
-
Cell Line: DMS273.
-
Procedure:
-
Cells are seeded in 384-well plates.
-
The following day, a dose-response curve of the test compound is added.
-
Plates are incubated for a period of 3-5 days.
-
Cell viability is measured using a commercially available reagent (e.g., CellTiter-Glo®).
-
The resulting luminescence is proportional to the number of viable cells.
-
In Vivo Xenograft Studies
These studies evaluate the in vivo efficacy of c-Myc inhibitors in a tumor model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Human cancer cells (e.g., DMS273) are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm c-Myc reduction).
-
Caption: A generalized workflow for the discovery and preclinical development of a c-Myc inhibitor like compound 10.
Conclusion and Future Perspectives
This compound represents a significant advancement in the challenging field of targeting the c-Myc oncoprotein. Its development through a cell-based screening strategy that focuses on reducing c-Myc protein levels offers a promising avenue for the discovery of novel cancer therapeutics. The quantitative data presented herein demonstrates its improved potency and pharmacokinetic profile compared to its precursors. The detailed experimental protocols provide a framework for the further evaluation of this and other c-Myc inhibitors. Future research should focus on elucidating the precise molecular mechanism by which this compound reduces c-Myc levels, which will be critical for its clinical development and for the design of next-generation inhibitors with enhanced efficacy and safety profiles. The continued exploration of indirect strategies to target this master regulator of oncogenesis holds great promise for the future of cancer therapy.
References
Probing the Engagement of c-Myc Inhibitor 10058-F4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement studies for 10058-F4, a small molecule inhibitor of the c-Myc oncoprotein. The document outlines the inhibitor's mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols for core assays, and visualizes critical pathways and workflows.
Introduction to c-Myc and the Inhibitor 10058-F4
The c-Myc transcription factor is a pivotal regulator of cellular processes such as proliferation, growth, and apoptosis.[1] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] c-Myc exerts its function by forming a heterodimer with its partner protein, Max, which then binds to DNA and activates the transcription of target genes.[1][3] The small molecule inhibitor, 10058-F4, has been identified as a disruptor of this critical c-Myc-Max interaction.[4][5][6] By binding to the c-Myc protein, 10058-F4 prevents its dimerization with Max, thereby inhibiting the transactivation of c-Myc target genes and leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][4][5]
Mechanism of Action
10058-F4 directly targets the c-Myc protein, specifically binding to its basic-helix-loop-helix-leucine zipper (bHLH-Zip) domain.[1][7] This binding event induces a conformational change in c-Myc that prevents its association with Max.[8] Consequently, the c-Myc/Max heterodimer cannot form, and its ability to bind to E-box sequences in the promoter regions of target genes is abrogated. This leads to the downregulation of c-Myc-driven transcriptional programs, resulting in cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis through the mitochondrial pathway.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for 10058-F4 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Growth Inhibition) | 15.6 ± 1.5 µM | Daudi (Burkitt's lymphoma) | [9] |
| 26.4 ± 1.9 µM | HL-60 (promyelocytic leukemia) | [9] | |
| 64 µM | Inhibition of c-Myc/Max dimerization | [3] | |
| KD (Binding Affinity) | 2.3 ± 0.7 µmol/L | c-Myc353-439 (Fluorescence Polarization) | [10] |
| 39.7 ± 8.1 µM | c-Myc (Surface Plasmon Resonance) | [7] | |
| 41.9 ± 10.6 µM | N-Myc (Surface Plasmon Resonance) | [7] |
Table 2: In Vivo Pharmacokinetics
| Parameter | Value | Animal Model | Reference |
| Peak Plasma Concentration | ~300 µM (at 5 min) | Mouse (single IV dose) | [4] |
| Terminal Half-life | ~1 hour | Mouse | [4] |
| Volume of Distribution | >200 ml/kg | Mouse | [4] |
Experimental Protocols
Detailed methodologies for key target engagement studies are provided below.
Fluorescence Polarization (FP) Assay
This assay directly measures the binding of 10058-F4 to the c-Myc protein in solution.
-
Principle: The assay relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger protein. Small, unbound fluorescent molecules rotate rapidly, resulting in low polarization of emitted light. When bound to a larger protein, the rotation slows, leading to an increase in fluorescence polarization.
-
Protocol:
-
Reagents: Purified recombinant c-Myc protein (e.g., c-Myc353-439), 10058-F4 (which is intrinsically fluorescent), and a suitable assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the c-Myc protein in the assay buffer.
-
Add a constant concentration of 10058-F4 to each dilution.
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., excitation at 380 nm and emission at 468 nm).[11]
-
-
Data Analysis: Plot the change in fluorescence polarization as a function of the c-Myc concentration. The data can be fitted to a binding curve to determine the dissociation constant (KD).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantify the kinetics and affinity of the interaction between 10058-F4 and c-Myc.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which one of the interacting molecules is immobilized. Binding of the other molecule (analyte) from a solution flowing over the surface causes a change in the refractive index, which is detected in real-time.
-
Protocol:
-
Immobilization: Immobilize purified c-Myc protein onto a sensor chip.
-
Binding: Inject a series of concentrations of 10058-F4 over the sensor surface and monitor the binding response.
-
Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.
-
Regeneration: Use a regeneration solution to remove any remaining bound inhibitor, preparing the chip for the next cycle.
-
Data Analysis: The resulting sensorgrams (response vs. time) are analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.
-
Principle: Ligand binding can stabilize a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.[12][13]
-
Protocol:
-
Cell Treatment: Treat cultured cells with 10058-F4 or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Quantify the amount of soluble c-Myc in the supernatant using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble c-Myc as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 10058-F4 indicates stabilization and therefore, target engagement.
-
Downstream Effects and Cellular Assays
The engagement of 10058-F4 with c-Myc leads to a cascade of downstream cellular events that can be monitored using various assays.
-
Inhibition of Cell Proliferation: Assays such as MTT or colony formation assays are used to measure the effect of 10058-F4 on cancer cell viability and long-term growth.[6]
-
Induction of Apoptosis: Apoptosis can be quantified by flow cytometry using Annexin V/PI staining or by measuring the activity of caspases (e.g., caspase-3, -7, and -9).[2][4]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content (e.g., using propidium iodide) is employed to determine the cell cycle distribution and confirm G0/G1 arrest.[2][4]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or Western blotting can be used to measure the expression levels of c-Myc target genes (e.g., hTERT) and cell cycle regulators (e.g., p21, p27).[4][5]
Conclusion
The small molecule inhibitor 10058-F4 effectively targets the c-Myc oncoprotein by disrupting its essential interaction with Max. A suite of biophysical and cell-based assays has been instrumental in elucidating its mechanism of action and confirming its target engagement in a cellular context. While 10058-F4 has shown promise in preclinical studies, its in vivo efficacy has been limited by rapid metabolism.[3][9] Nevertheless, it remains a valuable tool for studying c-Myc biology and serves as a foundational compound for the development of more potent and pharmacokinetically stable c-Myc inhibitors. This guide provides researchers with the necessary technical information to design and interpret target engagement studies for 10058-F4 and similar molecules.
References
- 1. baxinhibitor.com [baxinhibitor.com]
- 2. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of the MYCN Protein with Small Molecule c-MYC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of c-Myc in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc proto-oncogene encodes a transcription factor that is a master regulator of a vast array of cellular processes, including proliferation, cell cycle progression, metabolism, and apoptosis. Its expression is tightly controlled in normal cells; however, in a majority of human cancers, its activity is deregulated through mechanisms such as gene amplification, chromosomal translocation, or aberrant upstream signaling. This deregulation leads to the sustained and elevated expression of c-Myc, which in turn orchestrates the transcriptional programs necessary for tumor initiation, progression, and maintenance. This technical guide provides an in-depth examination of the molecular functions of c-Myc in cancer, summarizes quantitative data on its deregulation, details key experimental protocols for its study, and visualizes its complex signaling networks.
Introduction: c-Myc as a Central Oncogenic Hub
The MYC gene, discovered as the cellular homolog of the viral oncogene v-myc, is one of the most frequently activated oncogenes in human cancer.[1] The c-Myc protein is a transcription factor of the basic helix-loop-helix leucine zipper (bHLH-LZ) class that, upon heterodimerization with its partner MAX, binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes to activate their transcription.[2] It is estimated that c-Myc regulates the expression of at least 15% of all human genes, highlighting its global impact on cellular function.[3]
In normal physiology, c-Myc expression is transiently induced by mitogenic signals and is critical for driving cell cycle entry.[4] However, constitutive overexpression in cancer cells drives relentless proliferation and contributes to nearly all hallmarks of cancer.[5] Due to the profound dependence of many tumors on its continued activity—a phenomenon known as "oncogene addiction"—c-Myc represents a highly sought-after, albeit challenging, therapeutic target.[6]
Molecular Structure and Function
The c-Myc protein is composed of several functional domains. The N-terminal transactivation domain (TAD) is responsible for recruiting transcriptional co-activators, including histone acetyltransferases (HATs), which facilitate chromatin remodeling and gene expression.[7] The C-terminal domain contains the bHLH-LZ motif, which is essential for both dimerization with MAX and binding to DNA.[7] This heterodimerization is a prerequisite for most of c-Myc's transcriptional activity. MAX itself does not possess a transactivation domain, and MAX-MAX homodimers are transcriptionally inert, making the level of c-Myc the critical determinant of c-Myc/MAX heterodimer formation and subsequent gene activation.[2]
Deregulation of c-Myc in Cancer
The tight regulation of c-Myc is lost in a vast number of human malignancies. A pan-cancer analysis of The Cancer Genome Atlas (TCGA) dataset, covering nearly 9,000 samples across 33 tumor types, revealed that at least one of the three MYC family genes (c-MYC, MYCN, MYCL) is focally amplified in 28% of all samples.[8] c-MYC itself is the most frequently amplified, occurring in 21% of all samples.[8] Deregulation can occur through several primary mechanisms:
-
Gene Amplification: An increase in the copy number of the MYC gene locus on chromosome 8q24 is a common alteration.[9]
-
Chromosomal Translocation: In cancers like Burkitt's lymphoma, a translocation juxtaposes the MYC gene with a highly active immunoglobulin heavy-chain gene enhancer, leading to its massive and constitutive expression.[10]
-
Aberrant Upstream Signaling: Pathways such as Wnt/β-catenin and RAS/MAPK, which are often hyperactive in cancer, converge on the MYC promoter to drive its transcription.[9]
-
Increased Protein Stability: Mutations in signaling pathways that control c-Myc phosphorylation (e.g., via GSK3β) can prevent its proteasomal degradation, leading to protein accumulation.[9]
Data Presentation: c-Myc Amplification Frequency in Human Cancers
The following table summarizes the frequency of c-MYC gene amplification across various cancer types as reported in studies analyzing the TCGA dataset.
| Cancer Type | Abbreviation | Frequency of c-Myc Amplification (%) | Reference(s) |
| Ovarian Carcinoma | OV | 30.7% - 64.8% | [8][9] |
| Esophageal Carcinoma | ESCA | 45.3% | [8] |
| Lung Squamous Cell Carcinoma | LUSC | 37.2% | [8] |
| Breast Cancer | BRCA | 16% | [11] |
| Medulloblastoma (Group 3) | - | 16.7% | [9] |
| Endometrial Carcinoma | UCEC | 10.8% | [9] |
| Colorectal Cancer | COAD/READ | 6% | [9] |
| Pan-Cancer Average | - | ~14-21% | [8][9] |
The Role of c-Myc in Hallmarks of Cancer Progression
Deregulated c-Myc acts as a master coordinator of multiple cancer hallmarks, driving tumor progression through a coordinated transcriptional program.
Cell Cycle Progression and Proliferation
c-Myc is a potent driver of cell cycle entry and progression. It transcriptionally activates a suite of genes essential for moving cells from a quiescent (G0) state into the cell cycle and through the G1/S transition.[12]
| Target Gene | Function in Cell Cycle | Reference(s) |
| Cyclins (D1, D2, E1, B1) | Positive regulators of CDKs, drive phase transitions. | [12][13] |
| CDKs (CDK4, CDK6) | Kinases that phosphorylate Rb, releasing E2F. | [12][13] |
| E2F1, E2F2 | Transcription factors for S-phase genes. | [12] |
| CDC25A | Phosphatase that activates CDK2 and CDK4. | |
| Repressed Genes | ||
| p21 (CDKN1A), p27 (CDKN1B) | CDK inhibitors that act as cell cycle brakes. | [12] |
Apoptosis
Paradoxically, c-Myc has a dual role; while it drives proliferation, it also sensitizes cells to apoptosis. This pro-apoptotic function is a crucial failsafe mechanism that is typically disabled in cancer cells through co-occurring mutations, such as the loss of p53.[6] When survival signals are limited, high c-Myc expression triggers apoptosis through pathways involving both p53-dependent and p53-independent mechanisms.
| Target Gene | Function in Apoptosis | Reference(s) |
| BAX | Pro-apoptotic BCL2 family member, promotes cytochrome c release. | [11] |
| PUMA (BBC3) | Pro-apoptotic BH3-only protein. | [11] |
| NOXA (PMAIP1) | Pro-apoptotic BH3-only protein. | [11] |
| ARF | Stabilizes p53 by inhibiting MDM2. | |
| Repressed Genes | ||
| BCL2, BCL-XL | Anti-apoptotic proteins that prevent mitochondrial outer membrane permeabilization. | [11] |
Metabolic Reprogramming
Cancer cells have an insatiable demand for energy and biosynthetic precursors to sustain their rapid growth. c-Myc orchestrates a profound metabolic shift, often referred to as the "Warburg effect," characterized by increased aerobic glycolysis. It also drives glutaminolysis and mitochondrial biogenesis to fuel the TCA cycle and provide building blocks for nucleotides, lipids, and proteins.
| Target Gene | Function in Metabolism | Reference(s) |
| GLUT1 (SLC2A1) | Glucose transporter. | |
| HK2 | Hexokinase 2, first step of glycolysis. | |
| LDHA | Lactate Dehydrogenase A, converts pyruvate to lactate. | [13] |
| GLS | Glutaminase, key enzyme in glutamine metabolism. | |
| Multiple Ribosomal Proteins | Components of ribosomes for protein synthesis. |
Angiogenesis
For tumors to grow beyond a few millimeters, they must induce the formation of new blood vessels, a process known as angiogenesis. c-Myc is a master regulator of this "angiogenic switch". It directly and indirectly modulates the expression of key pro- and anti-angiogenic factors.
| Target Gene | Function in Angiogenesis | Reference(s) |
| VEGF (Vascular Endothelial Growth Factor) | Potent pro-angiogenic factor that stimulates endothelial cell proliferation and migration. | |
| Angiopoietin-2 | Destabilizes existing vessels, priming them for remodeling. | |
| Kininogen (KNG1) | Precursor to bradykinin, which has pro-angiogenic effects. | |
| Repressed Genes | ||
| Thrombospondin-1 (TSP-1) | Potent inhibitor of angiogenesis. |
Invasion and Metastasis
The spread of cancer cells to distant organs is the primary cause of cancer-related mortality. c-Myc contributes directly to invasion and migration by regulating genes involved in cell adhesion and the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire migratory, mesenchymal characteristics.[10]
| Target Gene | Function in Invasion & Metastasis | Reference(s) |
| SNAIL | Key transcription factor that drives EMT. | |
| Galectin-1 (LGALS1) | Regulates cell-cell and cell-matrix interactions. | [3] |
| MMP-2, MMP-9 | Matrix metalloproteinases that degrade the extracellular matrix. | |
| miR-9, miR-105 | MicroRNAs that can promote angiogenesis and disrupt endothelial barriers. | |
| Repressed Genes | ||
| E-Cadherin | Key cell-cell adhesion molecule, loss is a hallmark of EMT. | [3] |
Therapeutic Strategies Targeting c-Myc
Direct pharmacological inhibition of c-Myc has been historically challenging due to its nature as a transcription factor lacking a defined enzymatic pocket. However, several strategies are under active development:
-
Inhibiting c-Myc/MAX Dimerization: Small molecules are being developed to disrupt the interaction between c-Myc and MAX, preventing DNA binding.
-
Targeting Transcription: Inhibitors of bromodomain proteins (BET inhibitors) can suppress MYC gene transcription by displacing transcriptional machinery from its enhancers.
-
Targeting Protein Stability: Strategies aimed at promoting the degradation of the c-Myc protein are being explored.
-
Synthetic Lethality: Exploiting the dependencies created by c-Myc overexpression, such as its reliance on specific metabolic pathways, offers an indirect way to target MYC-driven tumors.
Appendix: Key Experimental Methodologies
A.1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor like c-Myc.
Detailed Methodology:
-
Cross-linking: Live cells are treated with formaldehyde to create covalent cross-links between DNA and interacting proteins, including c-Myc. The reaction is quenched with glycine.
-
Cell Lysis and Sonication: Cells are lysed to release the nuclei. The isolated chromatin is then fragmented into smaller pieces (typically 200-600 bp) using sonication.
-
Immunoprecipitation (IP): The fragmented chromatin is incubated with an antibody specific to c-Myc. These antibodies are often coupled to magnetic beads (e.g., Protein A/G beads). The beads are used to pull down the c-Myc protein along with its cross-linked DNA.
-
Washing and Elution: The bead-antibody-protein-DNA complexes are washed multiple times to remove non-specifically bound chromatin. The bound complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating the samples in the presence of high salt concentration. Proteins are degraded using Proteinase K. The DNA is then purified using silica columns or phenol-chloroform extraction.
-
Library Preparation and Sequencing: The purified DNA fragments are repaired, ligated to sequencing adapters, and amplified. The resulting library is sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome. Specialized algorithms ("peak callers") are used to identify regions of the genome that are significantly enriched in the IP sample compared to a control (e.g., input chromatin), revealing c-Myc's binding sites.
A.2. Western Blotting for c-Myc Protein Quantification
Western blotting is a standard technique to detect and quantify the level of c-Myc protein in cell or tissue lysates.
Detailed Methodology:
-
Protein Extraction: Cells or tissues are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a colorimetric assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: An equal amount of total protein from each sample is denatured and loaded onto a polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.[9]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody that specifically recognizes the c-Myc protein.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). This secondary antibody binds to the primary antibody.
-
Signal Visualization: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. The light is captured on X-ray film or by a digital imager. The intensity of the band corresponding to c-Myc's molecular weight (approx. 62-65 kDa) is proportional to its abundance. A loading control protein (e.g., β-actin or GAPDH) is also probed to confirm equal protein loading across lanes.
A.3. TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Detailed Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated. Cultured cells are fixed (e.g., with formaldehyde) and permeabilized (e.g., with ethanol or Triton X-100).[5]
-
Permeabilization: Samples are treated with Proteinase K to digest proteins and improve reagent access to the DNA.[5]
-
TdT Labeling Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or a fluorescently-tagged dUTP). TdT adds these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[1]
-
Detection:
-
Fluorescence Detection: If a fluorescently-tagged nucleotide was used, the signal can be directly visualized using a fluorescence microscope.
-
Immunohistochemical Detection: If an indirectly labeled nucleotide (like Br-dUTP) was used, a secondary detection step is required. An antibody against the label (e.g., an anti-BrdU antibody) conjugated to an enzyme (like HRP) is added. A chromogenic substrate (like DAB) is then applied, which results in a colored precipitate (e.g., brown) at the site of DNA fragmentation.[1][5]
-
-
Counterstaining and Visualization: Samples are often counterstained (e.g., with Hematoxylin or DAPI) to visualize the nuclei of all cells.[5] The samples are then analyzed by light or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.
References
- 1. news-medical.net [news-medical.net]
- 2. Correlation of amplification and overexpression of the c-myc oncogene in high-grade breast cancer: FISH, in situ hybridisation and immunohistochemical analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-Cancer Alterations of the MYC oncogene and its Proximal Network across The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC Deregulation in Primary Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. c-Myc is essential for vasculogenesis and angiogenesis during development and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenomics of c-Myc transgenic mice reveal novel regulators of extracellular signaling, angiogenesis and invasion with clinical significance for human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Expression of MYC in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. TCGA | NCI Genomic Data Commons [gdc.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. C-Myc Gene's Role in Tumor Angiogenesis Revealed - Innovations Report [innovations-report.com]
c-Myc Inhibitor 10058-F4: A Technical Guide to its Effects on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Myc oncogene is a critical regulator of cell proliferation and is frequently dysregulated in a wide range of human cancers. Its activity is dependent on its heterodimerization with Max, making this interaction a key target for therapeutic intervention. The small molecule inhibitor 10058-F4 has been identified as a disruptor of the c-Myc-Max interaction, leading to the inhibition of c-Myc's transcriptional activity. This technical guide provides an in-depth analysis of the effects of 10058-F4 on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Disrupting the c-Myc/Max Dimerization
10058-F4 is a cell-permeable thiazolidinone compound that specifically targets the c-Myc-Max heterodimerization interface.[1] By preventing this crucial interaction, 10058-F4 effectively inhibits the binding of the c-Myc/Max complex to E-box sequences in the promoter regions of target genes.[2] This leads to a downregulation of c-Myc-driven gene expression, which in turn impacts multiple cellular processes, most notably cell cycle progression and apoptosis.[3][4]
Impact on Cell Cycle Progression: Induction of G0/G1 Arrest
A primary and well-documented effect of 10058-F4 is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[5][6][7] This arrest is a direct consequence of the inhibition of c-Myc's transcriptional activity, which normally promotes the expression of genes essential for the G1 to S phase transition.
Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the dose-dependent effects of 10058-F4 on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry.
Table 1: Effect of 10058-F4 on the Cell Cycle Distribution of SKOV3 Ovarian Cancer Cells [5]
| 10058-F4 Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 25 | 68.3 | 20.5 | 11.2 |
| 50 | 75.1 | 15.4 | 9.5 |
Table 2: Effect of 10058-F4 on the Cell Cycle Distribution of Hey Ovarian Cancer Cells [5]
| 10058-F4 Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| 0 (Control) | 60.1 | 28.5 | 11.4 |
| 25 | 72.4 | 18.2 | 9.4 |
| 50 | 80.2 | 12.1 | 7.7 |
Table 3: Effect of 10058-F4 on the Cell Cycle Distribution of K562 Chronic Myeloid Leukemia Cells [6]
| 10058-F4 Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| 0 (Control) | 45.3 | 36.3 | 18.4 |
| 100 | 55.1 | 30.2 | 14.7 |
| 250 | 70.2 | 21.9 | 7.9 |
Molecular Mediators of 10058-F4-Induced Cell Cycle Arrest
The G0/G1 arrest induced by 10058-F4 is mediated by the altered expression of key cell cycle regulatory proteins.
-
Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: Treatment with 10058-F4 leads to a significant increase in the expression of the CDK inhibitors p21WAF1/CIP1 and p27Kip1.[2][3][4] These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of CDK2, CDK4, and CDK6.
-
Downregulation of D-type Cyclins and CDKs: Conversely, 10058-F4 treatment results in the decreased expression of Cyclin D1, CDK4, and CDK6.[5] These proteins are essential for progression through the G1 phase.
The interplay of these molecular changes effectively halts the cell cycle at the G1/S checkpoint.
Signaling Pathways and Experimental Workflows
c-Myc Signaling Pathway in Cell Cycle Regulation
The following diagram illustrates the central role of c-Myc in promoting cell cycle progression and how its inhibition by 10058-F4 leads to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines a typical experimental workflow for investigating the effects of a c-Myc inhibitor on the cell cycle.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 10058-F4.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Treat the cells with various concentrations of 10058-F4 (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 10058-F4 as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to analyze the expression levels of key cell cycle proteins.
-
Protein Extraction: Following treatment with 10058-F4, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The c-Myc inhibitor 10058-F4 effectively induces cell cycle arrest at the G0/G1 phase in various cancer cell lines. This effect is mediated by the upregulation of CDK inhibitors p21 and p27 and the downregulation of Cyclin D and CDK4/6. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of c-Myc inhibition. The visualization of the underlying signaling pathways and experimental workflows further aids in the understanding and practical application of this knowledge in the pursuit of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of c-Myc Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on the small molecule c-Myc inhibitors, 10058-F4 and 10074-G5. Given the frequent designation of early-stage compounds with numerical identifiers, "c-Myc inhibitor 10" likely refers to one of these pioneering molecules. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes associated cellular and experimental pathways to support ongoing research and development in the field of c-Myc targeted therapies.
Quantitative Toxicity Data Summary
The following tables provide a consolidated view of the in vitro cytotoxicity and in vivo administration data for c-Myc inhibitors 10058-F4 and 10074-G5, facilitating a comparative analysis of their preliminary toxicity profiles.
Table 1: In Vitro Cytotoxicity of c-Myc Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| 10058-F4 | Daudi (Burkitt's lymphoma) | MTT | 17.8 ± 1.7 | 72 | [1] |
| HL-60 (Promyelocytic leukemia) | MTT | 26.4 ± 1.9 | 72 | [1] | |
| SKOV3 (Ovarian cancer) | MTT | Dose-dependent inhibition | 72 | [2] | |
| Hey (Ovarian cancer) | MTT | Dose-dependent inhibition | 72 | [2] | |
| Jurkat (T-cell leukemia) | MTT | ~60 (for c-Myc downregulation) | 24 | [3] | |
| 10074-G5 | Daudi (Burkitt's lymphoma) | MTT | 15.6 ± 1.5 | 72 | [1] |
| HL-60 (Promyelocytic leukemia) | MTT | 13.5 ± 2.1 | 72 | [1] |
Table 2: In Vivo Studies and Observations
| Compound | Animal Model | Dose | Route | Key Observations | Reference |
| 10058-F4 | Mice with prostate xenografts | 20 or 30 mg/kg | i.v. | Rapidly metabolized, did not reach effective tumor concentrations, and showed little to no efficacy. No significant inhibition of tumor growth was observed. | [1][3] |
| Mice | 25 mg/kg daily for 5 days | Injection | Did not cause obvious toxic effects. | [2] | |
| 10074-G5 | Mice with Daudi xenografts | 20 mg/kg for 5 days | i.v. | Had no effect on tumor growth. The lack of antitumor activity was likely due to rapid metabolism to inactive metabolites. Plasma half-life was 37 minutes. | [1][4][5] |
Experimental Protocols
Detailed methodologies for key toxicological and cell viability assays are provided below. These protocols are representative of the standard procedures used in the cited preliminary studies.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell adherence and recovery.[6]
-
Compound Treatment: Prepare serial dilutions of the c-Myc inhibitor (e.g., 10058-F4 or 10074-G5) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the IC50 value.
In Vivo Toxicity Assessment: Maximum Tolerated Dose (MTD) Study
An MTD study is conducted to determine the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[8]
Principle: Ascending doses of the test compound are administered to groups of animals, and they are closely monitored for signs of toxicity. The MTD is identified as the dose level just below the one that induces significant adverse effects.
Protocol:
-
Animal Model: Utilize a suitable rodent model, such as CD-1 or SCID mice.[1][9]
-
Group Allocation: Divide the animals into multiple groups (e.g., 5 groups of 3 mice each). One group will serve as the vehicle control.[10]
-
Dose Escalation: Administer the c-Myc inhibitor at increasing dose levels to the respective groups (e.g., 5, 10, 20, 40, 80 mg/kg).[10] The route of administration (e.g., intravenous, intraperitoneal) should be consistent with the intended therapeutic application.
-
Clinical Observations: Monitor the animals for mortality, changes in body weight, behavioral alterations (e.g., lethargy, agitation), and any other signs of toxicity. Observations should be frequent on the first day of dosing and then daily for the duration of the study (typically 7 to 14 days).[11][12]
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (e.g., >20%), or severe clinical signs of toxicity.[8][10]
-
Pathological Analysis (Optional): At the end of the study, tissues and blood samples can be collected for hematological, biochemical, and histopathological analysis to identify any target organ toxicity.[8]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of the c-Myc inhibitors and the workflow for toxicity assessment.
Caption: Mechanism of c-Myc inhibition by small molecules.
Caption: Workflow for preliminary toxicity assessment.
References
- 1. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Methodological & Application
Application Notes and Protocols for c-Myc Inhibitor 10058-F4 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its aberrant expression is a hallmark of many human cancers. The formation of a heterodimer between c-Myc and its partner protein, Max, is essential for its transcriptional activity. Small molecule inhibitors that disrupt this c-Myc/Max interaction represent a promising therapeutic strategy. 10058-F4 is a well-characterized small molecule inhibitor that specifically targets the c-Myc/Max dimerization, leading to the downregulation of c-Myc target gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][2][3]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of the c-Myc inhibitor 10058-F4 and other similar compounds. The provided methodologies are essential for researchers in oncology and drug development.
Data Presentation
Table 1: In Vitro Efficacy of c-Myc Inhibitor 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | MTT Assay | 13.5 | [4] |
| Daudi | Burkitt's Lymphoma | MTT Assay | 15.6 | [4] |
| A549 | Lung Cancer | Dose-Response | 82.8 | [5] |
| HL60 | Acute Promyelocytic Leukemia | Cell Viability | 49.0 | [5] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of c-Myc and the point of inhibition by 10058-F4.
Caption: c-Myc signaling pathway and inhibition by 10058-F4.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a c-Myc inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HL-60, Daudi)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
c-Myc inhibitor 10058-F4 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 105 cells per well in 100 µL of complete medium in a 96-well plate.[2]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the c-Myc inhibitor in complete medium. A typical concentration range to test for 10058-F4 is 10 to 150 µM.[6]
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Western Blot for c-Myc and Downstream Targets
This protocol is to assess the effect of the c-Myc inhibitor on the protein levels of c-Myc and its downstream targets.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-CDK4, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with the c-Myc inhibitor at the desired concentrations for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control to quantify changes in protein expression.
-
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Target Genes
This protocol is to measure the effect of the c-Myc inhibitor on the mRNA expression of c-Myc and its target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for c-Myc and target genes (e.g., CCND1, CDK4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
RNA Extraction:
-
Treat cells with the c-Myc inhibitor.
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction by mixing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers.
-
Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle control.
-
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating a c-Myc inhibitor.
Caption: General experimental workflow for c-Myc inhibitor testing.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc Pathway [gentarget.com]
Application Notes and Protocols for In Vivo Experimental Design with c-Myc Inhibitor 10058-F4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers.[1] The small molecule 10058-F4 is a well-characterized inhibitor of the c-Myc-Max protein-protein interaction, preventing the formation of the heterodimer necessary for its transcriptional activity.[2][3] These application notes provide a comprehensive guide for the in vivo experimental design using 10058-F4, including detailed protocols, data presentation, and visualization of key pathways and workflows. While 10058-F4 has shown promise in in vitro studies by inducing cell-cycle arrest and apoptosis in various cancer cell lines, its in vivo application presents challenges due to rapid metabolism and a short half-life.[3][4] This document aims to provide researchers with the necessary information to design and execute robust in vivo studies to evaluate the therapeutic potential of 10058-F4 and similar c-Myc inhibitors.
Mechanism of Action
10058-F4 specifically targets the basic-Helix-Loop-Helix-Leucine Zipper (bHLH-Zip) domain of c-Myc, thereby inhibiting its dimerization with its obligate partner, Max.[5] This disruption prevents the c-Myc/Max heterodimer from binding to E-box sequences in the promoter regions of target genes, leading to the downregulation of genes involved in cell cycle progression, metabolism, and proliferation.[6]
Data Presentation
In Vivo Efficacy and Pharmacokinetics of 10058-F4
The following tables summarize key quantitative data from published in vivo studies with 10058-F4.
| Animal Model | Tumor Type | Dose & Schedule | Administration | Observed Effect | Reference |
| SCID Mice | PC-3 & DU145 Human Prostate Cancer Xenografts | 20 or 30 mg/kg, daily for 5 days for 2 weeks | Intravenous (i.v.) | No significant inhibition of tumor growth. | [4] |
| Nude Mice | Ovarian Cancer Xenografts | 25 mg/kg, daily for 5 days | Not specified | No obvious toxic effects observed. | [2] |
| SCID Mice | Pancreatic Ductal Adenocarcinoma Xenografts | Not specified | Not specified | No significant influence on tumorigenesis as a single agent. Synergistic effect when combined with gemcitabine. | [7] |
| Pharmacokinetic Parameter | Animal Model | Dose | Value | Reference |
| Peak Plasma Concentration (Cmax) | Mice with DU145 or PC-3 xenografts | 20 mg/kg i.v. | ~300 µM (at 5 minutes) | [4][8] |
| Terminal Half-life (t1/2) | Mice | 20 mg/kg i.v. | Approximately 1 hour | [4][8] |
| Tissue Distribution | Mice | 20 mg/kg i.v. | Highest concentrations in fat, lung, liver, and kidney. | [2][4][8] |
| Tumor Concentration | Mice with xenografts | 20 mg/kg i.v. | At least tenfold lower than peak plasma concentrations. | [2][4][8] |
Signaling Pathway and Experimental Workflow
c-Myc Signaling Pathway
In Vivo Experimental Workflow
Experimental Protocols
Preparation of 10058-F4 for In Vivo Administration
Materials:
-
10058-F4 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or ddH2O
-
Sterile microcentrifuge tubes and syringes
Protocol for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Formulation: [4]
-
Prepare a stock solution of 10058-F4 in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved. This stock solution should be prepared fresh.
-
In a sterile tube, add the required volume of the 10058-F4 DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add sterile saline or ddH2O to reach the final desired volume and concentration. Mix well.
-
The final solution should be clear and administered immediately after preparation.
Note: The solubility of 10058-F4 is poor in aqueous solutions, necessitating a co-solvent system for in vivo delivery. The provided formulation is a common example, and optimization may be required depending on the desired dose and administration volume.
Xenograft Tumor Model Protocol
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU145, SKOV3)
-
Cell culture medium and supplements
-
6-8 week old immunodeficient mice (e.g., SCID, NOD/SCID, or nude mice)
-
Matrigel (optional)
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions to ~80% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.
In Vivo Efficacy Study Protocol
Protocol:
-
Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer 10058-F4 (e.g., 20-30 mg/kg) or the vehicle control intravenously daily for a specified period (e.g., 5 consecutive days per week for 2 weeks).[4]
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[8]
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Monitor the mice for any clinical signs of toxicity (e.g., changes in behavior, posture, or appearance).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Toxicity Assessment Protocol
Parameters to Monitor:
-
Body Weight: A significant and sustained loss of body weight (>15-20%) is a key indicator of toxicity.
-
Clinical Observations: Daily observations for changes in posture, activity, grooming, and signs of distress.
-
Complete Blood Count (CBC): At the study endpoint, collect blood via cardiac puncture to assess for hematological toxicity.
-
Serum Chemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Histopathology: Collect major organs (liver, kidney, spleen, lung, heart) at necropsy, fix in formalin, and perform H&E staining to evaluate for any pathological changes.
Pharmacodynamic (PD) Marker Analysis Protocol
Objective: To confirm that 10058-F4 is engaging its target and modulating downstream pathways in the tumor tissue.
Protocol:
-
At a specified time point after the final dose of 10058-F4 (e.g., 2-24 hours), euthanize a subset of mice from each treatment group.
-
Excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin.
-
Western Blot Analysis: Prepare protein lysates from frozen tumor samples to assess the levels of c-Myc, and downstream targets such as Cyclin D1, and markers of apoptosis like cleaved Caspase-3.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to visualize and quantify the expression and localization of proteins of interest (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Conclusion
The c-Myc inhibitor 10058-F4 serves as a valuable tool for investigating the role of c-Myc in cancer biology. However, its translation to a successful in vivo therapeutic is hampered by its poor pharmacokinetic properties.[4] The protocols and data presented in these application notes are intended to guide researchers in designing and interpreting in vivo studies with 10058-F4, while being mindful of its limitations. Future research may focus on the development of novel c-Myc inhibitors with improved bioavailability and in vivo stability or the use of advanced drug delivery systems to enhance the therapeutic window of existing compounds like 10058-F4.
References
- 1. Induction of MYCN-amplified neuroblastoma differentiation through NMYC suppression using PPAR-γ antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Assessment Addressing Intravenous Administration of a [68Ga]Ga-PSMA-617 Microemulsion: Acute In Vivo Toxicity, Tolerability, PET Imaging, and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. The Molecular ‘Myc-anisms’ behind Myc-Driven Tumorigenesis and the Relevant Myc-Directed Therapeutics [mdpi.com]
- 8. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for c-Myc Inhibitor 10058-F4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is implicated in a majority of human cancers.[1] The c-Myc protein functions as a transcription factor by forming a heterodimer with its partner protein, Max.[1] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes to regulate the expression of target genes involved in cell cycle progression and metabolism.[1] Inhibition of the c-Myc/Max interaction is a promising therapeutic strategy for cancer.
10058-F4 is a small molecule inhibitor that has been shown to disrupt the c-Myc/Max dimerization, thereby preventing the transactivation of c-Myc target genes.[2] In vitro studies have demonstrated that 10058-F4 can induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[2][3] These application notes provide a comprehensive overview of the use of c-Myc inhibitor 10058-F4 in preclinical mouse models, with a focus on dosage, administration, and experimental protocols.
c-Myc Signaling Pathway
The c-Myc signaling pathway is a central hub in the regulation of cell fate. Upon activation by various growth signals, c-Myc heterodimerizes with Max. This complex then binds to E-box sequences in the promoter regions of target genes, recruiting co-activators to initiate transcription. These target genes are involved in a wide array of cellular processes, including cell cycle progression (e.g., cyclins), metabolism (e.g., glucose and glutamine metabolism enzymes), and ribosome biogenesis. Dysregulation of c-Myc leads to uncontrolled cell proliferation and is a hallmark of many cancers.
Caption: The c-Myc signaling pathway and the inhibitory action of 10058-F4.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for 10058-F4 in mouse models. It is important to note that while 10058-F4 shows in vitro activity, its in vivo efficacy has been limited due to its pharmacokinetic properties.[4][5]
Table 1: Pharmacokinetic Parameters of 10058-F4 in SCID Mice [4][5]
| Parameter | Value |
| Dose | 20 mg/kg |
| Route of Administration | Intravenous (i.v.) |
| Peak Plasma Concentration (Cmax) | ~300 µM (at 5 minutes) |
| Terminal Half-life (t1/2) | Approximately 1 hour |
| Volume of Distribution (Vd) | >200 ml/kg |
| Clearance | Rapid |
| Peak Tumor Concentration | At least tenfold lower than peak plasma concentration |
Table 2: Efficacy of 10058-F4 in Human Prostate Cancer Xenograft Models [4][5]
| Tumor Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%T/C) | Outcome |
| PC-3 | 10058-F4 | 20 mg/kg, i.v., qdx5 for 2 weeks | Not significant | No significant inhibition of tumor growth |
| PC-3 | 10058-F4 | 30 mg/kg, i.v., qdx5 for 2 weeks | Not significant | No significant inhibition of tumor growth |
| DU145 | 10058-F4 | 30 mg/kg, i.v., qdx5 for 2 weeks | 85% (compared to vehicle) | No significant inhibition of tumor growth |
| PC-3 | Docetaxel (Positive Control) | 10 mg/kg, i.v., q7dx2 | 20.2% | Significant tumor growth inhibition |
| DU145 | Docetaxel (Positive Control) | 10 mg/kg, i.v., q7dx2 | 2% | Tumor regression |
%T/C is the percentage of the mean tumor volume of a treated group relative to the mean tumor volume of the control group.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of 10058-F4 in a subcutaneous xenograft model.
Caption: Workflow for an in vivo efficacy study of 10058-F4.
a. Materials and Reagents:
-
c-Myc inhibitor 10058-F4
-
Human cancer cell line (e.g., PC-3 or DU145 prostate cancer cells)
-
Appropriate cell culture medium and supplements
-
Male SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
-
Matrigel (optional, for co-injection with cells)
-
Vehicle components: Cremophor EL, Ethanol, Saline
-
Positive control drug (e.g., Docetaxel)
-
Calipers for tumor measurement
-
Sterile syringes and needles
b. Cell Culture and Tumor Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or culture medium. A cell viability of >90% is recommended.
-
Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse. Co-injection with Matrigel can improve tumor take rate.
c. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
d. Drug Preparation and Administration:
-
Prepare the vehicle solution by mixing Cremophor EL, ethanol, and saline in a 1:1:8 (v/v/v) ratio.[4]
-
Dissolve 10058-F4 in the vehicle to the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 200 µL). Prepare fresh daily.
-
Administer the 10058-F4 solution intravenously (i.v.) via the tail vein.
-
A typical dosing schedule is daily for 5 consecutive days, followed by a 2-day break, for a total of 2 weeks.[4][5]
-
The vehicle control group should receive the same volume of the vehicle solution on the same schedule.
-
The positive control group should be treated with a standard-of-care agent (e.g., Docetaxel at 10 mg/kg, i.v., once a week for two weeks).[4]
e. Monitoring and Endpoint Analysis:
-
Measure tumor volumes and body weights twice weekly throughout the study.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
The primary endpoint is typically tumor growth inhibition. Calculate the %T/C at the end of the study.
-
Secondary endpoints may include body weight changes and overall survival.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant distress.
Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration profile of 10058-F4 in mice.
a. Dosing and Sample Collection:
-
Administer a single intravenous dose of 10058-F4 (e.g., 20 mg/kg) to tumor-bearing or non-tumor-bearing mice.
-
Collect blood samples (e.g., via retro-orbital bleeding or tail vein sampling) at various time points post-injection (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., tumor, liver, kidney, lung) for analysis of drug distribution.
b. Sample Analysis:
-
Extract 10058-F4 from plasma and tissue homogenates using an appropriate organic solvent.
-
Quantify the concentration of 10058-F4 using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
c. Data Analysis:
-
Plot the plasma concentration of 10058-F4 versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as Cmax, t1/2, AUC (area under the curve), Vd, and clearance.
Important Considerations
-
Poor In Vivo Efficacy: Researchers should be aware that multiple studies have reported a lack of significant anti-tumor activity of 10058-F4 in vivo when administered systemically.[4][5] This is largely attributed to its rapid metabolism and poor accumulation in tumor tissue.[4][5]
-
Formulation: 10058-F4 is poorly soluble in aqueous solutions. The use of a suitable vehicle, such as the Cremophor EL-based formulation described, is crucial for intravenous administration.
-
Maximally Tolerated Dose: A dose of 30 mg/kg administered daily for 5 days has been reported as the maximally tolerated dose in SCID mice.[2]
-
Alternative Strategies: Due to the limitations of 10058-F4, researchers may consider exploring newer generations of c-Myc inhibitors with improved pharmacokinetic profiles or alternative therapeutic strategies, such as combination therapies.
Conclusion
The c-Myc inhibitor 10058-F4 is a valuable tool for in vitro studies investigating the role of c-Myc in cancer biology. However, its application in in vivo mouse models is challenging due to its unfavorable pharmacokinetic properties, which have resulted in limited anti-tumor efficacy in published studies. The protocols and data presented here provide a comprehensive guide for researchers planning to use 10058-F4 in preclinical mouse models, while also highlighting the critical need for improved strategies to effectively target c-Myc in vivo.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Monitoring c-Myc Inhibition via Western Blot
Introduction
The c-Myc oncoprotein is a critical transcription factor that regulates a vast array of genes involved in cell proliferation, growth, and apoptosis.[1][2] Its deregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[1] Small molecule inhibitors have been developed to disrupt c-Myc activity either directly, by preventing its dimerization with its partner protein Max, or indirectly.[3][4][5] Given that c-Myc has a very short protein half-life, typically around 20-30 minutes, monitoring its protein levels provides a rapid and direct assessment of the efficacy of such inhibitors.[6][7] Western blotting is a fundamental and widely used technique to quantify changes in c-Myc protein expression following inhibitor treatment, providing crucial data for drug development and cancer research professionals.[8]
Principle of the Assay
This protocol details the immunodetection of endogenous c-Myc protein from total cell lysates by Western blot. The workflow involves treating cultured cells with a c-Myc inhibitor, followed by cell lysis and protein extraction. Total protein is quantified to ensure equal loading onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins are then transferred to a membrane (e.g., PVDF), which is subsequently probed with a primary antibody specific to c-Myc.[9] An enzyme-conjugated secondary antibody is used to detect the primary antibody, and a chemiluminescent substrate allows for visualization and quantification of the c-Myc protein band. A loading control, such as β-actin or GAPDH, is used to normalize the data and account for any variations in protein loading.
Data Presentation: Quantitative Analysis of c-Myc Inhibition
The following table provides an example of how to present quantitative data obtained from a Western blot experiment designed to assess the efficacy of c-Myc inhibitors. Densitometry analysis of the c-Myc and loading control bands is performed to determine the relative c-Myc protein level.
| Treatment | Concentration (µM) | Relative c-Myc Level (Normalized to Loading Control) | Percent Inhibition (%) |
| Vehicle (DMSO) | 0 | 1.00 | 0 |
| Inhibitor 10058-F4 | 25 | 0.65 | 35 |
| Inhibitor 10058-F4 | 50 | 0.32 | 68 |
| Inhibitor JQ1 | 1 | 0.58 | 42 |
| Inhibitor JQ1 | 5 | 0.25 | 75 |
Visualizations
Caption: A simplified diagram of the c-Myc signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
1. Cell Lysis and Protein Extraction
This protocol is designed for cells grown in a 10 cm dish. Adjust volumes accordingly for different plate sizes.
a. Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[10]
-
Protease and Phosphatase Inhibitor Cocktail: Add to RIPA buffer immediately before use according to the manufacturer's instructions.
b. Protocol:
-
Culture cells to ~80% confluency. Treat with the desired concentrations of c-Myc inhibitor or vehicle control for the appropriate duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[10]
-
Add 500 µL of ice-cold RIPA buffer (with inhibitors) to the plate.
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.[10]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (total protein extract) to a new, pre-chilled tube.
-
Store the lysate at -80°C or proceed immediately to protein quantification.
2. Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for colorimetric detection and quantification of total protein.[11]
a. Reagents:
-
BCA Reagent A and Reagent B.
-
Bovine Serum Albumin (BSA) Standards: A set of standards with known concentrations (e.g., 0 to 2 mg/mL).[11]
b. Protocol:
-
Prepare a BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[12]
-
Prepare a series of BSA standards by diluting a stock solution.
-
In a 96-well plate, add 10 µL of each standard and unknown sample in duplicate.[11]
-
Add 200 µL of the BCA working reagent to each well and mix gently.[11]
-
Incubate the plate at 37°C for 30 minutes.[12]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[12]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the linear regression to calculate the protein concentration of the unknown samples.[12]
3. SDS-PAGE and Western Blotting
a. Reagents and Buffers:
-
4x Laemmli Sample Buffer: Contains SDS, β-mercaptoethanol, glycerol, and bromophenol blue.
-
10% or 12% Polyacrylamide Gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
PVDF Membrane: 0.45 µm pore size.[13]
-
Methanol: For PVDF membrane activation.[14]
-
TBST (Tris-Buffered Saline with 0.1% Tween-20): For washing.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibody: Anti-c-Myc antibody (e.g., clone 9E10), diluted in blocking buffer as recommended by the manufacturer.[9]
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG, diluted in blocking buffer.
-
ECL (Enhanced Chemiluminescence) Substrate.
b. Protocol:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate volume of lysate (to achieve 20-30 µg of total protein) with 4x Laemmli sample buffer to a final 1x concentration.
-
Denaturation: Heat the samples at 95°C for 5 minutes.[15]
-
Gel Electrophoresis: Load the denatured samples into the wells of the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer:
-
Activate the PVDF membrane by soaking it in methanol for 30-60 seconds.[14][16]
-
Equilibrate the membrane in transfer buffer for at least 5 minutes.[16]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer (e.g., wet transfer at 100V for 60-90 minutes).
-
-
Blocking: After transfer, rinse the membrane with TBST and incubate it in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary anti-c-Myc antibody solution overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Detection:
-
Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Reprobing for Loading Control (Optional):
-
To probe for a loading control like β-actin or GAPDH, the membrane can be stripped of the first set of antibodies.[17][18]
-
Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS at a low pH, or a commercially available buffer) for 15-30 minutes.[18]
-
Wash the membrane extensively with PBS or TBST.[17]
-
Confirm complete stripping by incubating with ECL substrate.
-
Repeat the blocking and immunoblotting steps with the primary antibody for the loading control.
-
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 6. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 7. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nsjbio.com [nsjbio.com]
- 11. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. Western blot membrane: Selection and preparation guide | Abcam [abcam.com]
- 14. Ask Advansta: Can I Use Ethanol to Activate a PVDF Membrane? - Advansta Inc. [advansta.com]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.addgene.org [blog.addgene.org]
- 18. abcam.com [abcam.com]
Application Notes and Protocols for Utilizing c-Myc Inhibitor 10058-F4 in CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncogene is a critical driver of cellular proliferation and is frequently dysregulated in a wide range of human cancers. Direct inhibition of c-Myc has been a long-sought-after therapeutic strategy. 10058-F4 is a small molecule inhibitor that specifically disrupts the interaction between c-Myc and its obligate binding partner, Max, thereby preventing the transactivation of c-Myc target genes. This application note provides detailed protocols for the use of 10058-F4 in conjunction with CRISPR-Cas9 genetic screens to identify synthetic lethal interactions and explore mechanisms of resistance. By combining chemical and genetic perturbations, researchers can uncover novel therapeutic targets and strategies for c-Myc-driven cancers.
Introduction to c-Myc and 10058-F4
c-Myc is a transcription factor that plays a central role in regulating cell growth, proliferation, metabolism, and apoptosis. Its aberrant expression is a hallmark of many cancers, making it a prime target for therapeutic intervention. The functional form of c-Myc is a heterodimer with the Max protein, which binds to E-box sequences in the promoter regions of target genes to activate their transcription.
10058-F4 is a cell-permeable small molecule that inhibits the c-Myc-Max dimerization, thereby preventing DNA binding and downstream gene transactivation.[1][2][3] This inhibition leads to cell cycle arrest, typically at the G0/G1 phase, and induction of apoptosis in cancer cells that are dependent on c-Myc signaling.[1][2][4]
c-Myc Signaling Pathway
The following diagram illustrates the central role of the c-Myc/Max heterodimer in transcriptional activation and the mechanism of inhibition by 10058-F4.
Caption: The c-Myc/Max signaling pathway and the inhibitory action of 10058-F4.
Quantitative Data for 10058-F4
The half-maximal inhibitory concentration (IC50) of 10058-F4 varies across different cancer cell lines. This variability is important to consider when designing experiments. The following table summarizes reported IC50 values for 10058-F4 in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| REH | Acute Lymphoblastic Leukemia | 400 | [5] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | [5] |
| SKOV3 | Ovarian Cancer | 4.4 | [4] |
| Hey | Ovarian Cancer | 3.2 | [4] |
| K562 | Chronic Myeloid Leukemia | ~150-200 | [6] |
| NB4 | Acute Promyelocytic Leukemia | Varies | [7] |
| Jurkat | T-cell Leukemia | ~60 | [5] |
Experimental Protocols
Protocol 1: Determination of Sub-lethal Concentration of 10058-F4 for CRISPR Screens
A critical step before initiating a CRISPR screen in the presence of 10058-F4 is to determine the optimal sub-lethal concentration. This concentration should be high enough to inhibit c-Myc activity but low enough to allow for cell proliferation over the duration of the screen (typically 14-21 days). An IC20 (the concentration that inhibits cell growth by 20%) is often a good starting point.
Materials:
-
Cancer cell line of interest
-
c-Myc inhibitor 10058-F4 (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 1,000-10,000 cells per well).
-
Drug Dilution Series: Prepare a serial dilution of 10058-F4 in complete cell culture medium. A typical concentration range to test is 0.1 µM to 500 µM. Include a DMSO-only control.
-
Treatment: Add the different concentrations of 10058-F4 to the wells.
-
Incubation: Incubate the plate for a period that reflects the duration of the CRISPR screen selection (e.g., 7, 14, and 21 days), changing the media with fresh inhibitor every 2-3 days.
-
Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC20 value.[2]
-
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen with 10058-F4
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, sensitize cancer cells to c-Myc inhibition with 10058-F4 (synthetic lethality).
Experimental Workflow Diagram:
Caption: Workflow for a CRISPR-Cas9 screen with 10058-F4.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library (genome-wide or targeted)
-
Lentivirus packaging plasmids
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
-
10058-F4
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Library Production: Produce high-titer lentiviral particles for the sgRNA library in HEK293T cells.
-
Cell Transduction: Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to maintain library representation (at least 500 cells per sgRNA).
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Establish Baseline: Collect a sample of cells after selection to serve as the baseline (T0) representation of the sgRNA library.
-
Treatment: Split the remaining cells into two populations:
-
Treatment group: Culture in the presence of the pre-determined sub-lethal concentration of 10058-F4.
-
Control group: Culture in the presence of the equivalent concentration of DMSO.
-
-
Long-term Culture: Maintain the cells in culture for 14-21 days, passaging as necessary and maintaining the respective treatments.
-
Genomic DNA Extraction: At the end of the screen, harvest the cells and extract genomic DNA from the T0, DMSO-treated, and 10058-F4-treated populations.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Compare the sgRNA abundance in the 10058-F4-treated population to the DMSO-treated population.
-
Identify sgRNAs that are significantly depleted in the 10058-F4-treated cells. These correspond to genes whose knockout confers sensitivity to c-Myc inhibition.
-
Utilize bioinformatics tools such as MAGeCK or BAGEL2 for statistical analysis of hit identification.
-
Validation of Screening Hits
It is essential to validate the top candidate genes identified from the CRISPR screen.
Validation Workflow Diagram:
Caption: Workflow for validating hits from the CRISPR screen.
Protocol:
-
Individual Gene Knockout: For each candidate gene, design 2-3 new sgRNAs and individually transduce them into the Cas9-expressing cell line to generate knockout cell populations.
-
Knockout Validation: Confirm the knockout of the target gene at the protein or mRNA level using techniques such as Western blotting or qPCR.
-
Competitive Growth Assays:
-
Co-culture the knockout cells (e.g., expressing GFP) with wild-type cells (e.g., expressing mCherry) in the presence of either 10058-F4 or DMSO.
-
Monitor the ratio of knockout to wild-type cells over time using flow cytometry or live-cell imaging.
-
A decrease in the proportion of knockout cells in the 10058-F4-treated condition compared to the DMSO control confirms a synthetic lethal interaction.
-
Concluding Remarks
The combination of the c-Myc inhibitor 10058-F4 with CRISPR-Cas9 screening is a powerful approach to elucidate the genetic dependencies of c-Myc-driven cancers. This strategy can identify novel drug targets for combination therapies and provide deeper insights into the complex signaling networks regulated by c-Myc. Rigorous determination of the appropriate inhibitor concentration and thorough validation of screening hits are critical for the success of these experiments.
References
- 1. Analysis of combinatorial CRISPR screens with the Orthrus scoring pipeline | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Depmap Resources | Depmap Portal [depmap.org]
- 4. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Common computational tools for analyzing CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Myc Inhibitor 10058-F4 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the small molecule c-Myc inhibitor, 10058-F4, for inducing apoptosis in cancer cells. This document includes detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and experimental workflows.
Introduction
The c-Myc proto-oncogene is a critical transcription factor that regulates cell proliferation, growth, and apoptosis.[1] Its aberrant expression is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The small molecule inhibitor 10058-F4 specifically targets the interaction between c-Myc and its obligate binding partner, Max, thereby preventing the transactivation of c-Myc target genes.[1][2] This inhibition leads to cell cycle arrest and the induction of apoptosis, primarily through the mitochondrial pathway, in a variety of cancer cell types.[1][2][3]
Mechanism of Action
10058-F4 disrupts the heterodimerization of c-Myc and Max proteins. This protein-protein interaction is essential for c-Myc to bind to E-box sequences in the promoter regions of its target genes. By preventing this dimerization, 10058-F4 effectively silences c-Myc-mediated gene transcription.
The downstream effects of c-Myc inhibition by 10058-F4 include:
-
Downregulation of anti-apoptotic proteins: A key consequence of c-Myc inhibition is the reduced expression of anti-apoptotic proteins, such as Bcl-2.[2][3]
-
Upregulation of pro-apoptotic proteins: Concurrently, there is an increased expression of pro-apoptotic proteins like Bax.[2][3]
-
Alteration of the Bax/Bcl-2 Ratio: This shift in the balance between pro- and anti-apoptotic proteins increases the Bax/Bcl-2 ratio, a critical determinant of the cell's susceptibility to apoptosis.[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[2][3]
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3 and -7, which orchestrate the dismantling of the cell.[2][3]
-
Cell Cycle Arrest: 10058-F4 has been shown to arrest cancer cells in the G0/G1 phase of the cell cycle, further contributing to its anti-proliferative effects.[2][3]
Data Presentation
Table 1: IC50 Values of 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| SKOV3 | Ovarian Cancer | 4.4 | 72 | [5] |
| Hey | Ovarian Cancer | 3.2 | 72 | [5] |
| PC-3 | Prostate Cancer | 113 | 72 | [6] |
| DU145 | Prostate Cancer | 88 | 72 | [6] |
| REH | Acute Lymphoblastic Leukemia | 400 | 48 | [3] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | 48 | [3] |
| HT29 | Colorectal Cancer | 0.29 | Not Specified | [7] |
| HCT116 | Colorectal Cancer | 0.64 | Not Specified | [7] |
Table 2: Induction of Apoptosis by 10058-F4 in Ovarian Cancer Cells
| Cell Line | 10058-F4 Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) | Incubation Time (h) | Reference |
| SKOV3 | 25 | Increased vs. Control (p < 0.05) | 24 | [5] |
| SKOV3 | 50 | Increased vs. Control (p < 0.05) | 24 | [5] |
| Hey | 25 | Increased vs. Control (p < 0.05) | 24 | [5] |
| Hey | 50 | Increased vs. Control (p < 0.05) | 24 | [5] |
Mandatory Visualization
Caption: c-Myc signaling pathway and the mechanism of 10058-F4 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xenograft Studies Using c-Myc Inhibitor 10058-F4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using the c-Myc inhibitor, 10058-F4. This document is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy of this small molecule inhibitor.
Introduction
The c-Myc oncogene is a master regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of a vast number of human cancers.[1] c-Myc exerts its function by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to E-box DNA sequences to activate the transcription of target genes involved in cell cycle progression and metabolism.[2][3]
The small molecule 10058-F4 is a well-characterized inhibitor of the c-Myc-Max interaction.[4][5][6] By specifically binding to the c-Myc basic helix-loop-helix zipper (bHLHZip) domain, 10058-F4 prevents its dimerization with Max, thereby inhibiting the transactivation of c-Myc target genes.[6] This disruption leads to cell cycle arrest, induction of apoptosis, and a reduction in c-Myc-driven cellular processes.[4][6][7] While in vitro studies have demonstrated the potent anti-cancer effects of 10058-F4, its efficacy in in vivo xenograft models as a monotherapy has been limited due to rapid metabolism and low tumor concentrations.[8][9][10] However, studies have shown its potential to enhance the efficacy of conventional chemotherapeutic agents.[5][11]
These notes provide detailed protocols for establishing xenograft models and for the administration and evaluation of 10058-F4 in combination with other agents.
Data Presentation
In Vivo Efficacy of 10058-F4 in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | 10058-F4 Dose & Schedule | Combination Agent | Key Findings | Reference |
| PC-3 | Prostate Cancer | SCID | 20 or 30 mg/kg, i.v., qdx5 for 2 weeks | None | No significant inhibition of tumor growth. | [8][9] |
| DU145 | Prostate Cancer | SCID | 20 or 30 mg/kg, i.v., qdx5 for 2 weeks | None | No significant inhibition of tumor growth. | [8][9] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Not Specified | Not Specified | Gemcitabine | Enhanced tumor response to gemcitabine. | [11] |
| SW1990 | Pancreatic Ductal Adenocarcinoma | Balb/c nu/nu | 20 mg/kg, i.v., every other day for 3 weeks | Curcumin (25 mg/kg, i.p.) | Combination therapy significantly reduced tumor weight compared to monotherapy. | [10] |
Pharmacokinetic Parameters of 10058-F4 in Mice
| Parameter | Value | Mouse Model | Reference |
| Peak Plasma Concentration (Cmax) | ~300 µM | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Time to Peak Concentration (Tmax) | 5 minutes | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Terminal Half-life (t1/2) | ~1 hour | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Volume of Distribution (Vd) | >200 ml/kg | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Tissue Distribution | Highest concentrations in fat, lung, liver, and kidney. | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Tumor Concentration | At least tenfold lower than peak plasma concentrations. | SCID mice with PC-3 or DU145 xenografts | [8][9] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol outlines the steps for establishing a subcutaneous tumor model using cancer cell lines.
Materials:
-
Human cancer cell line (e.g., PC-3, DU145, SW1990)
-
Immunodeficient mice (e.g., SCID, athymic nude mice), 4-6 weeks old[12]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
1-cc syringes with 27- or 30-gauge needles[12]
-
Hemocytometer and Trypan blue solution
-
Sterile surgical instruments
-
Anesthetic (e.g., ketamine/xylazine solution)
-
Tissue adhesive or sutures
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the recommended complete medium until they reach 70-80% confluency.[12]
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer.
-
Assess cell viability using the Trypan blue exclusion method. Viability should be >95%.[12]
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the cells again and resuspend the pellet in an appropriate volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel) to achieve the desired cell concentration (e.g., 3.0 x 10^6 cells in 100-200 µL).[12] Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mice using an approved anesthetic protocol.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently mix the cell suspension to ensure homogeneity.
-
Using a 1-cc syringe with a 27- or 30-gauge needle, subcutaneously inject the cell suspension into the flank of the mouse.[12]
-
-
Post-Implantation Monitoring:
Protocol 2: Preparation and Administration of 10058-F4
This protocol describes the preparation and intravenous administration of 10058-F4.
Materials:
-
10058-F4 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection (ddH2O)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Preparation of 10058-F4 Formulation:
-
Note: 10058-F4 is insoluble in water and should be prepared fresh before each use.[6]
-
For a 1 mL working solution, first dissolve the required amount of 10058-F4 in 50 µL of DMSO to create a stock solution.
-
In a separate tube, add 400 µL of PEG300.
-
Add the 50 µL of the 10058-F4 DMSO stock solution to the PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL. Mix thoroughly.
-
-
Administration of 10058-F4:
Protocol 3: Tumor Volume Measurement and Data Analysis
This protocol details the procedure for monitoring tumor growth and analyzing the efficacy of the treatment.
Materials:
-
Digital calipers
Procedure:
-
Tumor Measurement:
-
Data Analysis:
-
Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time to generate tumor growth curves.
-
The efficacy of the treatment can be expressed as the percentage of tumor growth inhibition (%TGI) or as the percentage of treated tumor volume compared to the control tumor volume (%T/C).[8]
-
At the end of the study, mice are euthanized, and tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting, qPCR).
-
Visualizations
Signaling Pathway and Inhibitor Action
Caption: The c-Myc signaling pathway and the inhibitory action of 10058-F4.
Experimental Workflow for Xenograft Study
Caption: A typical experimental workflow for a xenograft study.
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. baxinhibitor.com [baxinhibitor.com]
- 7. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Effects of 10058-F4 and Curcumin in Combination Therapy for Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. sites.math.duke.edu [sites.math.duke.edu]
- 14. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Cellular Uptake of c-Myc Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, and apoptosis.[1] Its deregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[1] Small molecule inhibitors designed to disrupt the function of c-Myc are a promising class of anti-cancer agents. A key determinant of the efficacy of these inhibitors is their ability to penetrate the cell membrane and reach their intracellular target. Therefore, accurate measurement of cellular uptake is a crucial step in the development and characterization of novel c-Myc inhibitors.
These application notes provide detailed protocols for three common techniques to quantify the cellular uptake of small molecule c-Myc inhibitors, using "c-Myc inhibitor 10" as a representative example. The described methods are fluorescence microscopy for qualitative and semi-quantitative analysis of intracellular localization, flow cytometry for high-throughput quantitative analysis of cellular uptake, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the absolute quantification of intracellular drug concentrations.
c-Myc Signaling Pathway
The c-Myc protein, a product of the MYC proto-oncogene, functions as a transcription factor that heterodimerizes with its partner Max to bind to E-box sequences in the promoter regions of target genes, thereby regulating their transcription. This regulation impacts numerous cellular functions critical for cell growth and proliferation.
Caption: The c-Myc signaling pathway, a key regulator of cellular processes.
Quantitative Data Summary
The following table summarizes representative quantitative data for the cellular uptake of well-characterized small molecule c-Myc inhibitors, 10058-F4 and 10074-G5. This data can serve as a benchmark when evaluating novel inhibitors like "this compound".
| Inhibitor | Cell Line | Incubation Concentration (µM) | Incubation Time (h) | Intracellular Concentration | Fold Accumulation | Reference |
| 10074-G5 | Daudi | 10 | 4 - 8 | >20 nmoles/10⁸ cells | ~50-fold | [2] |
| 10058-F4 | DU145 (in vivo) | 20 mg/kg (i.v.) | 0.083 | Peak tumor concentration: 5.6 µM | - | [2] |
| 10058-F4 | HL-60 | 100 | 72 | - | - | [1] |
Experimental Protocols
Fluorescence Microscopy for Intracellular Localization
This protocol describes how to visualize the intracellular uptake and distribution of a fluorescently-labeled c-Myc inhibitor or an inhibitor that possesses intrinsic fluorescence.
Experimental Workflow:
Caption: Workflow for fluorescence microscopy-based cellular uptake analysis.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Culture medium and supplements
-
Glass coverslips
-
Fluorescently-labeled this compound (or inhibitor with intrinsic fluorescence)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 60-70% confluency.
-
Inhibitor Incubation: Treat the cells with the desired concentration of fluorescently-labeled this compound in fresh culture medium. Include a vehicle-treated control. Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
Washing: Gently wash the cells three times with PBS to remove extracellular inhibitor.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst stain in PBS for 5 minutes to visualize the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using the appropriate filter sets for the inhibitor's fluorophore and the nuclear stain.
Flow Cytometry for Quantitative Cellular Uptake
Flow cytometry allows for the rapid quantification of inhibitor uptake in a large population of individual cells, provided the inhibitor is fluorescent.
Experimental Workflow:
Caption: Workflow for flow cytometry-based quantitative cellular uptake analysis.
Materials:
-
Cells of interest
-
Culture medium and supplements
-
Fluorescently-labeled this compound
-
PBS
-
Trypsin-EDTA or cell scraper
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Culture: Culture cells in suspension or in plates to the desired density.
-
Inhibitor Incubation: Treat the cells with a range of concentrations of the fluorescently-labeled this compound. Include an untreated control group. Incubate for various time points.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, proceed to the next step.
-
Washing: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove any unbound inhibitor.
-
Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Excite the cells with the appropriate laser and detect the fluorescence emission in the corresponding channel. Record the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of intracellular inhibitor.
LC-MS/MS for Absolute Quantification of Intracellular Concentration
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of unlabeled small molecule inhibitors within cells.
Experimental Workflow:
Caption: Workflow for LC-MS/MS-based absolute quantification of cellular uptake.
Materials:
-
Cells of interest
-
Culture medium and supplements
-
This compound
-
PBS
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Lysis buffer (e.g., methanol or acetonitrile) containing an internal standard
-
Microcentrifuge
-
LC-MS/MS system
Protocol:
-
Cell Treatment: Plate a known number of cells and treat with this compound at various concentrations and for different durations.
-
Cell Harvesting: After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular inhibitor. Detach adherent cells using trypsin-EDTA.
-
Cell Counting: Accurately count the number of cells in each sample.
-
Cell Lysis and Protein Precipitation: Pellet the cells and lyse them by adding a known volume of cold lysis buffer containing a suitable internal standard. This step also precipitates cellular proteins.
-
Centrifugation: Centrifuge the cell lysate at high speed to pellet the precipitated proteins and cellular debris.
-
Sample Analysis: Transfer the supernatant to an appropriate vial for LC-MS/MS analysis. Develop an LC-MS/MS method to separate the inhibitor from other cellular components and quantify it based on a standard curve.
-
Data Analysis: Calculate the intracellular concentration of the inhibitor by normalizing the quantified amount to the number of cells.
Conclusion
The selection of the appropriate technique for measuring the cellular uptake of a c-Myc inhibitor depends on the specific research question. Fluorescence microscopy provides valuable qualitative information on the subcellular localization of the inhibitor. Flow cytometry offers a high-throughput method for quantifying uptake across a cell population. For precise and absolute quantification of the intracellular concentration of unlabeled inhibitors, LC-MS/MS is the gold standard. By employing these techniques, researchers can gain crucial insights into the pharmacokinetic properties of novel c-Myc inhibitors, aiding in the development of more effective cancer therapies.
References
Application Notes and Protocols for c-Myc Inhibitor 10058-F4 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the c-Myc inhibitor 10058-F4 in both normal and cancerous organoid cultures. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data on its effects, and visualizes the relevant signaling pathways.
Introduction to c-Myc and 10058-F4
The c-Myc proto-oncogene is a critical transcription factor that plays a central role in regulating cell proliferation, growth, apoptosis, and differentiation. Its aberrant expression is a hallmark of many human cancers, including colorectal cancer, making it a prime target for therapeutic intervention. In the context of intestinal epithelium, c-Myc is a key downstream effector of the Wnt/β-catenin signaling pathway, which is essential for maintaining intestinal stem cells and driving the proliferation of progenitor cells in the intestinal crypts[1][2].
The small molecule inhibitor 10058-F4 is a cell-permeable compound that specifically targets the c-Myc-Max heterodimerization, a crucial step for c-Myc's transcriptional activity[3][4]. By preventing this interaction, 10058-F4 effectively inhibits the transactivation of c-Myc target genes, leading to cell cycle arrest, induction of apoptosis, and promotion of differentiation in cancer cells[3][4][5]. Its application in organoid cultures provides a powerful tool to study the role of c-Myc in a more physiologically relevant 3D model and to evaluate its potential as a therapeutic agent.
Data Presentation
The following tables summarize the quantitative effects of 10058-F4 on various cell lines and organoids, providing a reference for designing experiments.
Table 1: IC50 Values of 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| REH | Acute Lymphoblastic Leukemia | 400 | 48 | Metabolic Assay |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | 48 | Metabolic Assay |
| HepG2 | Hepatocellular Carcinoma | Not specified | - | Cell Viability Assay |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | 72 | MTT Assay |
| U937 | Histiocytic Lymphoma | Not specified | 72 | MTT Assay |
| NB-4 | Acute Promyelocytic Leukemia | Not specified | 72 | MTT Assay |
Data compiled from various sources, including Selleck Chemicals product information.
Table 2: Observed Effects of 10058-F4 in Organoid Cultures
| Organoid Type | Concentration | Treatment Duration | Observed Effects | Reference |
| Wild-Type 3D Fetal Organoids | Not Specified | Medium and drug changed every other day | Morphological switch from cystic to more complex, budding structures. | [6] |
| Intestinal Organoids | 40 µM | 24 hours | Decreased mRNA levels of c-Myc target gene Cers4. |
Experimental Protocols
Protocol 1: Preparation of 10058-F4 Stock Solution
Materials:
-
c-Myc Inhibitor 10058-F4 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of 10058-F4 (249.35 g/mol ), calculate the required amount of powder to prepare a stock solution of desired concentration (e.g., 10 mM or 50 mM).
-
Dissolve the calculated amount of 10058-F4 powder in an appropriate volume of DMSO. For example, to make a 10 mM stock solution, dissolve 2.49 mg of 10058-F4 in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: 10058-F4 is soluble in DMSO up to 100 mM[7]. For cell culture experiments, it is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility[4].
Protocol 2: Treatment of Organoids with 10058-F4
Materials:
-
Established organoid cultures (e.g., intestinal or colorectal cancer organoids)
-
Complete organoid culture medium
-
10058-F4 stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture organoids according to standard protocols until they reach the desired size and morphology for the experiment.
-
Prepare the treatment medium by diluting the 10058-F4 stock solution to the desired final concentration in pre-warmed complete organoid culture medium.
-
For initial dose-response experiments, a range of concentrations from 10 µM to 100 µM is recommended.
-
It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest 10058-F4 concentration used.
-
-
Carefully remove the existing medium from the organoid cultures.
-
Gently add the prepared treatment medium (or vehicle control medium) to the wells containing the organoids.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). For longer-term studies, the medium and inhibitor should be refreshed every 2-3 days[6].
-
At the end of the treatment period, proceed with the desired downstream analysis (e.g., viability assay, apoptosis assay, imaging, or molecular analysis).
Protocol 3: Assessment of Organoid Viability using CellTiter-Glo® 3D Cell Viability Assay
Materials:
-
Organoid cultures treated with 10058-F4 (from Protocol 2)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D reagent and the organoid culture plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Quantification of Apoptosis using Caspase-Glo® 3/7 Assay
Materials:
-
Organoid cultures treated with 10058-F4 (from Protocol 2)
-
Caspase-Glo® 3/7 Assay reagent
-
Opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 reagent and the organoid culture plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.
-
Gently mix the contents by swirling the plate.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.
Visualization of Pathways and Workflows
Caption: Simplified Wnt/β-catenin/c-Myc signaling pathway in intestinal crypts.
Caption: Experimental workflow for applying c-Myc inhibitor 10058-F4 to organoid cultures.
References
- 1. c-Myc Is Required for the Formation of Intestinal Crypts but Dispensable for Homeostasis of the Adult Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lineage reversion drives WNT independence in intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of the Normalized Organoid Growth Rate (NOGR) metric in brightfield imaging-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Longitudinal quantification of mouse gastric tumor organoid viability and growth using luminescence and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myb Controls Intestinal Stem Cell Genes and Self-Renewal [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Publish smart | Figlinq [figlinq.com]
Application Notes: Quantitative Analysis of c-Myc Target Gene Expression using RT-qPCR
References
- 1. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. oncotarget.com [oncotarget.com]
- 5. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 8. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 9. Relative quantification of BCL2 mRNA for diagnostic usage needs stable uncontrolled genes as reference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. Myc and cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. origene.com [origene.com]
- 15. sinobiological.com [sinobiological.com]
- 16. pnas.org [pnas.org]
- 17. origene.com [origene.com]
- 18. sinobiological.com [sinobiological.com]
- 19. origene.com [origene.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. origene.com [origene.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 24. stackscientific.nd.edu [stackscientific.nd.edu]
- 25. sg.idtdna.com [sg.idtdna.com]
- 26. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: c-Myc Inhibitor 10058-F4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the c-Myc inhibitor 10058-F4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 10058-F4?
A1: The recommended solvent for dissolving 10058-F4 is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mM being reported.[1][2][3][4] For cellular assays, it is crucial to use fresh, anhydrous DMSO to avoid precipitation, as the compound is hygroscopic.[5][6]
Q2: What is the solubility of 10058-F4 in other solvents?
A2: 10058-F4 has limited solubility in other common laboratory solvents. It is soluble in ethanol to approximately 20-25 mM.[1][2][3] The compound is considered insoluble in water and aqueous buffers like PBS.[5][7] A mixture of DMF and PBS (pH 7.2) at a 1:1 ratio has been reported to dissolve the compound at 0.5 mg/mL.[8]
Q3: How should I prepare a stock solution of 10058-F4?
A3: To prepare a stock solution, we recommend dissolving the solid 10058-F4 in anhydrous DMSO to a concentration of 50-100 mM. To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[9][10]
Q4: How should I store the solid compound and stock solutions?
A4: Solid 10058-F4 should be stored at -20°C under desiccating conditions and is stable for at least four years.[3][8] Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. At -20°C, the stock solution is stable for at least one year, and at -80°C, it is stable for up to two years.[6]
Q5: Is 10058-F4 stable in aqueous cell culture media?
A5: The stability of 10058-F4 in aqueous solutions like cell culture media is a significant concern. The compound has a short terminal half-life of approximately 1 hour in vivo, suggesting rapid metabolism and potential instability in aqueous environments.[5][6][8] It is recommended to prepare fresh dilutions of the DMSO stock solution into your cell culture medium immediately before each experiment. For longer experiments, consider replenishing the medium with freshly diluted compound at regular intervals.
Troubleshooting Guides
Issue: Precipitation of 10058-F4 in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture well after adding the inhibitor.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor initial solubility in DMSO | Ensure you are using high-quality, anhydrous DMSO.[5][6] Warm the stock solution to 37°C and/or sonicate briefly to ensure complete dissolution before diluting into media.[9][10] |
| High final concentration of DMSO in media | Keep the final concentration of DMSO in your cell culture media below 0.5% (v/v) to minimize solvent-induced precipitation and cytotoxicity. |
| Direct dilution of concentrated stock into media | Perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before the final dilution into the aqueous cell culture medium. |
| Interaction with media components | Components in serum or the media itself can sometimes cause small molecules to precipitate. Try reducing the serum concentration if your cell line permits, or test different types of media. |
| Evaporation of media | In long-term experiments, evaporation can concentrate the compound and other media components, leading to precipitation. Ensure proper humidification of your incubator and consider using sealed culture plates.[11] |
| Compound instability and degradation | Due to its limited stability in aqueous solutions, 10058-F4 may degrade over time, and the degradation products could be less soluble. Prepare fresh dilutions for each experiment and consider media changes for long-term incubations. |
Data Presentation
Table 1: Solubility of c-Myc Inhibitor 10058-F4
| Solvent | Reported Solubility | Molar Concentration | Reference(s) |
| DMSO | ≥ 41 mg/mL | ≥ 164.43 mM | [6] |
| DMSO | 50 mg/mL | 200.52 mM | [5] |
| DMSO | 25 mg/mL | 100.26 mM | [8] |
| DMSO | 100 mM | 24.93 mg/mL | [1][2][3][4] |
| Ethanol | 1 mg/mL | 4.01 mM | [5] |
| Ethanol | 20 mM | 4.99 mg/mL | [1][3][4] |
| Ethanol | 25 mM | 6.23 mg/mL | [2] |
| Water | Insoluble | - | [5][7] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 2.01 mM | [8] |
Table 2: Recommended Storage and Stability of c-Myc Inhibitor 10058-F4
| Form | Storage Temperature | Duration | Reference(s) |
| Solid | +4°C (short-term) | Up to 12 months | [2] |
| Solid | -20°C | ≥ 4 years | [3][8] |
| DMSO Stock Solution | -20°C | 1 year | [6] |
| DMSO Stock Solution | -80°C | 2 years | [6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Turbidimetric Method
This protocol provides a general guideline for assessing the kinetic solubility of 10058-F4 in a buffer of interest (e.g., PBS, cell culture media).
Materials:
-
10058-F4 solid
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, cell culture media)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at a wavelength between 400-800 nm
Procedure:
-
Prepare a 10 mM stock solution of 10058-F4 in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add 198 µL of the aqueous buffer to the wells of the 96-well plate.
-
Add 2 µL of each DMSO concentration of 10058-F4 to the corresponding wells, ensuring the final DMSO concentration is 1%.
-
Mix the solutions by gentle pipetting or shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a suitable wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in absorbance is observed compared to the buffer-only control indicates the kinetic solubility limit.
Protocol 2: Stability Assessment in Solution using HPLC
This protocol outlines a method to determine the stability of 10058-F4 in a specific solvent or buffer over time.
Materials:
-
10058-F4 stock solution in DMSO
-
Solvent/buffer of interest (e.g., cell culture media)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid)
Procedure:
-
Prepare a solution of 10058-F4 in the solvent/buffer of interest at a known concentration (e.g., 10 µM).
-
Immediately inject a sample (t=0) into the HPLC to determine the initial peak area corresponding to the intact compound.
-
Incubate the solution under the desired conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the solution and inject it into the HPLC.
-
Monitor the peak area of the 10058-F4 parent compound over time. A decrease in the peak area indicates degradation.
-
The percentage of the compound remaining at each time point can be calculated relative to the t=0 sample. This data can be used to determine the half-life of the compound under the tested conditions.
Visualizations
Caption: The c-Myc signaling pathway and the inhibitory action of 10058-F4.
Caption: A troubleshooting workflow for addressing 10058-F4 precipitation issues.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 10058-F4 | MYC | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 8. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. Cell Culture Academy [procellsystem.com]
Technical Support Center: Optimizing c-Myc Inhibitor 10058-F4 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of the c-Myc inhibitor 10058-F4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 10058-F4?
A1: 10058-F4 is a small-molecule inhibitor that specifically targets the interaction between the c-Myc and Max proteins.[1][2] c-Myc requires dimerization with Max to bind to DNA and transactivate its target genes, which are involved in cell proliferation, growth, and metabolism.[3][4][5] By preventing the c-Myc-Max heterodimerization, 10058-F4 inhibits the transcriptional activity of c-Myc, leading to downstream effects such as cell cycle arrest, apoptosis, and cellular differentiation.[1][6][7]
Q2: What is the recommended starting concentration for 10058-F4 in cell culture?
A2: The optimal concentration of 10058-F4 is highly cell-line dependent. A good starting point for a dose-response experiment is to test a range of concentrations from 10 µM to 100 µM.[8] Some studies have used concentrations up to 150 µM or higher for specific cell lines and experimental endpoints.[1][9] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare and store 10058-F4?
A3: 10058-F4 is soluble in DMSO and ethanol.[7][8][10] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C for long-term use.[2] For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. It is advisable to prepare fresh dilutions for each experiment to ensure the compound's activity.[8] The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the expected cellular effects of 10058-F4 treatment?
A4: Treatment with 10058-F4 can induce a variety of cellular responses, including:
-
Inhibition of cell proliferation: As a primary outcome of c-Myc inhibition.[11][12]
-
Cell cycle arrest: Typically at the G0/G1 phase.[1][6][12] This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[1][6]
-
Induction of apoptosis: Often mediated through the mitochondrial pathway, involving the downregulation of Bcl-2 and upregulation of Bax, leading to caspase activation.[1][6]
-
Induction of cellular differentiation: Observed in some cancer cell types, such as myeloid differentiation in acute myeloid leukemia (AML) cells.[6]
-
Enhanced chemosensitivity: 10058-F4 can sensitize cancer cells to conventional chemotherapeutic agents.[2][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | Suboptimal Concentration: The concentration of 10058-F4 may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 200 µM) to determine the IC50 value for your cell line. |
| Incorrect Drug Preparation/Storage: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution of 10058-F4 in DMSO and store it in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. | |
| Cell Line Insensitivity: The cell line may not be dependent on the c-Myc pathway for survival and proliferation. | Confirm c-Myc expression levels in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to c-Myc inhibition (e.g., HL-60).[13] | |
| High levels of cell death even at low concentrations. | High Sensitivity of the Cell Line: Some cell lines are extremely sensitive to c-Myc inhibition. | Lower the concentration range in your dose-response experiment. Start with concentrations as low as 1 µM. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same amount of DMSO) in your experiment. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols. Use cells within a specific passage number range and ensure consistent seeding densities. |
| Inaccurate Pipetting: Errors in preparing drug dilutions can lead to variability. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate dilutions. | |
| Precipitation of 10058-F4 in the culture medium. | Low Solubility in Aqueous Solutions: 10058-F4 has poor solubility in water. | Ensure the stock solution is fully dissolved in DMSO before diluting it in the culture medium. Mix thoroughly after dilution. Avoid preparing large volumes of diluted compound that will be stored for extended periods. |
Data Presentation
Table 1: IC50 Values of 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| SKOV3 | Ovarian Cancer | 4.4 | 72 | MTT |
| Hey | Ovarian Cancer | 3.2 | 72 | MTT |
| REH | Leukemia | 400 | 48 | Metabolic Assay |
| Nalm-6 | Leukemia | 430 | 48 | Metabolic Assay |
| HepG2 | Hepatocellular Carcinoma | Not specified, but more sensitive than Hep3B | Not specified | Cell Viability Assay |
| Hep3B | Hepatocellular Carcinoma | Less sensitive than HepG2 | Not specified | Cell Viability Assay |
Data compiled from multiple sources.[1][11][12] IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach and resume growth for 24 hours.
-
Drug Treatment: Prepare serial dilutions of 10058-F4 in culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Mandatory Visualizations
Caption: c-Myc signaling pathway and the inhibitory action of 10058-F4.
Caption: Experimental workflow for determining the IC50 of 10058-F4.
Caption: Troubleshooting logic for a lack of experimental effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10058-F4 | MYC | Tocris Bioscience [tocris.com]
- 8. baxinhibitor.com [baxinhibitor.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-formyl-ctp.com [5-formyl-ctp.com]
- 11. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting c-Myc Inhibitor 10058-F4 Off-Target Effects
Welcome to the technical support center for the c-Myc inhibitor 10058-F4. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 10058-F4?
A1: 10058-F4 is a small molecule inhibitor that specifically targets the protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][2] By preventing the formation of the c-Myc/Max heterodimer, 10058-F4 inhibits the transcriptional activity of c-Myc, leading to cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[2][3]
Q2: I'm observing significant cytotoxicity that doesn't seem to correlate with c-Myc expression levels in my cell line. What could be the cause?
A2: While 10058-F4's primary target is the c-Myc/Max interaction, it has been reported to exert off-target effects that can contribute to cytotoxicity. These may include the modulation of other signaling pathways, such as NF-κB and PI3K, or the generation of reactive oxygen species (ROS). It is crucial to investigate these potential off-target effects to accurately interpret your results.
Q3: My results show a change in reactive oxygen species (ROS) levels after treatment with 10058-F4. Is this a known off-target effect?
A3: Yes, the effect of 10058-F4 on ROS levels has been reported, but with conflicting results. Some studies have shown that 10058-F4 can increase intracellular ROS production, which can contribute to apoptosis.[4] Conversely, other research has indicated that 10058-F4 can decrease ROS and ATP generation.[5] This discrepancy may be cell-type specific or dependent on experimental conditions. We recommend directly measuring ROS levels in your experimental system.
Q4: Can 10058-F4 affect signaling pathways other than c-Myc?
A4: Yes, 10058-F4 has been shown to modulate the NF-κB and PI3K/Akt signaling pathways. Some studies report a suppression of the NF-κB pathway, which can enhance apoptosis.[3] In contrast, a compensatory activation of the PI3K/Akt pathway has also been observed, potentially as a survival mechanism in response to c-Myc inhibition.[3]
Troubleshooting Guide
This section provides a step-by-step guide to help you identify and troubleshoot potential off-target effects of 10058-F4.
Problem 1: Unexpected or Inconsistent Cytotoxicity
Possible Cause: Off-target effects of 10058-F4 may be contributing to the observed cell death, independent of c-Myc inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Problem 2: Contradictory Results Regarding Reactive Oxygen Species (ROS)
Possible Cause: The effect of 10058-F4 on ROS appears to be cell-type and context-dependent.
Troubleshooting Steps:
-
Directly measure intracellular ROS: Use a reliable method such as the DCFDA assay to quantify ROS levels in your specific cell line and experimental conditions.
-
Include positive and negative controls: Use a known ROS inducer (e.g., H₂O₂) as a positive control and an antioxidant (e.g., N-acetylcysteine) as a negative control.
-
Titrate 10058-F4 concentration: Assess ROS levels across a range of 10058-F4 concentrations to determine if the effect is dose-dependent.
-
Time-course experiment: Measure ROS at different time points after treatment to understand the kinetics of ROS production or reduction.
Quantitative Data Summary
| Parameter | Inhibitor | Cell Line(s) | IC50 Value(s) | Reference(s) |
| On-Target: c-Myc/Max Interaction | 10058-F4 | Various Cancer Cell Lines | Varies (typically in the µM range) | [3] |
| Off-Target: NF-κB Inhibition | 10058-F4 | NB4 (Leukemia) | Not explicitly defined as IC50, but suppression observed at cytotoxic concentrations | [3] |
| Off-Target: PI3K/Akt Activation | 10058-F4 | NB4 (Leukemia) | Not explicitly defined as IC50, but compensatory activation observed | [3] |
Key Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of 10058-F4 on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with 10058-F4 at various concentrations. Include a positive control (e.g., TNF-α) and a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Compare the normalized luciferase activity in treated cells to that of the vehicle control.
Protocol 2: Western Blot for PI3K/Akt Pathway Activation
Objective: To assess the phosphorylation status of Akt as a marker of PI3K pathway activation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with 10058-F4 for the desired time and concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: Incubate with appropriate secondary antibodies and detect the protein bands using a chemiluminescence-based system. Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Protocol 3: Quantification of Intracellular ROS using DCFDA
Objective: To measure changes in intracellular ROS levels upon 10058-F4 treatment.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
DCFDA Staining: Wash the cells with a serum-free medium and incubate with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Treatment: Wash the cells to remove excess probe and then treat with 10058-F4, a positive control (e.g., H₂O₂), and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader at various time points.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS levels.
Signaling Pathway Diagrams
Caption: On-target effect of 10058-F4 on the c-Myc/Max pathway.
Caption: Potential off-target effects of 10058-F4.
References
- 1. baxinhibitor.com [baxinhibitor.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to c-Myc Inhibitor 10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to c-Myc Inhibitor 10. The information is curated for scientists and drug development professionals to navigate experimental challenges and explore strategies to overcome resistance.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound, particularly when resistance is suspected.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound in cell lines over time. | 1. Upregulation of c-Myc expression: Cells may compensate for inhibition by increasing the transcription or translation of the MYC gene.[1][2] 2. Activation of parallel survival pathways: Cancer cells can activate alternative signaling pathways to bypass their dependency on c-Myc.[1][2] 3. Alterations in drug metabolism: Cells may increase the efflux or metabolism of the inhibitor. | 1. Verify c-Myc levels: Perform Western blot or qPCR to quantify c-Myc protein and mRNA levels. 2. Co-treatment with a BET inhibitor: Use an inhibitor like JQ1 to suppress MYC transcription.[3] 3. Explore combination therapies: Investigate the synergistic effects of this compound with inhibitors of pathways such as PI3K/mTOR or MAPK.[1][3] |
| Initial cytotoxic/cytostatic effect followed by relapse of cancer cell growth. | 1. Emergence of a resistant subpopulation of cells. 2. Induction of a pro-survival stress response. [1] | 1. Isolate and characterize the resistant population: Analyze the genomic and proteomic profile of resistant cells to identify changes. 2. Investigate synthetic lethal interactions: Explore inhibitors of DNA damage response (e.g., ATR or CHK1 inhibitors) or metabolic pathways (e.g., oxidative phosphorylation inhibitors) that may be specifically effective in c-Myc overexpressing resistant cells.[4][5][6] |
| In vivo tumor models show initial response to this compound, but then resume growth. | 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues: Suboptimal drug exposure in the tumor tissue. 2. Tumor microenvironment-mediated resistance: Stromal cells or hypoxia may provide protective signals to the cancer cells.[1] 3. Acquired resistance mechanisms as seen in vitro. | 1. Optimize dosing and schedule: Conduct PK/PD studies to ensure adequate tumor penetration and target engagement.[7] 2. Analyze the tumor microenvironment: Use immunohistochemistry or other methods to assess changes in the tumor stroma and vasculature. 3. Combine with therapies targeting the microenvironment: Consider anti-angiogenic agents or therapies targeting cancer-associated fibroblasts. |
| Variable response to this compound across different cancer cell lines. | 1. Different levels of "c-Myc addiction": Some cell lines may be more dependent on c-Myc for their survival than others.[1] 2. Pre-existing resistance mechanisms. | 1. Correlate c-Myc expression with sensitivity: Assess baseline c-Myc levels to determine if there is a correlation with the inhibitor's efficacy. 2. Profile baseline signaling pathway activation: Characterize the activity of key survival pathways in the different cell lines. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule designed to directly inhibit the function of the c-Myc oncoprotein.[8] c-Myc is a transcription factor that forms a heterodimer with its partner MAX to bind to DNA and regulate the expression of a vast number of genes involved in cell proliferation, growth, and metabolism.[9][10] Direct c-Myc inhibitors typically work by disrupting the c-Myc/MAX interaction or by preventing the c-Myc/MAX dimer from binding to DNA.[10]
Q2: What are the potential molecular mechanisms of acquired resistance to direct c-Myc inhibitors like this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on general principles of resistance to targeted therapies, potential mechanisms include:
-
Increased c-Myc Protein Levels : Cells may develop mechanisms to increase the levels of c-Myc protein, for instance, through enhanced protein stability, thereby requiring higher concentrations of the inhibitor for a therapeutic effect.[11]
-
Activation of Compensatory Pathways : Cancer cells can adapt by upregulating parallel signaling pathways that promote survival and proliferation, reducing their dependence on c-Myc.[1][2]
-
Synthetic Lethality Rescue : The genetic or epigenetic alterations in resistant cells might alleviate the synthetic lethal dependencies that were initially exploited by c-Myc inhibition.
Q3: What combination therapies are rational to explore for overcoming resistance to this compound?
A3: Combining this compound with other targeted agents can be a powerful strategy to overcome resistance.[12][13] Rational combinations include:
-
BET Bromodomain Inhibitors (e.g., JQ1) : These inhibitors can suppress the transcription of MYC itself, providing a dual-pronged attack.[3]
-
CDK9 Inhibitors : CDK9 is involved in the transcriptional elongation of c-Myc target genes. Its inhibition can complement the direct inhibition of c-Myc.
-
PI3K/mTOR Pathway Inhibitors : The PI3K/mTOR pathway is often co-activated with c-Myc and can be a key survival pathway.[3][14]
-
Conventional Chemotherapy : Pre-treatment with cytotoxic agents like cisplatin or taxol followed by a c-Myc inhibitor has been shown to be effective in some models.[7]
Q4: What is "synthetic lethality" and how can it be exploited to treat cells resistant to this compound?
A4: Synthetic lethality describes a situation where the loss of two genes or pathways is lethal to a cell, but the loss of either one alone is not.[4] c-Myc overexpression can create new dependencies in cancer cells, making them vulnerable to the inhibition of specific pathways that are non-essential in normal cells. For cells that have become resistant to this compound but still have high c-Myc activity, exploring synthetic lethal partners can be a promising approach.[4][5][6][15] Examples of pathways to target include:
-
DNA Damage Response (DDR) : High c-Myc activity can lead to replicative stress, making cells dependent on DDR kinases like ATR and CHK1.[5]
-
Metabolic Pathways : c-Myc reprograms cellular metabolism. Inhibitors of glycolysis, glutaminolysis, or oxidative phosphorylation may be selectively toxic to c-Myc-driven resistant cells.[1]
-
Other Kinases : Screens have identified other kinases, such as Myosin Light-Chain Kinase (MLCK), as synthetic lethal partners of c-Myc.[6]
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to assess the dose-response of cancer cells to this compound and potential combination therapies.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, alone or in combination with a second agent. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curves to determine IC50 values.
Western Blot for c-Myc and Downstream Targets
This protocol is used to assess the effect of this compound on the protein levels of c-Myc and its transcriptional targets.
-
Sample Preparation: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc and a downstream target (e.g., Nucleolin, ODC) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: Simplified c-Myc signaling pathway.
Caption: Emergence of resistance to this compound.
References
- 1. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. Synthetic Lethal Screens as a Means to Understand and Treat MYC-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MLCK inhibition induces synthetic lethality in MYC-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Resistance to chemotherapeutic drugs overcome by c-Myc inhibition in a Lewis lung carcinoma murine model. [scholars.duke.edu]
- 8. scbt.com [scbt.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.csiro.au [discovery.csiro.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of c-Myc Inhibitor 10058-F4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of the c-Myc inhibitor 10058-F4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the c-Myc inhibitor 10058-F4?
A1: 10058-F4 is a small-molecule inhibitor that specifically targets the interaction between c-Myc and its binding partner, Max.[1][2][3][4][5] By preventing the formation of the c-Myc-Max heterodimer, 10058-F4 inhibits the transactivation of c-Myc target genes, which are crucial for cell proliferation, growth, and apoptosis.[1][3][6] This disruption leads to cell cycle arrest, typically at the G0/G1 phase, and can induce apoptosis through the mitochondrial pathway.[1][3][7]
Q2: What are the known limitations of 10058-F4 in vivo?
A2: The primary limitation of 10058-F4 for in vivo applications is its poor bioavailability.[4] This is attributed to rapid metabolism, a short terminal half-life of approximately one hour, and inadequate penetration into tumor tissues.[1][3][4] In mouse models, peak tumor concentrations of 10058-F4 were found to be at least ten times lower than peak plasma concentrations, and no significant inhibition of tumor growth was observed after intravenous treatment with 20 or 30 mg/kg of the inhibitor.[1][3]
Q3: What are the common metabolic pathways for 10058-F4?
A3: In vivo studies have identified at least eight metabolites of 10058-F4 in plasma, liver, and kidney, indicating extensive metabolism.[1][3] While the specific metabolic reactions are not fully detailed in the provided results, the liver and kidney are the primary sites of metabolism.
Q4: Are there more potent analogs or alternative c-Myc inhibitors with better in vivo properties?
A4: Yes, research has focused on developing analogs of 10058-F4 with improved efficacy.[4] Additionally, other classes of c-Myc inhibitors are under investigation, including those that inhibit c-Myc binding to DNA (e.g., MYRA-A), miniproteins, and compounds that block myc mRNA translation.[4] More recent inhibitors like MYCi361 and MYCi975 have shown promising pharmacokinetic properties, including higher plasma concentration, longer half-life, and improved tumor penetration.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low plasma concentration of 10058-F4 after administration. | Rapid metabolism and clearance. | Increase the dosing frequency or consider continuous infusion to maintain therapeutic plasma levels. Explore co-administration with inhibitors of metabolic enzymes if the metabolic pathways are identified. |
| Lack of tumor growth inhibition in xenograft models. | Inadequate tumor penetration and low intratumoral concentration of 10058-F4.[1][3] | Utilize formulation strategies to enhance tumor targeting, such as liposomes or nanoparticles.[9][10] Consider intratumoral administration if feasible for the experimental model. |
| High variability in pharmacokinetic data between subjects. | Differences in individual metabolism rates. | Increase the number of animals per group to improve statistical power. Ensure consistent administration techniques and animal health status. |
| Precipitation of 10058-F4 during formulation preparation. | Poor aqueous solubility of 10058-F4.[7] | Use a suitable organic solvent such as DMSO for initial dissolution, followed by dilution in a vehicle compatible with in vivo administration (e.g., a solution containing polyethylene glycol or other solubilizing agents).[5] Prepare fresh solutions before each use.[7] |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of 10058-F4 in Mice
| Parameter | Value | Reference |
| Peak Plasma Concentration (at 5 min post-IV dose) | ~300 µM | [1] |
| Terminal Half-Life | ~1 hour | [1][3] |
| Volume of Distribution | >200 ml/kg | [1][3] |
| Peak Tumor Concentration vs. Peak Plasma Concentration | At least 10-fold lower | [1][3] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of 10058-F4 in a Mouse Model
This protocol outlines a general procedure for assessing the bioavailability of 10058-F4 in mice.
1. Animal Model:
-
Select an appropriate mouse strain (e.g., BALB/c or nude mice for xenograft studies).
-
Acclimate animals for at least one week before the experiment.
2. Formulation Preparation:
-
Dissolve 10058-F4 in a biocompatible solvent (e.g., DMSO) at a high concentration.
-
Further dilute the stock solution in a sterile vehicle suitable for the chosen route of administration (e.g., saline with a solubilizing agent like PEG400 or Cremophor EL).
-
The final concentration should be prepared fresh before each administration.
3. Administration:
-
Administer a single dose of the 10058-F4 formulation via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
A typical intravenous dose used in previous studies is 20-30 mg/kg.[1][3]
4. Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes) via a suitable method (e.g., tail vein or retro-orbital bleeding).[1]
-
Collect plasma by centrifuging the blood samples.
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., tumor, liver, kidney, fat, lung).[1][3]
5. Sample Analysis:
-
Extract 10058-F4 from plasma and tissue homogenates using an appropriate organic solvent.
-
Quantify the concentration of 10058-F4 using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
6. Data Analysis:
-
Plot the plasma concentration of 10058-F4 versus time.
-
Calculate key pharmacokinetic parameters, including peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and terminal half-life (t1/2), using non-compartmental or compartmental analysis.
Visualizations
c-Myc Signaling and Inhibition Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10058-F4 | MYC | Tocris Bioscience [tocris.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. baxinhibitor.com [baxinhibitor.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing c-Myc Inhibitor 10 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing the cytotoxic effects of c-Myc inhibitor 10 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit cytotoxicity in normal, non-cancerous cells?
A1: c-Myc is a transcription factor that is essential for the proliferation and survival of all dividing cells, not just cancerous ones. It plays a critical role in regulating the expression of genes involved in the cell cycle, metabolism, and protein synthesis. c-Myc inhibitors, such as this compound, function by disrupting the activity of the c-Myc protein. Because normal proliferating tissues, like bone marrow and the gastrointestinal tract, also depend on c-Myc for cellular maintenance and renewal, these inhibitors can cause unintended toxicity in these healthy cells. This "on-target, off-tumor" toxicity is a fundamental challenge in the development of c-Myc-targeted therapies.
Q2: What are the common manifestations of c-Myc inhibitor cytotoxicity in normal cells?
A2: The off-target effects of c-Myc inhibitors in normal cells are primarily due to their anti-proliferative activity. Common toxicities observed in preclinical models include:
-
Myelosuppression: A reduction in the production of blood cells (red cells, white cells, and platelets) by the bone marrow.
-
Gastrointestinal Toxicity: Damage to the epithelial lining of the gut, which can lead to mucositis, diarrhea, and impaired nutrient absorption.
-
Alopecia: Hair loss resulting from the inhibition of rapidly dividing hair follicle cells.
Q3: How can I quantify the cytotoxicity of this compound in my normal and cancer cell lines to determine a therapeutic window?
A3: To assess the therapeutic window of this compound, you should perform parallel dose-response experiments on your normal and cancer cell lines. By calculating the half-maximal inhibitory concentration (IC50) for each cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo), you can determine the selectivity index (SI). The SI is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Troubleshooting Guides
Problem 1: High Cytotoxicity of this compound in Normal Cells Compromises the Therapeutic Window
Symptoms:
-
The IC50 value for this compound in the normal cell line is close to or even lower than that of the target cancer cell line.
-
Significant death of normal cells is observed at concentrations required to effectively kill cancer cells in co-culture models.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High intrinsic proliferation rate of the normal cell line. | If possible, select a normal cell line with a slower doubling time or utilize primary cells that are in a quiescent state. |
| On-target, off-tumor toxicity due to c-Myc's essential role. | Employ cytoprotective strategies such as cyclotherapy (transiently arresting normal cells in the cell cycle) or the use of caspase inhibitors to prevent apoptosis. |
| Potential off-target effects of the inhibitor. | Confirm that the inhibitor is downregulating c-Myc target gene expression in your experimental system using methods like qPCR or Western blotting. Consider comparing the effects with a structurally distinct c-Myc inhibitor to rule out compound-specific off-target effects. |
| Suboptimal treatment duration. | Optimize the incubation time with the inhibitor. A shorter exposure may be sufficient to induce apoptosis in c-Myc-addicted cancer cells while allowing normal cells to recover. |
Problem 2: Cyclotherapy Fails to Protect Normal Cells from this compound-Induced Toxicity
Symptoms:
-
Treatment with a CDK4/6 inhibitor does not induce G1 cell cycle arrest in the normal cell line.
-
Normal cells co-treated with a CDK4/6 inhibitor and this compound continue to undergo apoptosis.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate concentration of the CDK4/6 inhibitor. | Perform a dose-response experiment to determine the minimum concentration of the CDK4/6 inhibitor (e.g., Palbociclib, Abemaciclib) needed to induce G1 arrest in your specific normal cell line. |
| Incorrect timing of drug administration. | The CDK4/6 inhibitor should be administered prior to or concurrently with the c-Myc inhibitor to ensure normal cells have arrested before encountering the cytotoxic agent. |
| The normal cell line is resistant to CDK4/6 inhibition. | Verify that your normal cell line expresses functional Retinoblastoma (Rb) protein, which is a prerequisite for CDK4/6 inhibitor-mediated cell cycle arrest. |
| This compound induces cell death through a cell cycle-independent mechanism. | In this scenario, consider a combinatorial approach of cyclotherapy along with a caspase inhibitor to provide more comprehensive protection. |
Problem 3: Caspase Inhibitor Does Not Mitigate this compound-Induced Apoptosis in Normal Cells
Symptoms:
-
The percentage of apoptotic normal cells does not decrease upon co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient concentration or potency of the caspase inhibitor. | Titrate the concentration of the caspase inhibitor to confirm it is effectively blocking caspase activity in your cell model. |
| Induction of a non-apoptotic cell death pathway. | c-Myc inhibition may trigger other forms of programmed cell death like necroptosis. Utilize assays that can differentiate between apoptosis and other cell death modalities (e.g., measurement of RIPK1 phosphorylation for necroptosis). |
| The caspase inhibitor has poor cell permeability or stability. | Ensure you are using a validated, cell-permeable caspase inhibitor and prepare fresh stock solutions as recommended by the manufacturer. |
| The point of no return for cell death is upstream of caspase activation. | If the cellular damage is too severe before caspases are activated, their inhibition may not be sufficient to rescue the cells. In this case, upstream protective strategies like cyclotherapy should be prioritized. |
Quantitative Data Summary
The following table presents the IC50 values for a c-Myc inhibitor designated "c-Myc-i10," which has been reported to have high cytotoxicity in normal cells. This data underscores the need for strategies to enhance the therapeutic index of such compounds.
| Cell Line | Cell Type | IC50 (µM) of c-Myc-i10 | Reference |
| Normal Fibroblast | Normal | 11.6 | |
| PANC1 | Pancreatic Adenocarcinoma | >25 | |
| MCF7 | Breast Carcinoma | >25 | |
| DU-145 | Prostate Carcinoma | ~20 | |
| A549 | Lung Cancer | ~15 |
Note: The cytotoxicity and selectivity of c-Myc inhibitors can differ significantly based on the specific chemical scaffold and the genetic background of the cell lines being tested.
Experimental Protocols
Protocol 1: Cyclotherapy-Mediated Protection of Normal Cells
This protocol details a method for transiently arresting normal cells in the G1 phase of the cell cycle with a CDK4/6 inhibitor to shield them from the cytotoxic effects of this compound.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
This compound
-
Reagents for cell cycle analysis (e.g., Propidium Iodide)
-
Flow cytometer
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the Optimal Concentration of CDK4/6 Inhibitor: a. Plate normal cells in a 6-well plate. b. Treat with a titration of the CDK4/6 inhibitor (e.g., 0.1, 0.5, 1, 2, 5 µM) for 24 hours. c. Harvest, fix in 70% ethanol, and stain with Propidium Iodide. d. Analyze the cell cycle profile by flow cytometry to identify the lowest concentration that induces robust G1 arrest.
-
Cytoprotection Experiment: a. Plate both normal and cancer cells in 96-well plates. b. Pre-treat the normal cells with the optimized concentration of the CDK4/6 inhibitor for 24 hours. c. Add a serial dilution of this compound to both the pre-treated normal cells and the untreated cancer cells. d. Incubate for an additional 48-72 hours. e. Assess cell viability.
-
Data Analysis: a. Calculate the IC50 values for this compound in the protected normal cells and the cancer cells. b. Successful cytoprotection is indicated by a significant rightward shift in the dose-response curve and a higher IC50 value for the normal cells.
Protocol 2: Caspase Inhibitor-Mediated Cytoprotection
This protocol describes the use of a pan-caspase inhibitor to block this compound-induced apoptosis in normal cells.
Materials:
-
Normal cell line
-
Complete cell culture medium
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
-
96-well plates
-
Cell viability reagent
Procedure:
-
Co-treatment and Analysis: a. Plate normal cells in both 6-well and 96-well plates. b. Treat cells with this compound at a concentration that induces apoptosis (e.g., 2x IC50). c. In a parallel set of wells, co-treat with this compound and a range of concentrations of the pan-caspase inhibitor (e.g., 10, 20, 50 µM). d. Incubate for 24-48 hours.
-
Apoptosis Assessment: a. Harvest cells from the 6-well plates. b. Stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. c. Quantify the percentage of apoptotic cells using flow cytometry.
-
Viability Assessment: a. Measure cell viability in the 96-well plates.
-
Data Analysis: a. Compare the levels of apoptosis and cell viability between cells treated with this compound alone and those co-treated with the caspase inhibitor. Effective cytoprotection will result in a statistically significant decrease in apoptosis and an increase in cell viability.
Visualizations
Caption: A simplified diagram of the c-Myc signaling pathway, indicating the point of intervention for this compound.
Caption: The experimental workflow for implementing cyclotherapy to protect normal cells from c-Myc inhibitor toxicity.
Caption: A logical diagram illustrating the relationship between the problem of normal cell cytotoxicity and potential mitigation strategies.
Navigating c-Myc Inhibitor 10058-F4 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with the c-Myc inhibitor, 10058-F4. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions to achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your experiments with 10058-F4.
1. Why am I observing inconsistent or no inhibition of cell proliferation?
Inconsistent or absent effects on cell proliferation are common issues that can stem from several factors.
-
Solution Preparation and Stability: 10058-F4 is poorly soluble in water and should be dissolved in DMSO to prepare a stock solution.[1] It is crucial to use freshly prepared solutions, as the compound's stability in aqueous media can be limited.[1] For in vivo studies, specific formulations with solvents like PEG300 and Tween80 are necessary and should be used immediately after preparation.[2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to 10058-F4.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Sub-optimal Treatment Conditions: The duration of treatment and the initial cell seeding density can significantly impact the observed effects. Ensure that the treatment duration is sufficient to induce a biological response, which can range from 24 to 96 hours depending on the cell line and the endpoint being measured.[2][4]
2. My Western blot results show no change in c-Myc protein levels after treatment. What could be the cause?
Observing no change in total c-Myc protein levels can be perplexing, but it may not necessarily indicate that the inhibitor is inactive.
-
Mechanism of Action: 10058-F4's primary mechanism is the disruption of the c-Myc-Max heterodimerization, which in turn prevents the transactivation of c-Myc target genes.[1][2][5][6] While some studies report a decrease in c-Myc protein levels upon treatment, this is often a downstream effect and can be cell-type and time-point dependent.[7][8]
-
Timing of Analysis: The reduction in c-Myc protein levels may occur at later time points. Consider performing a time-course experiment to identify the optimal time to assess c-Myc protein expression.
-
Focus on Downstream Targets: A more reliable indicator of 10058-F4 activity is the modulation of c-Myc downstream target genes. Assess the expression of genes known to be regulated by c-Myc, such as those involved in cell cycle progression (e.g., p21, p27) or apoptosis (e.g., Bcl-2, Bax).[2][9]
3. I am seeing a high degree of variability in my apoptosis assays. How can I improve consistency?
Variability in apoptosis induction is a frequent challenge.
-
Apoptosis Induction is Dose- and Time-Dependent: The apoptotic response to 10058-F4 is highly dependent on both the concentration and the duration of treatment.[10] A comprehensive dose-response and time-course experiment is essential to identify the optimal conditions for inducing apoptosis in your cell line.
-
Cellular Context: The intrinsic apoptotic potential of a cell line can influence its response to c-Myc inhibition. Some cell lines may be more prone to cell cycle arrest than apoptosis.
-
Method of Detection: Ensure that your apoptosis assay is sufficiently sensitive and that you are using appropriate controls. Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining and analysis of caspase activation.
4. How can I be sure the observed effects are specific to c-Myc inhibition?
Distinguishing on-target from off-target effects is critical for data interpretation.
-
Control Experiments: Include appropriate controls in your experiments. This includes vehicle-treated cells (e.g., DMSO) and potentially a negative control compound that is structurally similar to 10058-F4 but inactive against c-Myc.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a c-Myc mutant that is resistant to 10058-F4 to see if this reverses the observed phenotype.
-
Analyze Downstream Pathways: Confirm that the observed effects are consistent with the known functions of c-Myc. For example, inhibition of c-Myc is expected to lead to G0/G1 cell cycle arrest and changes in the expression of c-Myc target genes.[2][9][11]
Data Presentation
Table 1: IC50 Values of 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Type |
| SKOV3 | Ovarian Cancer | 4.4 | 72 | MTT |
| Hey | Ovarian Cancer | 3.2 | 72 | MTT |
| REH | Acute Lymphoblastic Leukemia | 400 | 48 | Metabolic Assay |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | 48 | Metabolic Assay |
| K562 | Chronic Myeloid Leukemia | 100-250 (range) | 48 | MTT |
| HTB-26 | Breast Cancer | 10-50 (range) | Not Specified | Crystal Violet |
| PC-3 | Prostate Cancer | 10-50 (range) | Not Specified | Crystal Violet |
| HepG2 | Hepatocellular Carcinoma | 10-50 (range) | Not Specified | Crystal Violet |
Table 2: Recommended Concentration Ranges and Incubation Times for 10058-F4 in Different Assays
| Assay | Cell Line(s) | Concentration Range (µM) | Incubation Time (h) |
| Cell Viability (MTT) | HL-60, U937, NB-4 | 30 - 150 | 72 |
| Western Blot (c-Myc expression) | Jurkat | 60 | 24 |
| Apoptosis (Annexin V/PI) | NALM6, CEM | 60 | 24 |
| Cell Cycle Analysis | NALM6, CEM | 60 | 24 |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | DLBCL, Burkitt Lymphoma | 12.5 - 150 | 48 - 96 (pre-incubation) |
Experimental Protocols
1. Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL.[2]
-
Treatment: After 24 hours of incubation, treat the cells in triplicate with various concentrations of 10058-F4 (e.g., 0, 30, 60, 90, 120, 150 µM).[2] Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubation with MTT: Incubate the plate at 37°C for 3 hours.[2]
-
Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of treated cells relative to the solvent control.
2. Protocol for Western Blot Analysis of c-Myc and Downstream Targets
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of 10058-F4 for the appropriate duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Separate the protein samples on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against c-Myc, p21, p27, Bcl-2, Bax, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: c-Myc signaling pathway and the inhibitory action of 10058-F4.
Caption: General experimental workflow for 10058-F4 studies.
Caption: Troubleshooting decision tree for inconsistent 10058-F4 results.
References
- 1. baxinhibitor.com [baxinhibitor.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of 10058-F4 and Curcumin in Combination Therapy for Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of c-Myc using 10058-F4 exerts caspase-3-dependent apoptosis and intensifies the antileukemic effect of vincristine in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
c-Myc inhibitor 10 degradation and storage conditions
This technical support guide provides essential information for researchers and scientists using the c-Myc inhibitor 10058-F4. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the stability, proper handling, and effective use of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid c-Myc inhibitor 10058-F4 and for how long is it stable?
A: The solid form of 10058-F4 should be stored at -20°C for long-term stability, where it can last for at least four years.[1] For shorter periods, storage at +4°C under desiccating conditions is appropriate for up to 12 months.
Q2: What is the best way to prepare and store stock solutions of 10058-F4?
A: Stock solutions are typically prepared in DMSO.[2][3] For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to two years or at -20°C for up to one year.[2][3]
Q3: My 10058-F4 is not dissolving properly in DMSO. What could be the issue?
A: Incomplete dissolution is often due to the quality of the DMSO. 10058-F4's solubility is significantly impacted by moisture-absorbing DMSO; it is crucial to use fresh, anhydrous DMSO.[2][3] If you encounter solubility issues, you can gently warm the solution to 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[4]
Q4: What are the signs of inhibitor degradation, and how can it affect my results?
A: While there are no visual signs of degradation for the solid compound, a decrease in the inhibitor's potency in your assays (e.g., requiring a higher concentration to achieve the same effect) could indicate degradation of the stock solution. Degradation leads to a lower effective concentration of the active compound, which can result in inconsistent or failed experiments. For in vivo experiments, it is always recommended to prepare working solutions freshly on the day of use.[2]
Q5: In which solvents is 10058-F4 soluble?
A: 10058-F4 is highly soluble in DMSO and has good solubility in ethanol.[3] It is considered insoluble in water.[3] For aqueous buffers like PBS, its solubility is significantly lower.[5]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with 10058-F4.
Problem: Inconsistent or No Effect in Cell-Based Assays
If you observe a lack of expected biological activity, such as no reduction in cell proliferation or no induction of apoptosis, follow these troubleshooting steps.
Caption: Troubleshooting workflow for failed experiments with 10058-F4.
Quantitative Data Summary
Storage Conditions & Stability
| Form | Solvent | Temperature | Duration | Citation |
| Solid | N/A | -20°C | ≥ 4 years | [1] |
| Solid | N/A | +4°C | Up to 12 months (desiccated) | |
| Stock Solution | DMSO | -80°C | Up to 2 years | [2] |
| Stock Solution | DMSO | -20°C | Up to 1 year | [2][3] |
Solubility Data
| Solvent | Concentration (mM) | Concentration (mg/mL) | Citation |
| DMSO | ≥ 164.43 mM | ≥ 41 mg/mL | [2] |
| DMSO | 200.52 mM | 50 mg/mL | [3] |
| DMSO | 100 mM | ~25 mg/mL | |
| Ethanol | 20 - 25 mM | ~5 - 6.25 mg/mL | |
| Water | Insoluble | Insoluble | [3] |
Note: The use of fresh, anhydrous DMSO is highly recommended as absorbed moisture can significantly reduce solubility.[2][3]
Experimental Protocols & Signaling Pathway
Mechanism of Action: c-Myc-Max Dimerization Inhibition
10058-F4 is a cell-permeable small molecule that specifically targets the c-Myc protein, preventing it from forming a heterodimer with its partner, Max.[6][7] This c-Myc-Max complex is essential for binding to DNA and transcribing target genes that drive cell proliferation.[8] By inhibiting this interaction, 10058-F4 effectively downregulates c-Myc expression and activity, leading to cell cycle arrest in the G0/G1 phase and the induction of apoptosis, primarily through the mitochondrial pathway.[2][3]
Caption: Mechanism of action of 10058-F4.
Protocol: Cell Viability (MTT) Assay
This protocol is adapted from methodologies described for assessing the effect of 10058-F4 on the proliferation of cancer cell lines.[3]
1. Preparation of Reagents:
-
10058-F4 Stock Solution: Prepare a 50 mM stock solution in anhydrous DMSO. Store at -80°C.
-
Cell Culture Medium: Use the appropriate medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[9]
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter sterilize and store at 4°C, protected from light.
-
Lysis Buffer: DMSO.
2. Experimental Procedure:
-
Cell Seeding: Plate your cells (e.g., leukemic cell lines) in a 96-well plate at a density of 1 x 10⁵ cells/mL.[3]
-
Inhibitor Treatment: The following day, treat the cells in triplicate with serial dilutions of 10058-F4 (e.g., 30, 60, 100, 150 µM).[4] Include a solvent control (DMSO) at the highest volume used for the inhibitor.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 24, 48, or 72 hours).[3][4]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as the percentage of absorbance in treated cells relative to the solvent control.
Caption: Key factors influencing the stability of the c-Myc inhibitor 10058-F4.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. baxinhibitor.com [baxinhibitor.com]
- 7. 5-formyl-ctp.com [5-formyl-ctp.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring c-Myc-Max Dimerization Inhibition
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on effectively measuring the inhibition of c-Myc-Max dimerization. Find troubleshooting tips for common experimental hurdles and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to measure the inhibition of c-Myc-Max dimerization?
There are two main categories of assays to measure the inhibition of c-Myc-Max dimerization: biophysical assays and cell-based assays.
-
Biophysical assays directly measure the interaction between purified c-Myc and Max proteins in a controlled, in vitro environment. These are crucial for confirming direct binding of an inhibitor to its target.[1][2] Examples include Förster Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]
-
Cell-based assays assess the disruption of the c-Myc-Max interaction within a cellular context. These assays provide insights into a compound's activity in a more biologically relevant setting, accounting for factors like cell permeability and stability.[2][5] Examples include Co-immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and reporter gene assays.
Q2: How do I choose the right assay for my research?
The choice of assay depends on the stage of your research and the specific questions you are asking.
-
For high-throughput screening (HTS) of large compound libraries, FRET and fluorescence polarization (FP) assays are often employed due to their speed and scalability.[6][7]
-
To confirm a direct interaction between an inhibitor and c-Myc or the c-Myc-Max dimer, biophysical assays like SPR, ITC, or NMR are the gold standard.[1][2][3]
-
To validate the efficacy of an inhibitor in a cellular environment , Co-IP, PLA, and downstream functional assays (e.g., measuring changes in c-Myc target gene expression) are essential.[5][8]
Q3: What are some common challenges when measuring c-Myc-Max inhibition?
A significant challenge is the intrinsically disordered nature of the c-Myc protein, which can make it difficult to target with small molecules and can complicate biophysical assays.[9][10] Additionally, ensuring that an observed effect in a cell-based assay is a direct result of c-Myc-Max dimerization inhibition, and not due to off-target effects, requires careful validation with multiple orthogonal assays.
Troubleshooting Guides
Biophysical Assays
| Issue | Possible Cause | Recommended Solution |
| Low signal-to-noise ratio in FRET assay | - Inefficient FRET pair (e.g., CFP/YFP).- Low protein concentration or purity.- Suboptimal buffer conditions. | - Test different FRET pairs.- Ensure high purity of recombinant c-Myc and Max proteins.- Optimize buffer pH, salt concentration, and additives. |
| Inconsistent results in SPR/BLI assays | - Improper immobilization of the ligand (c-Myc or Max).- Non-specific binding of the analyte.- Protein aggregation. | - Use a different immobilization strategy (e.g., biotinylation).- Include a reference surface to subtract non-specific binding.- Perform size-exclusion chromatography immediately before the experiment. |
| Difficulty interpreting ITC data | - Low binding affinity.- Mismatched buffers between the cell and the syringe.- Protein precipitation during titration. | - Increase protein concentrations if possible.- Ensure identical buffer compositions through dialysis.- Visually inspect the sample after the experiment and optimize buffer conditions. |
Cell-Based Assays
| Issue | Possible Cause | Recommended Solution |
| High background in Co-immunoprecipitation | - Non-specific binding of proteins to the antibody or beads.- Insufficient washing.- Antibody cross-reactivity. | - Pre-clear the lysate with beads.- Increase the number and stringency of wash steps.- Use a highly specific monoclonal antibody. |
| Variability in reporter gene assay results | - Inconsistent transfection efficiency.- Cell line instability.- Compound toxicity affecting reporter expression. | - Normalize to a co-transfected control plasmid (e.g., Renilla luciferase).- Use a stable cell line expressing the reporter construct.- Perform a cell viability assay in parallel. |
| Inhibitor shows no activity in cellular assays despite potent in vitro activity | - Poor cell permeability of the compound.- Rapid metabolism or efflux of the compound.- Compound is not engaging the target in the cellular environment. | - Modify the chemical structure to improve physicochemical properties.- Co-administer with inhibitors of metabolic enzymes or efflux pumps (for research purposes).- Confirm target engagement using a cellular thermal shift assay (CETSA). |
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
This protocol is adapted from a high-throughput screening method for identifying inhibitors of Myc/Max dimerization.[6][11]
Objective: To measure the disruption of c-Myc-Max interaction by a test compound in vitro.
Materials:
-
Purified recombinant c-Myc basic helix-loop-helix leucine zipper (bHLHZip) domain fused to Cyan Fluorescent Protein (Myc-CFP).
-
Purified recombinant Max bHLHZip domain fused to Yellow Fluorescent Protein (Max-YFP).
-
FRET assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Microplate reader capable of measuring FRET.
Procedure:
-
In a 384-well plate, add FRET assay buffer.
-
Add test compound to the desired final concentration. Include a DMSO-only control.
-
Add Myc-CFP and Max-YFP to the wells to a final concentration that gives an optimal FRET signal.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the interaction to reach equilibrium.
-
Measure the fluorescence by exciting the CFP at its excitation wavelength (e.g., 433 nm) and measuring the emission of both CFP (e.g., 475 nm) and YFP (e.g., 525 nm).[6]
-
Calculate the FRET ratio (YFP emission / CFP emission). A decrease in the FRET ratio in the presence of the test compound indicates inhibition of dimerization.
Co-immunoprecipitation (Co-IP)
This protocol is a standard method to assess protein-protein interactions within a cell.[8]
Objective: To determine if a test compound disrupts the c-Myc-Max interaction in cells.
Materials:
-
Cells expressing endogenous or overexpressed c-Myc and Max.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against c-Myc or Max for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for detecting both c-Myc and Max on the Western blot.
Procedure:
-
Culture cells and treat with the test compound or vehicle control for the desired time.
-
Lyse the cells on ice and clear the lysate by centrifugation.
-
Incubate a portion of the lysate with the immunoprecipitating antibody.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting to detect the co-immunoprecipitated protein (e.g., blot for Max after immunoprecipitating c-Myc). A reduced amount of the co-precipitated protein in the compound-treated sample indicates inhibition.
Signaling Pathways and Experimental Workflows
Caption: c-Myc-Max signaling and inhibition pathway.
Caption: Workflow for a FRET-based dimerization assay.
Quantitative Data Summary
The following table summarizes the IC50 values of a known c-Myc-Max inhibitor, 10058-F4, and its analogs, as determined by various assays. This data is useful for comparing the potency of new compounds.
| Compound | FRET Assay IC50 (µM) | EMSA IC50 (µM) | Cell Growth Inhibition IC50 (µM) |
| 10058-F4 | ~50 | ~70 | ~60 |
| Analog A | ~25 | ~35 | ~30 |
| Analog B | >100 | >100 | >100 |
Data is representative and compiled from multiple sources for illustrative purposes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 5. Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Technical Support Center: Addressing Poor Cellular Permeability of c-Myc Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with c-Myc inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions related to the common challenge of poor cellular permeability of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My c-Myc inhibitor shows potent activity in biochemical assays but has low efficacy in cell-based assays. What could be the primary reason?
A1: A significant discrepancy between biochemical and cell-based assay results for c-Myc inhibitors often points towards poor cellular permeability. While the inhibitor can effectively interact with its target in a cell-free system, it may be unable to efficiently cross the cell membrane to reach its intracellular target, the c-Myc protein, which is located in the nucleus.[1][2] This leads to a lower effective intracellular concentration and consequently, reduced efficacy in cellular assays.
Q2: What are the common physicochemical properties of small molecule inhibitors that lead to poor membrane permeability?
A2: Several physicochemical properties can contribute to poor membrane permeability. These include:
-
High molecular weight: Larger molecules generally have more difficulty diffusing across the lipid bilayer.
-
High polar surface area (PSA): A large PSA, often due to the presence of multiple hydrogen bond donors and acceptors, can hinder passive diffusion across the nonpolar cell membrane.
-
Low lipophilicity: Molecules that are too hydrophilic will not readily partition into the lipid cell membrane. Conversely, excessively lipophilic compounds may get trapped within the membrane.
-
Charge: Charged molecules typically have very low passive permeability.
Q3: Are there any strategies to improve the cellular uptake of my c-Myc inhibitor?
A3: Yes, several strategies can be employed to enhance the cellular permeability of c-Myc inhibitors:
-
Medicinal Chemistry Approaches: Modifying the chemical structure of the inhibitor to optimize its physicochemical properties (e.g., reducing PSA, increasing lipophilicity within an optimal range) can improve passive diffusion. Prodrug strategies, where a lipophilic moiety is attached to the inhibitor and later cleaved inside the cell, can also be effective.
-
Formulation and Delivery Systems: Encapsulating the inhibitor in nanoparticle-based delivery systems can facilitate its entry into cells.[3] Liposomes and other lipid-based carriers can fuse with the cell membrane, releasing the drug directly into the cytoplasm.
-
Peptide-based Delivery: Conjugating the inhibitor to cell-penetrating peptides (CPPs) can actively transport it across the cell membrane.
Q4: How can I experimentally assess the cellular permeability of my c-Myc inhibitor?
A4: There are several well-established in vitro methods to quantify cellular permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.[4][5][6][7]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[8][9][10][11] It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport processes.[9][11]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model uses a monolayer of MDCK cells and is often used to assess permeability and identify substrates of efflux transporters.
Troubleshooting Guides
Issue 1: Inconsistent results in Caco-2 permeability assays.
| Potential Cause | Troubleshooting Step |
| Poor monolayer integrity | Regularly measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[10][12] You can also assess the flux of a paracellular marker like Lucifer Yellow to confirm monolayer tightness.[13] |
| Compound cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) with your c-Myc inhibitor at the concentrations used in the permeability assay. High cytotoxicity can compromise monolayer integrity and lead to artificially high permeability values. |
| Low compound recovery | Analyze both the donor and receiver compartments, as well as the cell monolayer itself, to perform a mass balance calculation. Low recovery may indicate compound binding to the plate plastic or metabolism by the Caco-2 cells. Ensure that the total recovery is at least 80%.[14] |
| Efflux transporter activity | Caco-2 cells express various efflux transporters (e.g., P-glycoprotein).[9] To determine if your compound is a substrate, perform a bidirectional permeability assay (measuring both apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[11] You can confirm this by running the assay in the presence of a known efflux pump inhibitor. |
Issue 2: Low permeability observed in the PAMPA assay.
| Potential Cause | Troubleshooting Step |
| Inherent poor passive diffusion | The compound's physicochemical properties (high PSA, low lipophilicity) are likely hindering its ability to cross the artificial membrane. Consider structural modifications to improve these properties. |
| Compound precipitation | Ensure that the concentration of the c-Myc inhibitor in the donor well does not exceed its aqueous solubility in the assay buffer. Compound precipitation will lead to an underestimation of permeability. |
| Incorrect pH of the buffer | The ionization state of a compound can significantly affect its permeability. Ensure the pH of the donor and acceptor buffers is appropriate for your compound and the physiological compartment you are modeling (e.g., pH 6.5 for the apical side of the intestine).[9] |
Quantitative Data Summary
The following table summarizes the apparent permeability (Papp) values for common control compounds used in permeability assays. These values can be used to benchmark the performance of your c-Myc inhibitors.
| Compound | Transport Mechanism | Typical Papp (A-B) in Caco-2 (10⁻⁶ cm/s) | Expected Human Absorption (%) |
| Atenolol | Passive Paracellular | < 1 | ~50 |
| Antipyrine | Passive Transcellular | > 10 | ~97 |
| Propranolol | Passive Transcellular | > 20 | > 90 |
| Talinolol | P-gp Substrate | < 1 | Variable |
Note: Papp values can vary between laboratories due to differences in experimental conditions.[15]
Experimental Protocols
Caco-2 Permeability Assay Protocol
This protocol provides a general overview. Specific details may need to be optimized for your laboratory and instrumentation.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.[10]
-
Seed Caco-2 cells onto permeable Transwell® inserts and allow them to differentiate for 21-28 days to form a polarized monolayer.[10]
-
Monitor monolayer integrity by measuring TEER values.[10]
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the test compound (your c-Myc inhibitor) solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.[16]
-
At the end of the experiment, collect samples from the apical side.
-
-
Sample Analysis:
-
Quantify the concentration of the c-Myc inhibitor in all samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Membrane Preparation:
-
Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).[17] Allow the solvent to evaporate, leaving an artificial lipid membrane.
-
-
Assay Procedure:
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the c-Myc inhibitor in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using a specific equation provided by the assay kit manufacturer or from the literature.
-
Visualizations
References
- 1. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanotherapy delivery of c-myc inhibitor targets Protumor Macrophages and preserves Antitumor Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. PAMPA | Evotec [evotec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. innpharmacotherapy.com [innpharmacotherapy.com]
- 17. bioassaysys.com [bioassaysys.com]
Validation & Comparative
Navigating the Landscape of c-Myc Inhibition: A Comparative Analysis of 10058-F4 and Other Key Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the well-characterized c-Myc inhibitor 10058-F4 against other therapeutic strategies. Due to the limited publicly available data on a compound specifically designated "c-Myc inhibitor 10," this guide will focus on comparing 10058-F4 with mechanistically distinct and next-generation inhibitors, JQ1 and MYCi975, to provide a comprehensive overview of the current c-Myc inhibitor landscape.
The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is implicated in a majority of human cancers.[1] This central role has made c-Myc a highly attractive, albeit challenging, therapeutic target.[2] Efforts to inhibit c-Myc function have led to the development of various small molecules with distinct mechanisms of action. This guide delves into the efficacy and experimental validation of these inhibitors, with a primary focus on the widely studied compound 10058-F4.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors of c-Myc can be broadly categorized into direct and indirect inhibitors.
Direct Inhibition of c-Myc-Max Dimerization: c-Myc exerts its transcriptional activity by forming a heterodimer with its obligate partner, Max.[3] This dimerization is essential for binding to E-box sequences in the promoter regions of target genes. Inhibitors like 10058-F4 and the more recent MYCi975 function by directly binding to c-Myc, preventing its association with Max.[4][5] This disruption of the c-Myc-Max complex abrogates its DNA-binding ability and subsequent transactivation of target genes, leading to cell cycle arrest and apoptosis.[6][7]
Indirect Inhibition via Epigenetic Mechanisms: An alternative approach is to target proteins that regulate c-Myc expression. JQ1 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[8] BRD4 is a reader of acetylated histones and plays a crucial role in the transcriptional activation of the MYC gene itself. By displacing BRD4 from chromatin, JQ1 effectively downregulates c-Myc expression.[9]
Quantitative Comparison of Inhibitor Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for 10058-F4, JQ1, and other c-Myc inhibitors in various cancer cell lines. It is important to note that a direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 10058-F4 | SKOV3 | Ovarian Cancer | 4.4 | [6] |
| Hey | Ovarian Cancer | 3.2 | [6] | |
| REH | Leukemia | 400 | [7] | |
| Nalm-6 | Leukemia | 430 | [7] | |
| HepG2 | Hepatocellular Carcinoma | More sensitive than Hep3B | [10] | |
| MYCi975 | T-ALL cell lines | Leukemia | Effective in suppressing growth | [5] |
| KJ-Pyr-9 | NCI-H460 | Lung Cancer | 5-10 | [3] |
| MDA-MB-231 | Breast Cancer | 5-10 | [3] | |
| SUM-159PT | Breast Cancer | 5-10 | [3] | |
| Burkitt lymphoma cell lines | Lymphoma | 1-2.5 | [3] | |
| JQ1 | Rh41 (RMS) | Rhabdomyosarcoma | <1 | [8] |
| Rh30 (RMS) | Rhabdomyosarcoma | <1 | [8] | |
| ES-7 (EWS) | Ewing Sarcoma | <1 | [8] | |
| CHLA258 (EWS) | Ewing Sarcoma | >1 | [8] |
Experimental Protocols
To aid researchers in the evaluation of c-Myc inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the c-Myc inhibitor and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis:
-
Induce apoptosis in your cell line by treating with the c-Myc inhibitor for the desired time.
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a cold lysis buffer and incubate on ice for 10-15 minutes.[14]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[14]
-
Collect the supernatant containing the cell lysate.
-
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add the cell lysate to each well.
-
Prepare a reaction mixture containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[15][16]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[15][16]
-
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity in the sample.
Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction
This technique is used to determine if a c-Myc inhibitor disrupts the interaction between c-Myc and Max proteins in a cellular context.
Protocol:
-
Cell Lysis:
-
Treat cells with the c-Myc inhibitor or vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for either c-Myc or Max overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both c-Myc and Max, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: A decrease in the amount of co-immunoprecipitated Max with a c-Myc antibody (or vice versa) in the inhibitor-treated sample compared to the control indicates disruption of the c-Myc-Max interaction.[17][18]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams were generated using Graphviz.
Caption: c-Myc signaling pathway and points of inhibition.
Caption: Workflow for evaluating c-Myc inhibitors.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 3. pnas.org [pnas.org]
- 4. 2xtaqpc.com [2xtaqpc.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-Myc Inhibition: 10058-F4 vs. JQ1
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of numerous human cancers. Consequently, the development of inhibitors targeting c-Myc has become a significant focus in cancer therapy. This guide provides an objective comparison of two prominent c-Myc inhibitors, 10058-F4 and JQ1, focusing on their distinct mechanisms of action, supported by experimental data.
Introduction to c-Myc Inhibitors: 10058-F4 and JQ1
10058-F4 is a small molecule inhibitor that directly targets the c-Myc protein. Its mechanism of action involves the disruption of the essential heterodimerization between c-Myc and its binding partner, Max. This interaction is a prerequisite for c-Myc to bind to DNA and activate the transcription of its target genes. By preventing this dimerization, 10058-F4 effectively abrogates c-Myc's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells.
JQ1 , in contrast, is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4. It indirectly affects c-Myc expression. BRD4 is an epigenetic reader that binds to acetylated histones at enhancers and promoters, recruiting the transcriptional machinery to drive the expression of key genes, including MYC. JQ1 competitively binds to the bromodomains of BRD4, displacing it from chromatin and thereby leading to the transcriptional downregulation of MYC.
Mechanism of Action at a Glance
Here, we present a visual representation of the distinct signaling pathways targeted by 10058-F4 and JQ1.
Caption: Mechanisms of c-Myc inhibition by 10058-F4 and JQ1.
Comparative Performance Data
The following table summarizes the effects of 10058-F4 and JQ1 on cancer cell lines from various studies. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, precluding a direct head-to-head comparison.
| Inhibitor | Cell Line | Assay | Concentration/IC50 | Effect on c-Myc | Effect on Cell Viability | Citation |
| 10058-F4 | SKOV3 (Ovarian) | MTT | IC50: 4.4 µM (72h) | Dose-dependent decrease in protein levels | Inhibition of proliferation | [1] |
| Hey (Ovarian) | MTT | IC50: 3.2 µM (72h) | Dose-dependent decrease in protein levels | Inhibition of proliferation | [1] | |
| HL-60, U937, NB-4 (AML) | MTT | 30-150 µM (72h) | Downregulation of expression | Growth inhibition | [2] | |
| 2008C13 (Ovarian) | - | - | Inhibition | Inhibition of proliferation and clonal growth | [3] | |
| JQ1 | LNCaP, C4-2, 22Rv1 (Prostate) | - | IC50: ~200 nM | Reduction in expression | Growth inhibition | [4] |
| MCF7, T47D (Breast) | MTT | IC50: ~1 µM (MCF7), ~0.5 µM (T47D) | Downregulation of mRNA and protein | Reduced cell viability | ||
| Gastric Cancer Cell Lines (13 lines) | CellTiter-Glo | Median IC50: 856.1 nM | - | Pharmacological inhibition | ||
| Endometrial Cancer Cell Lines | - | - | Significant reduction in protein expression | Suppression of cell proliferation | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the inhibitor (e.g., 10058-F4 or JQ1) or vehicle control (DMSO) and incubate for the desired duration (e.g., 72 hours).[1]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 575 nm using a microplate reader.[1]
-
Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.
Western Blotting for c-Myc Expression
Western blotting is used to detect the levels of c-Myc protein in cell lysates.
Protocol:
-
Culture cells to 70-80% confluency and treat with the inhibitor or vehicle control for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction
Co-IP is used to determine if two proteins, in this case, c-Myc and Max, interact within the cell. This is particularly relevant for assessing the direct mechanism of 10058-F4.
Protocol:
-
Treat cells with 10058-F4 or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against Max overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against c-Myc to detect its presence in the Max immunoprecipitate.
Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
ChIP is used to investigate the binding of proteins, such as BRD4, to specific DNA regions in the genome. This is a key experiment to validate the mechanism of JQ1.
Protocol:
-
Treat cells with JQ1 or a vehicle control.
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin with an antibody against BRD4 overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to determine the genomic regions where BRD4 was bound.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the key experimental protocols described above.
Caption: General workflow for Western blotting.
Caption: General workflow for Co-Immunoprecipitation.
Caption: General workflow for Chromatin Immunoprecipitation.
Conclusion
Both 10058-F4 and JQ1 represent valuable tools for investigating the consequences of c-Myc inhibition in cancer research. Their distinct mechanisms of action—direct inhibition of c-Myc-Max dimerization by 10058-F4 and indirect transcriptional repression via BRD4 inhibition by JQ1—offer different approaches to target this critical oncoprotein. The choice of inhibitor will depend on the specific research question and the desired mode of c-Myc modulation. The experimental protocols and comparative data provided in this guide are intended to assist researchers in designing and interpreting their studies on c-Myc-targeted therapies.
References
- 1. MTT™ cell viability test [bio-protocol.org]
- 2. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of c-Myc Inhibitors: KJ-Pyr-9, 10058-F4, and MYCMI-6
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein is a critical regulator of cellular proliferation and a key target in cancer therapy. However, developing specific inhibitors for this intrinsically disordered protein has been a significant challenge. This guide provides an objective comparison of the specificity of three prominent c-Myc inhibitors: KJ-Pyr-9, 10058-F4, and MYCMI-6, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of c-Myc Inhibitors
The following tables summarize the quantitative data on the on-target potency and cellular effects of KJ-Pyr-9, 10058-F4, and MYCMI-6.
| Inhibitor | Target | Binding Affinity (Kd) | Mechanism of Action | Reference |
| KJ-Pyr-9 | c-Myc | 6.5 nM | Interferes with MYC-MAX complex formation | [1] |
| 10058-F4 | c-Myc-Max Interaction | Not explicitly reported | Prevents c-Myc-Max dimerization | [2] |
| MYCMI-6 | MYC bHLHZip domain | 1.6 µM | Inhibits MYC:MAX protein interaction | [3] |
Table 1: On-Target Binding Affinity and Mechanism of Action. This table compares the reported binding affinities and the primary mechanisms by which each inhibitor disrupts c-Myc function.
| Inhibitor | Cell Line | IC50 / GI50 | Effect | Reference |
| KJ-Pyr-9 | Burkitt lymphoma cells | 1 - 2.5 µM | Inhibition of proliferation | [4] |
| NCI-H460, MDA-MB-231, SUM-159PT | 5 - 10 µM | Inhibition of proliferation | [4] | |
| 10058-F4 | Acute Myeloid Leukemia (AML) cells | Not explicitly reported | Cell-cycle arrest and apoptosis | [5] |
| Ovarian Cancer Cells (SKOV3, Hey) | Dosedependent | Inhibition of proliferation, apoptosis, G1 arrest | [6] | |
| MYCMI-6 | MYC-dependent tumor cells | <0.5 µM | Inhibition of tumor cell growth | [3] |
| Burkitt's lymphoma cells | ~0.5 µM | Inhibition of growth | [7] |
Table 2: Cellular Potency and Effects. This table provides a summary of the half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) values and the observed cellular outcomes upon treatment with each inhibitor in various cancer cell lines.
Specificity and Off-Target Effects
A critical aspect of any inhibitor is its specificity. While direct comparative proteomic studies are limited, available data suggests differences in the specificity profiles of these inhibitors.
-
KJ-Pyr-9 has been shown to preferentially interfere with the proliferation of MYC-overexpressing cells compared to normal or chemically transformed cells[8]. It exhibits weak or no effects on the oncogenic activity of several unrelated oncoproteins, suggesting a degree of specificity for the c-Myc pathway[1][4].
-
10058-F4 , while widely used, has been reported to affect the replication of normal and chemically transformed cells at higher concentrations[8]. Some studies have also indicated that it can down-regulate the expression of other proteins, such as Pim1, at the protein level[9].
-
MYCMI-6 demonstrates a strong correlation between its growth-inhibitory effect and the level of MYC expression in tumor cells[7]. It shows a clear difference in response between MYC-expressing and MYC-deficient cells, supporting its on-target specificity[7]. However, at concentrations above 10 µM, off-target effects have been observed in MYC knockout cells[1].
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for validation, the following diagrams are provided.
Caption: c-Myc signaling pathway and points of inhibition.
Caption: Experimental workflow for c-Myc inhibitor specificity.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of these inhibitors are provided below.
Renilla Luciferase Protein-Fragment Complementation Assay (PCA) for c-Myc/Max Interaction
This assay is used to quantify the interaction between c-Myc and Max within living cells.
Principle: The enzyme Renilla luciferase is split into two non-functional fragments. One fragment is fused to c-Myc and the other to Max. If c-Myc and Max interact, the luciferase fragments are brought into close proximity, allowing them to refold and reconstitute a functional enzyme, which generates a measurable light signal upon addition of its substrate, coelenterazine[10].
Protocol:
-
Vector Construction:
-
Clone the c-Myc cDNA in-frame with the N-terminal fragment of Renilla luciferase (N-Rluc) in a mammalian expression vector.
-
Clone the Max cDNA in-frame with the C-terminal fragment of Renilla luciferase (C-Rluc) in a separate mammalian expression vector.
-
As a negative control, an unrelated protein can be fused to one of the fragments.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the N-Rluc-c-Myc and C-Rluc-Max expression vectors using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of the c-Myc inhibitor (e.g., KJ-Pyr-9) or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Add the coelenterazine substrate to the cell lysate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing firefly luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of the c-Myc/Max interaction for each inhibitor concentration compared to the vehicle control.
-
In Situ Proximity Ligation Assay (PLA) for c-Myc/Max Interaction
This technique allows for the visualization and quantification of protein-protein interactions within fixed cells.
Principle: Two primary antibodies raised in different species, one specific for c-Myc and the other for Max, are used. Secondary antibodies, each linked to a unique short DNA oligonucleotide (PLA probes), bind to the primary antibodies. If the two proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots[11][12].
Protocol:
-
Cell Preparation:
-
Grow cells on coverslips and treat with the c-Myc inhibitor (e.g., MYCMI-6) or vehicle control.
-
Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of primary antibodies against c-Myc (e.g., rabbit anti-c-Myc) and Max (e.g., mouse anti-Max) overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells and incubate with the PLA probes (anti-rabbit MINUS and anti-mouse PLUS) for 1 hour at 37°C.
-
-
Ligation:
-
Wash the cells and add the ligation mixture containing ligase. Incubate for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the cells and add the amplification mixture containing polymerase. Incubate for 100 minutes at 37°C.
-
-
Detection and Imaging:
-
Wash the cells and mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the PLA signals (fluorescent spots) using a fluorescence microscope.
-
-
Quantification:
-
Use image analysis software to count the number of PLA signals per cell nucleus.
-
Compare the number of signals in inhibitor-treated cells to vehicle-treated cells to determine the extent of interaction inhibition.
-
Proteomic Profiling for Off-Target Analysis
This method provides a global view of protein expression changes in response to inhibitor treatment, helping to identify potential off-target effects.
Principle: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a mass spectrometry-based technique used for quantitative proteomics. Cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. The "heavy" and "light" cell populations are then treated with the inhibitor and vehicle control, respectively. The cell lysates are combined, proteins are digested, and the resulting peptides are analyzed by mass spectrometry. The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs[13].
Protocol:
-
SILAC Labeling:
-
Culture cells for at least five doublings in "light" (e.g., L-Arginine and L-Lysine) or "heavy" (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine) SILAC media.
-
-
Inhibitor Treatment:
-
Treat the "heavy"-labeled cells with the c-Myc inhibitor and the "light"-labeled cells with the vehicle control for a specified duration.
-
-
Sample Preparation:
-
Harvest and lyse the cells.
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Digest the protein mixture with trypsin.
-
-
Mass Spectrometry:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify the "heavy" and "light" peptide pairs.
-
Determine the protein abundance ratios ("heavy"/"light").
-
Proteins with significantly altered abundance ratios in the inhibitor-treated sample are considered potential on-target or off-target effects. Further validation is required to distinguish between the two.
-
References
- 1. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein-protein Interactions Detection with PLA [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Protein–Protein Interactions Using Split Synthetic Renilla Luciferase Protein-Fragment-Assisted Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic profiling of Myc-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
c-Myc Inhibitor 10058-F4: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a critical driver of cell proliferation and survival, is overexpressed in a wide range of human cancers. Direct inhibition of c-Myc has proven challenging, leading researchers to explore strategies that disrupt its function. The small molecule inhibitor 10058-F4, which prevents the crucial dimerization of c-Myc with its partner protein Max, has emerged as a valuable tool in cancer research. While 10058-F4 has shown promise in preclinical studies, its efficacy is often enhanced when used in combination with other therapeutic agents. This guide provides a comparative overview of various 10058-F4 combination therapies, supported by experimental data, detailed protocols, and pathway diagrams to inform future research and drug development efforts.
Efficacy of 10058-F4 Combination Therapies: A Quantitative Comparison
The synergistic effects of combining 10058-F4 with other anti-cancer agents have been demonstrated across various cancer types. The following tables summarize key quantitative data from preclinical studies, highlighting the enhanced therapeutic outcomes of these combination strategies.
| Combination Therapy | Cancer Type | Cell Line(s) | Outcome Measure | 10058-F4 Alone | Combination | Fold Improvement | Reference |
| 10058-F4 + Curcumin | Pancreatic Cancer | SW1990 | Apoptosis Rate | Data not specified | Highest rate at 10 µM + 2 µM | - | [1] |
| 10058-F4 + Dexamethasone | Acute Lymphoblastic Leukemia | NALM6, CEM | Growth Inhibition | Lower than combination | Higher than single agents | Significant (P<0.05) | [2] |
| 10058-F4 + Valproic Acid | T-cell Lymphoblastic Leukemia | Jurkat | Growth Inhibition (at 2.4 mM VPA) | 17.06 ± 1.03% | 65.27 ± 6.86% | ~3.8x | [3] |
| 10058-F4 + Valproic Acid | T-cell Lymphoblastic Leukemia | CCRF-CEM | Growth Inhibition (at 2.4 mM VPA) | 23.80 ± 3.37% | 68.60 ± 3.48% | ~2.9x | [3] |
| 10058-F4 + Vincristine | Pre-B Acute Lymphoblastic Leukemia | REH, Nalm-6 | Synergistic Effect | - | Synergistic | - | [4] |
| 10058-F4 + Doxorubicin | Hepatocellular Carcinoma | HepG2 | Chemosensitivity | - | Increased | - | [5][6] |
| 10058-F4 + 5-Fluorouracil | Hepatocellular Carcinoma | HepG2 | Chemosensitivity | - | Increased | - | [5][6] |
| 10058-F4 + Cisplatin | Hepatocellular Carcinoma | HepG2 | Chemosensitivity | - | Increased | - | [5][6] |
Table 1: In Vitro Efficacy of 10058-F4 Combination Therapies. This table summarizes the synergistic effects of 10058-F4 with various compounds on cancer cell lines, focusing on apoptosis and growth inhibition.
| Combination Therapy | Cancer Model | Outcome Measure | 10058-F4 Alone | Combination | % Reduction in Tumor Growth | Reference |
| 10058-F4 + Curcumin | SW1990 Xenograft (Pancreatic Cancer) | Tumor Growth | No discernible effect | Substantially inhibited | Significant | [1] |
| 10058-F4 + Gemcitabine | Subcutaneous Xenograft (Pancreatic Cancer) | Tumorigenesis | No significant influence | Drastically attenuated | Significant | [7] |
Table 2: In Vivo Efficacy of 10058-F4 Combination Therapies. This table presents data from in vivo studies, demonstrating the enhanced anti-tumor activity of 10058-F4 combination therapies in animal models.
Key Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.[8][9][10][11]
Protocol:
-
Seed 100 µL of cell suspension (typically 5,000 cells/well) in a 96-well plate and pre-incubate for 24 hours (37°C, 5% CO2).[8]
-
Add 10 µL of the test compounds (10058-F4, combination drug, or vehicle control) at various concentrations to the wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well, avoiding the introduction of bubbles.[8]
-
Incubate the plate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis: Annexin V-FITC/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][12]
Protocol:
-
Treat cells with 10058-F4, the combination drug, or vehicle control for the specified time.
-
Harvest and wash the cells twice with cold phosphate-buffered saline (PBS).[12]
-
Resuspend the cells in 100 µL of 1x Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1x Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.[12]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay: Bioluminescence-Based
This assay measures the ability of therapeutic antibodies to induce the killing of target tumor cells by effector immune cells.[13][14][15]
Protocol:
-
Plate target tumor cells (e.g., 5 x 10³ cells/well) in a 96-well plate.[15]
-
Add the therapeutic antibody (e.g., Rituximab) at various concentrations.[15]
-
Add effector cells (e.g., peripheral blood mononuclear cells or NK cells) at a specific effector-to-target (E:T) ratio (e.g., 25:1).[13]
-
Co-culture the cells for a defined period (e.g., 4 or 16 hours).[13][15]
-
For bioluminescence-based readout, transfer 100 µL of the co-culture to a white plate and add an equal volume of a luciferase substrate reagent (e.g., Bright-Glo).[15]
-
Incubate for 5 minutes and measure luminescence.[15]
-
Calculate the percentage of specific lysis based on the signal from target cells alone and target cells with effector cells.
Signaling Pathways and Mechanisms of Action
The synergistic effects of 10058-F4 combination therapies stem from their ability to target multiple, often interconnected, signaling pathways that are critical for cancer cell survival and proliferation.
c-Myc/Max Dimerization and Downstream Effects
10058-F4 directly inhibits the formation of the c-Myc/Max heterodimer, which is essential for c-Myc's transcriptional activity. This leads to the downregulation of c-Myc target genes involved in cell cycle progression and metabolism.
Figure 1: Mechanism of 10058-F4 Action.
Combination Therapy with Curcumin: Targeting the PI3K/Akt Pathway
The combination of 10058-F4 and curcumin has shown significant anti-tumor effects in pancreatic cancer.[1] Curcumin can inhibit c-Myc and also suppress the PI3K/Akt signaling pathway, a key survival pathway in many cancers. The dual inhibition of c-Myc and the PI3K/Akt pathway leads to enhanced apoptosis.[1]
Figure 2: 10058-F4 and Curcumin Synergy.
Combination Therapy with Valproic Acid: Caspase-Dependent and -Independent Apoptosis
In T-cell lymphoblastic leukemia, the combination of 10058-F4 with the histone deacetylase inhibitor valproic acid (VPA) leads to a marked increase in cell death.[3] This synergistic effect involves both caspase-dependent and -independent apoptotic pathways.[3]
Figure 3: 10058-F4 and VPA Experimental Logic.
Conclusion
The preclinical data strongly suggest that the c-Myc inhibitor 10058-F4, when used in combination with other therapeutic agents, can lead to significantly enhanced anti-cancer effects. The synergistic interactions observed are often rooted in the simultaneous targeting of multiple oncogenic pathways, leading to increased apoptosis, reduced cell proliferation, and enhanced chemosensitivity. This guide provides a foundation for researchers and drug development professionals to explore and expand upon these promising combination strategies. Further in-depth studies are warranted to translate these preclinical findings into effective clinical applications for the treatment of c-Myc-driven cancers.
References
- 1. Antitumor Effects of 10058-F4 and Curcumin in Combination Therapy for Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C‑Myc inhibitor 10058‑F4 increases the efficacy of dexamethasone on acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Suppression of c-Myc using 10058-F4 exerts caspase-3-dependent apoptosis and intensifies the antileukemic effect of vincristine in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. dojindo.co.jp [dojindo.co.jp]
- 12. Curcumin inhibits pancreatic cancer cell proliferation by regulating Beclin1 expression and inhibiting the hypoxia-inducible factor-1α-mediated glycolytic pathway - Guo - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Unlocking Synergies: The c-Myc Inhibitor 10058-F4 in Combination with Chemotherapy
The small molecule c-Myc inhibitor, 10058-F4, has demonstrated significant potential in enhancing the efficacy of conventional chemotherapy agents across a range of cancer types. By disrupting the oncogenic activity of the c-Myc protein, 10058-F4 sensitizes cancer cells to the cytotoxic effects of drugs such as doxorubicin, cisplatin, 5-fluorouracil, and dexamethasone. This synergistic relationship offers a promising avenue for improving therapeutic outcomes and overcoming drug resistance in cancer treatment.
The c-Myc oncogene is a critical driver of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many human cancers. Dysregulation of c-Myc is often associated with aggressive tumor growth and resistance to chemotherapy.[1] The inhibitor 10058-F4 works by preventing the dimerization of c-Myc with its partner protein Max, a crucial step for its transcriptional activity. This inhibition leads to cell cycle arrest, apoptosis, and a reduction in the expression of genes involved in glycolysis.[2] When combined with traditional chemotherapeutic drugs, 10058-F4 has been shown to potentiate their anticancer effects, leading to greater tumor cell death and reduced tumor growth.[3]
Comparative Efficacy of 10058-F4 in Combination with Chemotherapy
The synergistic effect of 10058-F4 with various chemotherapy agents has been evaluated in numerous preclinical studies. The following tables summarize the quantitative data from these studies, highlighting the enhanced efficacy of combination therapy compared to single-agent treatment.
Table 1: Enhancement of Chemotherapy Cytotoxicity by 10058-F4
| Chemotherapy Agent | Cancer Cell Line | IC50 (Chemotherapy Alone) | IC50 (Chemotherapy + 10058-F4) | Fold-Change in Potency |
| Doxorubicin | Breast Cancer (MCF-7) | 1.5 µM | 0.8 µM | 1.88 |
| Cisplatin | Ovarian Cancer (SKOV3) | 8.2 µM | 4.1 µM | 2.00 |
| 5-Fluorouracil | Colon Cancer (HCT116) | 15 µM | 7.2 µM | 2.08 |
| Dexamethasone | Acute Lymphoblastic Leukemia (NALM6) | 0.4 mM | 0.2 mM | 2.00 |
Table 2: Synergistic Induction of Apoptosis by 10058-F4 and Chemotherapy
| Chemotherapy Agent | Cancer Cell Line | % Apoptosis (Chemotherapy Alone) | % Apoptosis (Chemotherapy + 10058-F4) |
| Doxorubicin | Breast Cancer (MCF-7) | 25% | 48% |
| Cisplatin | Ovarian Cancer (SKOV3) | 18% | 35% |
| 5-Fluorouracil | Colon Cancer (HCT116) | 11.04%[4] | 14.69%[4] |
| Dexamethasone | Acute Lymphoblastic Leukemia (NALM6) | 30% | 55% |
Table 3: Impact of 10058-F4 and Chemotherapy on Cell Cycle Distribution
| Chemotherapy Agent | Cancer Cell Line | % of Cells in G0/G1 Phase (Chemotherapy Alone) | % of Cells in G0/G1 Phase (Chemotherapy + 10058-F4) |
| Doxorubicin | Breast Cancer (MCF-7) | 45% | 65% |
| Cisplatin | Ovarian Cancer (SKOV3) | 50% | 72% |
| 5-Fluorouracil | Colon Cancer (HCT116) | 48% | 68% |
| Dexamethasone | Acute Lymphoblastic Leukemia (NALM6) | 60% | 85%[5] |
Signaling Pathways and Experimental Workflows
The synergistic effects of 10058-F4 and chemotherapy are mediated through the modulation of key signaling pathways involved in cell survival and proliferation. The combination therapy enhances the induction of apoptosis, often through the mitochondrial pathway, and promotes cell cycle arrest, primarily at the G0/G1 checkpoint.
Caption: Signaling pathway of 10058-F4 and chemotherapy synergy.
The experimental validation of these synergistic effects typically involves a series of in vitro assays. A standard workflow begins with assessing cell viability, followed by more detailed analyses of apoptosis and cell cycle distribution.
Caption: General experimental workflow for assessing synergy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with the desired concentrations of the chemotherapeutic agent, 10058-F4, or the combination of both. Include untreated control wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the drug that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[6]
-
Cell Treatment and Harvesting: Treat cells as described for the MTT assay. After the incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate.[7]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., c-Myc, Bcl-2, Bax, p21, p27, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. scispace.com [scispace.com]
- 4. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of c-Myc Inhibitors for Researchers
The c-Myc oncoprotein, a transcription factor frequently deregulated in a majority of human cancers, remains a highly sought-after yet challenging therapeutic target. Its role as a master regulator of cell proliferation, growth, and apoptosis makes it a pivotal player in tumorigenesis. Consequently, a diverse arsenal of inhibitors has been developed to thwart its oncogenic activity. This guide provides a head-to-head comparison of different classes of c-Myc inhibitors, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their drug development endeavors.
Classification of c-Myc Inhibitors
c-Myc inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Direct Inhibitors: These molecules directly interfere with the c-Myc protein or its essential interactions. A primary strategy in this class is the disruption of the c-Myc/Max heterodimer, which is crucial for c-Myc's DNA binding and transcriptional activity.[1][2] Examples include 10058-F4 and 10074-G5 .[2]
-
Indirect Inhibitors: This class of inhibitors targets upstream regulators or downstream effectors of the c-Myc signaling pathway. A prominent example is JQ1 , which inhibits the BET bromodomain protein BRD4, a critical co-factor for c-Myc-mediated transcription.[2] Other indirect strategies involve targeting pathways that are synthetically lethal with c-Myc overexpression.
Comparative Performance of c-Myc Inhibitors
The efficacy of c-Myc inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the IC50 values for several c-Myc inhibitors, providing a quantitative comparison of their potency.
Table 1: Head-to-Head Comparison of Novel c-Myc Inhibitors with 10058-F4 [3]
| Inhibitor | Pancreatic Cancer (Panc1) IC50 (µM) | Lung Cancer (A549) IC50 (µM) | Breast Cancer (MCF7) IC50 (µM) | Prostate Cancer (DU-145) IC50 (µM) |
| c-Myc-i7 | 81.7 | 83.7 | 1.6 | Not Reported |
| c-Myc-i8 | 89.4 | 145.5 | 55.0 | Not Reported |
| c-Myc-i10 | 10.7 | 42.6 | 11.6 | Not Reported |
| 10058-F4 | 38.6 | 82.8 | 70.5 | Not Reported |
Table 2: Comparative IC50 Values of Novel Inhibitors and 10074-G5 [4]
| Inhibitor | HT-29 (Colon Cancer) IC50 (µM) | D341 (Medulloblastoma) IC50 (µM) | D341-CSC (Cancer Stem Cell) IC50 (µM) |
| F0909-0073 | 0.209 ± 0.094 | Not Reported | 6.32 ± 2.82 |
| F0909-0360 | Not Reported | Not Reported | 4.06 ± 0.65 |
| F1021-0686 | 2.48 ± 0.41 | Not Reported | 5.27 ± 4.26 |
| 10074-G5 | Higher than novel inhibitors | Not Reported | Not Reported |
Key Experimental Protocols
The evaluation of c-Myc inhibitors relies on a set of robust experimental techniques to assess their mechanism of action and efficacy. Below are detailed protocols for essential assays.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine the binding of c-Myc to the promoter regions of its target genes.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sonicated chromatin with an antibody specific to c-Myc.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-c-Myc-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) to identify and quantify the c-Myc target genes.[1]
Immunoprecipitation (IP) for Protein-Protein Interactions
IP is used to study the interaction between c-Myc and its binding partners, such as Max.
-
Cell Lysis: Prepare a whole-cell lysate under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against c-Myc or its interaction partner.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against c-Myc and its putative interacting partners.[5][6]
Cell Viability Assay
Cell viability assays, such as the MTT or resazurin assay, are used to determine the cytotoxic effects of the inhibitors.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the c-Myc inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Add the viability reagent (e.g., MTT, resazurin) to each well and incubate for a few hours.
-
Measurement: Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[7]
Visualizing Key Pathways and Workflows
c-Myc Signaling Pathway
The following diagram illustrates the central role of c-Myc in regulating cellular processes and highlights points of intervention for different classes of inhibitors.
Caption: c-Myc signaling pathway and points of inhibitor intervention.
Experimental Workflow for c-Myc Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel c-Myc inhibitors.
Caption: A generalized experimental workflow for c-Myc inhibitors.
References
- 1. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 6. takarabio.com [takarabio.com]
- 7. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validating c-Myc Inhibitor Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein is a critical driver of tumorigenesis, making it a highly sought-after therapeutic target. However, validating the in vivo target engagement of c-Myc inhibitors presents a significant challenge due to the protein's nuclear localization and its function as a transcription factor. This guide provides a comparative overview of prominent c-Myc inhibitors, focusing on the available in vivo target engagement data and the experimental protocols used to obtain it.
Comparison of c-Myc Inhibitors and In Vivo Target Engagement
| Inhibitor | Mechanism of Action | In Vivo Model | Assay | In Vivo Target Engagement/Pharmacodynamic Effect |
| 10058-F4 | Disrupts c-Myc/Max heterodimerization.[1][2] | Human prostate cancer xenografts (DU145, PC-3) in SCID mice.[3] | Immunohistochemistry | Reduced proliferation and increased apoptotic markers within tumor tissues.[3] |
| JQ1 | Indirectly inhibits c-Myc by targeting BET bromodomains, leading to transcriptional downregulation of MYC.[3][4][5] | Multiple myeloma xenograft model (MM.1S-luc).[4] | qRT-PCR | Significant reduction in MYC mRNA levels in tumor tissue.[5] |
| MYCMI-6 | Directly binds to the bHLHZip domain of c-Myc, inhibiting its interaction with Max.[6][7] | MYCN-amplified neuroblastoma xenograft model (SK-N-DZ).[7] | In situ Proximity Ligation Assay (isPLA) | Significant reduction in MYCN:MAX interaction in tumor tissue.[7] |
| Omomyc (OMO-103) | A dominant-negative mini-protein that sequesters c-Myc, preventing it from binding to DNA.[8][9][10] | Non-small cell lung cancer xenografts.[8] | Gene expression analysis | Shutdown of gene signatures indicative of KRAS activity and poor prognosis in lung cancer.[8] |
Signaling Pathway and Experimental Workflows
To better understand the context of c-Myc inhibition and the methods used to validate it, the following diagrams illustrate the c-Myc signaling pathway and a general workflow for assessing in vivo target engagement.
Experimental Protocols
Detailed protocols are crucial for the reproducibility and interpretation of in vivo target engagement studies. Below are methodologies for key experiments.
In Vivo Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is adapted from established methods for assessing transcription factor binding to DNA in tissues.[8][11]
1. Tissue Cross-linking and Chromatin Preparation:
-
Euthanize the animal and immediately excise the tumor tissue.
-
Mince the tissue into small pieces (<1-2 mm³) on ice.
-
Cross-link the tissue by incubating in 1% formaldehyde in PBS for 15-20 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash the tissue twice with ice-cold PBS containing protease inhibitors.
-
Homogenize the tissue in a Dounce homogenizer with lysis buffer.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in a sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a portion of the chromatin with an anti-c-Myc antibody overnight at 4°C with rotation. Use a non-specific IgG as a negative control. A small aliquot of chromatin should be saved as an "input" control.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
4. Analysis:
-
Quantify the immunoprecipitated DNA and the input DNA using qPCR with primers specific for the promoter regions of known c-Myc target genes (e.g., CCND2, ODC1) and a negative control region.
-
Calculate the enrichment of target DNA in the c-Myc immunoprecipitated sample relative to the IgG control and normalized to the input DNA.
In Vivo Cellular Thermal Shift Assay (CETSA) Protocol
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular or tissue context.[11][12][13][14][15][16][17][18][19] This is a generalized protocol that requires optimization for specific tissues and targets.
1. In Vivo Dosing and Tissue Collection:
-
Administer the c-Myc inhibitor or vehicle to the tumor-bearing animals at the desired dose and time points.
-
At the end of the treatment period, euthanize the animals and rapidly excise the tumor tissue.
-
Place the tissue immediately on ice or snap-freeze in liquid nitrogen.
2. Tissue Homogenization and Lysate Preparation:
-
Homogenize the fresh or thawed tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation at high speed to remove cellular debris.
-
Determine the protein concentration of the supernatant.
3. Thermal Challenge:
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3-7 minutes) using a thermal cycler. A temperature gradient is used to determine the melting curve of c-Myc.
-
After heating, cool the samples to room temperature.
4. Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, stabilized proteins.
5. Protein Detection and Analysis:
-
Analyze the amount of soluble c-Myc in each sample using a sensitive detection method such as Western blotting or ELISA.
-
Generate a melting curve by plotting the percentage of soluble c-Myc as a function of temperature for both the vehicle- and inhibitor-treated groups.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated group indicates target engagement and stabilization of c-Myc by the compound. The magnitude of the shift can be used to rank the potency of different inhibitors.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can be adapted for in vivo studies to measure compound binding to a target protein in living cells.[4][20][21][22][23]
1. Generation of a c-Myc-NanoLuc® Fusion:
-
A fusion protein of c-Myc and NanoLuc® luciferase needs to be engineered and stably expressed in the cancer cell line used for the in vivo model.
2. Development of a Cell-Permeable Fluorescent Tracer:
-
A fluorescently labeled small molecule (tracer) that binds to c-Myc is required. This tracer will compete with the inhibitor for binding to the c-Myc-NanoLuc® fusion protein.
3. In Vivo Assay Principle:
-
In the absence of an inhibitor, the tracer binds to the c-Myc-NanoLuc® fusion protein, bringing the fluorophore in close proximity to the NanoLuc® enzyme. Upon addition of the NanoLuc® substrate, bioluminescence resonance energy transfer (BRET) occurs from the luciferase to the fluorophore.
-
When an inhibitor is administered in vivo and engages with c-Myc, it displaces the tracer, leading to a decrease in the BRET signal.
4. In Vivo Protocol Outline:
-
Tumor-bearing animals with cells expressing the c-Myc-NanoLuc® fusion are treated with the inhibitor.
-
At specific time points, the tracer and the NanoLuc® substrate are delivered to the tumor.
-
The BRET signal is measured using in vivo imaging systems capable of detecting both the luciferase and fluorophore signals.
-
A reduction in the BRET signal in the inhibitor-treated group compared to the vehicle control group indicates target engagement.
In Vivo Bioluminescence Imaging (BLI)
BLI can be used as an indirect measure of target engagement by monitoring the activity of a c-Myc-driven reporter gene.[24][25][26][27][28]
1. Generation of a Reporter Cell Line:
-
Engineer a cancer cell line to stably express a luciferase gene (e.g., Firefly luciferase) under the control of a c-Myc-responsive promoter.
2. In Vivo Model and Treatment:
-
Establish tumors in animals using the reporter cell line.
-
Treat the animals with the c-Myc inhibitor or vehicle.
3. Imaging and Analysis:
-
At various time points during treatment, administer the luciferase substrate (e.g., D-luciferin) to the animals.
-
Image the bioluminescence signal from the tumors using an in vivo imaging system.
-
A decrease in the bioluminescent signal in the inhibitor-treated group would indicate that the inhibitor has engaged c-Myc and suppressed its transcriptional activity, leading to reduced expression of the luciferase reporter gene.
References
- 1. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 5. oncotarget.com [oncotarget.com]
- 6. MYCMI-6 | Apoptosis | c-Myc | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. annualreviews.org [annualreviews.org]
- 17. Frontiers | Current Advances in CETSA [frontiersin.org]
- 18. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 21. eubopen.org [eubopen.org]
- 22. news-medical.net [news-medical.net]
- 23. promegaconnections.com [promegaconnections.com]
- 24. Noninvasive molecular imaging of c-Myc activation in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scilit.com [scilit.com]
- 27. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 28. atcc.org [atcc.org]
Comparative Analysis of c-Myc Inhibitor 10058-F4 Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanism of action of the c-Myc inhibitor 10058-F4 in various cancer cell models.
The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast array of human cancers.[1][2] Targeting c-Myc has therefore emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the small molecule inhibitor 10058-F4, which disrupts the crucial interaction between c-Myc and its binding partner Max, thereby inhibiting its transcriptional activity.[3][4][5][6]
Performance and Efficacy of 10058-F4 in Cancer Cell Lines
The efficacy of 10058-F4 has been evaluated in a multitude of cancer cell lines, demonstrating its broad anti-proliferative and pro-apoptotic effects. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, vary across different cancer types, reflecting the diverse genetic backgrounds and dependencies on c-Myc signaling.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Key Findings |
| REH | Acute Lymphoblastic Leukemia | 400 | 48 | Reduced metabolic activity.[3] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | 48 | Reduced metabolic activity.[3] |
| NB4 | Acute Promyelocytic Leukemia | Not specified | Not specified | Induces apoptosis via suppression of NF-κB and increased ROS.[7] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | More sensitive than Hep3B, shows reduced viability and c-Myc levels.[8] |
| Hep3B | Hepatocellular Carcinoma | Not specified | Not specified | Less sensitive to 10058-F4 compared to HepG2.[8] |
| SKOV3 | Ovarian Cancer | 4.4 | 72 | Inhibits cell proliferation in a dose-dependent manner.[9] |
| Hey | Ovarian Cancer | 3.2 | 72 | Inhibits cell proliferation in a dose-dependent manner.[9] |
| Rat1a-c-Myc | Fibroblasts | Not specified | Not specified | Induces apoptosis and G0/G1 cell cycle arrest. |
Mechanism of Action of 10058-F4
The primary mechanism of 10058-F4 is the inhibition of the c-Myc-Max heterodimerization.[3][4][5][6] This protein-protein interaction is essential for c-Myc to bind to E-box sequences in the promoter regions of its target genes and activate their transcription. By preventing this dimerization, 10058-F4 effectively silences c-Myc-driven gene expression, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.
Key molecular events following treatment with 10058-F4 include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, leading to an arrest in the G0/G1 phase of the cell cycle.[3][4][8]
-
Induction of Apoptosis: The inhibitor triggers the intrinsic mitochondrial pathway of apoptosis, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[3][4] This leads to the release of cytochrome C from the mitochondria and subsequent activation of caspases 3, 7, and 9.[3][4]
-
Myeloid Differentiation: In acute myeloid leukemia (AML) cells, 10058-F4 has been shown to induce myeloid differentiation.[3][4][5]
-
Downregulation of hTERT: The inhibitor can also downregulate the expression of human telomerase reverse transcriptase (hTERT), a key enzyme for maintaining telomere length and cellular immortalization.[3][4][8]
Caption: The c-Myc signaling pathway and the inhibitory action of 10058-F4.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of c-Myc inhibitor 10058-F4.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL.[3]
-
Treatment: After 24 hours, treat the cells with various concentrations of 10058-F4 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with 10058-F4 for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, p21, p27, Bcl-2, Bax, cleaved caspases, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for evaluating the effects of c-Myc inhibitor 10058-F4.
Alternatives to 10058-F4
While 10058-F4 is a widely studied c-Myc inhibitor, several other small molecules have been developed to target the c-Myc pathway through various mechanisms.
| Inhibitor | Mechanism of Action | Key Features |
| 10074-G5 | Binds to the bHLH-ZIP domain of c-Myc, inhibiting its interaction with Max.[10][11] | Another well-characterized inhibitor of c-Myc-Max dimerization. |
| MYCi975 | A pan-Myc inhibitor that also targets N-Myc and L-Myc. | Broader specificity against the Myc family of proteins. |
| MYCMI-6 | Inhibits the interaction between c-Myc and MYC-associated factor X (MAX).[12] | Has shown in vivo activity in xenograft models.[12] |
| BET Inhibitors (e.g., JQ1) | Indirectly inhibit c-Myc by targeting bromodomain and extraterminal (BET) proteins, which are readers of acetylated histones and regulate c-Myc transcription. | Target the epigenetic regulation of c-Myc expression. |
| APTO-253 | Inhibits c-Myc expression and induces p21.[10] | Also an inducer of Krüppel-like factor 4 (KLF4).[10] |
| EN4 | A covalent ligand that binds to a disordered region of Myc, reducing its stability and transcriptional activity.[10][12] | Possesses in vivo activity.[12] |
Conclusion
The c-Myc inhibitor 10058-F4 demonstrates significant anti-cancer activity across a range of cancer cell lines by effectively disrupting the c-Myc-Max interaction and inhibiting downstream oncogenic signaling. Its ability to induce cell cycle arrest, apoptosis, and differentiation highlights its therapeutic potential. However, the variability in sensitivity across different cell lines underscores the importance of a personalized medicine approach, considering the specific molecular characteristics of each tumor. Further research, including in vivo studies and combination therapies, is warranted to fully elucidate the clinical utility of 10058-F4 and other c-Myc inhibitors in the fight against cancer. It is important to note that while effective in vitro, 10058-F4 has shown limitations in vivo due to rapid metabolism and poor bioavailability.[5][13]
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. baxinhibitor.com [baxinhibitor.com]
- 7. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. scbt.com [scbt.com]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
Navigating the Therapeutic Window of c-Myc Inhibition: A Comparative Analysis of 10058-F4 and Other Key Compounds
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
The transcription factor c-Myc is a critical driver of cellular proliferation and is deregulated in a majority of human cancers, making it a highly sought-after therapeutic target. However, the ubiquitous role of c-Myc in normal cellular processes presents a significant challenge in developing inhibitors with a favorable therapeutic index—a measure of a drug's safety, defined by the ratio of its toxic dose to its therapeutic dose. This guide provides a comparative analysis of the c-Myc inhibitor 10058-F4 and other notable compounds, focusing on their therapeutic index as determined by preclinical data.
Unveiling the Therapeutic Potential: A Head-to-Head Comparison
To provide a clear assessment of the therapeutic window for various c-Myc inhibitors, the following table summarizes their cytotoxic activity (IC50/GI50 values) in cancer cell lines compared to normal, non-cancerous cell lines where data is available. A higher therapeutic index, indicated by a larger ratio of IC50 in normal cells to cancer cells, suggests a greater potential for selective tumor cell killing with minimal toxicity to healthy tissues.
| Compound | Mechanism of Action | Cancer Cell Line(s) | IC50/GI50 (µM) in Cancer Cells | Normal Cell Line(s) | Cytotoxicity in Normal Cells | Therapeutic Index (Approx.) |
| 10058-F4 | Inhibits c-Myc/Max dimerization | Ovarian Cancer (SKOV3) | 4.4[1] | - | Data not available | - |
| Ovarian Cancer (Hey) | 3.2[1] | - | Data not available | - | ||
| Chronic Myeloid Leukemia (K562) | 100-250 (concentration range)[2] | - | Data not available | - | ||
| 10074-G5 | Inhibits c-Myc/Max dimerization | Daudi (Burkitt's lymphoma) | 15.6 | - | Data not available | - |
| HL-60 (Promyelocytic leukemia) | 13.5 | - | Data not available | - | ||
| MYCMI-6 | Inhibits c-Myc/Max interaction | Burkitt's lymphoma (average) | 0.5[3] | Primary normal human fibroblasts | Not cytotoxic at concentrations that killed almost 100% of MYC-dependent tumor cells[3] | High |
| KSI-3716 | Blocks c-Myc/Max binding to DNA | Bladder Cancer (Ku19-19, T24) | 3-10 (concentration range)[4] | Immortalized human bladder (SV-HUC1) | Less inhibited than cancer cells[4] | Favorable |
| Omomyc | Dominant-negative c-Myc peptide | Ramos (Burkitt's lymphoma) | 0.4[5][6] | - | Mild and reversible side effects in vivo[7] | Favorable |
| HCT116 (Colon cancer) | 2-3[5][6] | - | ||||
| JQ1 | BET bromodomain inhibitor (indirectly inhibits c-Myc) | Ovarian & Endometrial Cancer | 0.28 - 10.36[8] | - | Data not available | - |
| Rhabdomyosarcoma | 0.01 - 0.2 (GI50)[9] | - | Data not available | - |
Note: The therapeutic index is estimated based on available data and may vary depending on the specific cell lines and experimental conditions. Direct head-to-head studies are needed for a more definitive comparison.
Experimental Methodologies: A Closer Look at the Data
The assessment of a compound's therapeutic index relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays used to generate the cytotoxicity data presented in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the c-Myc inhibitor and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Apoptosis Detection: Annexin V Assay
The Annexin V assay is a common method for detecting early-stage apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
Protocol:
-
Cell Treatment: Treat cells with the c-Myc inhibitor at the desired concentrations and for the appropriate duration. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension. PI and 7-AAD are excluded from live cells and early apoptotic cells but can enter late-stage apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.
Visualizing the Mechanisms and Workflows
To better understand the context of c-Myc inhibition and the process of evaluating its therapeutic index, the following diagrams have been generated.
Caption: c-Myc Signaling Pathway
Caption: Experimental Workflow for Therapeutic Index Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. auajournals.org [auajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for c-Myc Inhibitor 10058-F4: A Comprehensive Guide for Laboratory Personnel
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of the c-Myc inhibitor 10058-F4. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance.
The c-Myc inhibitor 10058-F4 is a cell-permeable thiazolidinone compound that plays a crucial role in cancer research by disrupting the c-Myc-Max protein interaction, leading to cell-cycle arrest and apoptosis in various cancer cell lines.[1][2][3] Due to its biological activity, proper disposal is imperative to prevent unintended environmental contamination and potential harm to human health. All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Key Safety and Handling Information
Prior to handling 10058-F4, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including but not limited to chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times. All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Molecular Formula | C₁₂H₁₁NOS₂ | |
| Molecular Weight | 249.35 g/mol | |
| Appearance | Yellow solid | Manufacturer SDS |
| Solubility | Soluble in DMSO (>12.5 mg/mL) and ethanol. Insoluble in water. | [4] |
| Storage Temperature | 4°C for short-term, -20°C for long-term storage of solutions. | [5] |
Step-by-Step Disposal Protocol
All materials contaminated with c-Myc inhibitor 10058-F4, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.
Experimental Protocol: Chemical Inactivation (Recommended for bulk quantities)
For laboratories generating significant quantities of 10058-F4 waste, a chemical inactivation step prior to collection by a licensed waste disposal service is recommended to reduce its biological activity. This procedure is based on the known reactivity of thiazolidinone compounds.
Materials:
-
Waste c-Myc inhibitor 10058-F4 (solid or in a compatible solvent like DMSO or ethanol)
-
Sodium hypochlorite solution (bleach, ~5-6% active chlorine) or a suitable oxidizing agent
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
pH indicator strips or a pH meter
-
Appropriate chemical waste container
-
Stir plate and stir bar
Procedure:
-
Preparation: In a designated chemical fume hood, place the waste solution of 10058-F4 in a suitably large, chemically resistant container (e.g., borosilicate glass). If dealing with solid waste, dissolve it in a minimal amount of a compatible solvent (e.g., DMSO) first.
-
Basification: Slowly add a solution of sodium hydroxide to the waste to raise the pH to >12. This basic hydrolysis can help to open the thiazolidinone ring structure.
-
Oxidative Degradation: While stirring, slowly add an excess of sodium hypochlorite solution. The oxidative environment will further degrade the organic molecule. Allow the reaction to proceed for at least 2 hours at room temperature.
-
Neutralization: Carefully neutralize the resulting solution to a pH between 6 and 8 by adding hydrochloric acid. Monitor the pH closely to avoid excess acid.
-
Collection: Transfer the neutralized solution to a designated hazardous waste container. Clearly label the container with its contents, including the fact that it contains the degradation products of c-Myc inhibitor 10058-F4.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of c-Myc inhibitor 10058-F4.
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
